molecular formula C10H14ClNO2 B169143 5-Methoxychroman-3-amine hydrochloride CAS No. 117422-43-2

5-Methoxychroman-3-amine hydrochloride

Cat. No.: B169143
CAS No.: 117422-43-2
M. Wt: 215.67 g/mol
InChI Key: IETVKUZKGGXYCM-UHFFFAOYSA-N
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Description

5-Methoxychroman-3-amine hydrochloride (CAS 117422-43-2) is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It features a chroman core structure, a privileged scaffold in drug discovery known for its presence in various biologically active molecules. The compound's structure incorporates an amine functional group at the 3-position and a methoxy substituent at the 5-position of the chroman ring system . Chroman derivatives, such as this one, are frequently explored as key synthetic intermediates or target molecules in the development of novel therapeutic agents. The chroman scaffold is a common structural motif in compounds investigated for a range of pharmacological activities. Researchers utilize this amine hydrochloride salt to access more complex molecular architectures or to study structure-activity relationships (SAR) in hit-to-lead optimization campaigns. The physicochemical properties imparted by the methoxy and amine groups make it a valuable building block for constructing combinatorial libraries or for use in conjugation chemistry. This product is intended for research and development purposes in a controlled laboratory environment. This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-methoxy-3,4-dihydro-2H-chromen-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-12-9-3-2-4-10-8(9)5-7(11)6-13-10;/h2-4,7H,5-6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETVKUZKGGXYCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CC(CO2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40552715
Record name 5-Methoxy-3,4-dihydro-2H-1-benzopyran-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40552715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117422-43-2
Record name 5-Methoxy-3,4-dihydro-2H-1-benzopyran-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40552715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Methoxychroman-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for the preparation of 5-Methoxychroman-3-amine hydrochloride, a valuable building block in medicinal chemistry. The described route leverages accessible starting materials and established chemical transformations, with a focus on providing detailed experimental protocols and quantitative data to facilitate reproducibility.

Synthetic Strategy Overview

The synthesis of this compound is proposed as a multi-step sequence commencing with the commercially available 3-methoxyphenol. The core of this strategy involves the construction of the 5-methoxychroman-3-one intermediate, followed by the introduction of the amine functionality at the C3 position and subsequent formation of the hydrochloride salt.

The key stages of the synthesis are:

  • Protection of the phenolic hydroxyl group of 3-methoxyphenol.

  • Ortho-lithiation and reaction with an electrophile to introduce a two-carbon unit.

  • Deprotection and cyclization to form the chromanone ring.

  • Conversion of the ketone to an amine via enzymatic transamination.

  • Formation of the hydrochloride salt .

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed synthetic pathway. Yields are based on literature values for similar transformations and should be considered as targets for optimization.

StepReactionStarting MaterialReagentsProductMolar Mass ( g/mol )Yield (%)
1Protection of Phenol3-MethoxyphenolEthyl vinyl ether, trichloroacetic acid1-Ethoxyethyl 3-methoxyphenyl ether196.24~95
2Ortho-lithiation and Alkylation1-Ethoxyethyl 3-methoxyphenyl ethern-BuLi, CuI, Ethyl bromoacetateEthyl 2-(2-(1-ethoxyethoxy)-6-methoxyphenyl)acetate298.3486
3Deprotection and Dieckmann CondensationEthyl 2-(2-(1-ethoxyethoxy)-6-methoxyphenyl)acetate2M HCl; NaOEt5-Methoxychroman-3-one178.18~70
4Asymmetric Transamination5-Methoxychroman-3-oneω-Transaminase, Isopropylamine, Pyridoxal 5'-phosphate(R)-5-Methoxychroman-3-amine179.2278
5Hydrochloride Salt Formation(R)-5-Methoxychroman-3-amineHCl in diethyl ether(R)-5-Methoxychroman-3-amine hydrochloride215.68>95

Experimental Protocols

Step 1: Synthesis of 5-Methoxychroman-3-one (Intermediate)

This multi-step procedure is adapted from a known route for the synthesis of 5-methoxychroman-3-one.[1]

a) Protection of 3-Methoxyphenol

  • To a solution of 3-methoxyphenol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane), add a catalytic amount of trichloroacetic acid (0.01 eq).

  • Cool the mixture to 0 °C and add ethyl vinyl ether (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-ethoxyethyl 3-methoxyphenyl ether.

b) Ortho-lithiation and Alkylation

  • Dissolve the protected 3-methoxyphenol (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon).

  • Add n-butyllithium (1.1 eq) dropwise and stir the mixture at -78 °C for 1 hour.

  • In a separate flask, prepare a solution of copper(I) iodide (0.5 eq) in anhydrous THF.

  • Transfer the lithium salt solution to the CuI suspension at -78 °C and stir for 30 minutes to form the organocopper complex.

  • Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 3-4 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether, combine the organic layers, wash with 10% sodium carbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is ethyl 2-(2-(1-ethoxyethoxy)-6-methoxyphenyl)acetate.[1]

c) Deprotection and Dieckmann Condensation

  • Dissolve the crude product from the previous step in ethanol and add 2M HCl.

  • Stir the solution at room temperature for 15-30 minutes to effect deprotection.

  • Evaporate the ethanol and extract the product with diethyl ether. Wash the ethereal layer with brine, dry, and evaporate to yield the deprotected ester.

  • For the cyclization, prepare a solution of sodium ethoxide in ethanol.

  • Add the deprotected ester dropwise to the sodium ethoxide solution at reflux.

  • Reflux the mixture for 2-3 hours, monitoring by TLC for the formation of 5-methoxychroman-3-one.

  • Cool the reaction mixture, neutralize with a weak acid (e.g., acetic acid), and remove the ethanol under reduced pressure.

  • Partition the residue between water and diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford pure 5-methoxychroman-3-one.

Step 2: Synthesis of (R)-5-Methoxychroman-3-amine

This procedure is based on the highly efficient and stereoselective amination of chromanones using ω-transaminases.

  • Prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.5).

  • To the buffer, add 5-methoxychroman-3-one (1.0 eq), isopropylamine (as the amine donor, 5-10 eq), and pyridoxal 5'-phosphate (PLP) cofactor (catalytic amount).

  • Add the ω-transaminase enzyme (e.g., ATA-117 or a similar (R)-selective transaminase).

  • Gently agitate the mixture at a controlled temperature (e.g., 30-40 °C) for 24-48 hours.

  • Monitor the reaction for the conversion of the ketone to the amine using an appropriate analytical technique (e.g., HPLC, GC-MS).

  • Upon completion, extract the product from the aqueous phase using a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude amine can be purified by column chromatography if necessary. This enzymatic method provides high enantiomeric excess (>99%) and good isolated yields (around 78% for the parent 3-aminochromane).

Step 3: Synthesis of (R)-5-Methoxychroman-3-amine hydrochloride
  • Dissolve the purified (R)-5-Methoxychroman-3-amine (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrogen chloride in diethyl ether (1.1 eq) dropwise with stirring.

  • A white precipitate of the hydrochloride salt will form.

  • Continue stirring for 30 minutes in the ice bath.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold, anhydrous diethyl ether.

  • Dry the product under vacuum to yield (R)-5-Methoxychroman-3-amine hydrochloride.

Visualization of the Synthesis Pathway

The following diagram illustrates the overall synthetic workflow for the preparation of this compound.

Synthesis_Pathway StartMat 3-Methoxyphenol Intermediate1 1-Ethoxyethyl 3-methoxyphenyl ether StartMat->Intermediate1 Ethyl vinyl ether, cat. H+ Intermediate2 Ethyl 2-(2-(1-ethoxyethoxy) -6-methoxyphenyl)acetate Intermediate1->Intermediate2 1. n-BuLi, THF, -78°C 2. CuI 3. BrCH2COOEt Intermediate3 5-Methoxychroman-3-one Intermediate2->Intermediate3 1. 2M HCl 2. NaOEt, EtOH, reflux Intermediate4 (R)-5-Methoxychroman-3-amine Intermediate3->Intermediate4 ω-Transaminase, Isopropylamine, PLP FinalProduct (R)-5-Methoxychroman-3-amine Hydrochloride Intermediate4->FinalProduct HCl in Et2O

Caption: Synthesis of this compound.

References

A Technical Guide to the Physicochemical Properties of 5-Methoxychroman-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxychroman-3-amine hydrochloride is a chemical compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a chroman backbone with a methoxy and an amine functional group, suggests potential for biological activity. This technical guide provides a comprehensive overview of the available physicochemical properties of this compound and its related analogues. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar molecules and computational predictions to offer insights for researchers. It also includes standardized experimental protocols for determining key physicochemical parameters and visual workflows to guide laboratory investigations.

Introduction

The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. The introduction of a methoxy group and an amine at specific positions can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. This compound (CAS Number: 117422-43-2) is a derivative that has garnered interest for its potential applications in pharmaceutical research. Understanding its physicochemical properties is crucial for designing and developing new chemical entities, predicting their behavior in biological systems, and formulating them into potential drug products.

This guide aims to consolidate the known information on this compound, provide context through data from related compounds, and present standardized methodologies for its characterization.

Core Physicochemical Properties

Direct experimental data for this compound is not extensively available in peer-reviewed literature. Therefore, the following tables include a combination of identifier information for the target compound and a summary of computational and experimental data for structurally related chroman-3-amine derivatives to provide an estimated profile.

Table 1: Compound Identification

IdentifierValueSource
Chemical Name This compound-
CAS Number 117422-43-2[1]
Molecular Formula C₁₀H₁₄ClNO₂[2]
Molecular Weight 215.68 g/mol [2]

Table 2: Predicted and Analogous Physicochemical Data

PropertyPredicted/Analogous ValueCompoundNotes
Topological Polar Surface Area (TPSA) 44.48 Ų(s)-7-Methoxychroman-3-amine hydrochlorideComputational prediction.[2]
logP (Octanol-Water Partition Coefficient) 1.3792(s)-7-Methoxychroman-3-amine hydrochlorideComputational prediction.[2]
Hydrogen Bond Donors 1(s)-7-Methoxychroman-3-amine hydrochlorideComputational prediction.[2]
Hydrogen Bond Acceptors 3(s)-7-Methoxychroman-3-amine hydrochlorideComputational prediction.[2]
Rotatable Bonds 1(s)-7-Methoxychroman-3-amine hydrochlorideComputational prediction.[2]
Water Solubility (Free Base) < 0.1 mg/mLChroman-3-amineExperimental data for the parent scaffold.[3]
Water Solubility (Hydrochloride Salt) EnhancedChroman-3-amine hydrochlorideThe hydrochloride salt form generally exhibits increased water solubility.[3]

Experimental Protocols

The following are detailed, generalized protocols for determining the key physicochemical properties of an amine hydrochloride like this compound.

Determination of Melting Point

Methodology:

  • A small, dry sample of the crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

Determination of Solubility

Methodology (Aqueous and Organic Solvents):

  • A known volume (e.g., 1 mL) of the solvent (e.g., water, ethanol, DMSO) is added to a series of vials.

  • Increasing, precisely weighed amounts of this compound are added to each vial.

  • The vials are agitated at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • The solutions are visually inspected for any undissolved solid. The lowest concentration at which solid remains is used to determine the approximate solubility.

  • For quantitative analysis, the saturated solution is filtered, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique such as UV-Vis spectroscopy or HPLC.

Determination of pKa (Potentiometric Titration)

Methodology:

  • A standard solution of this compound of known concentration is prepared in water.

  • The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

  • The pH of the solution is recorded after each addition of the titrant.

  • A titration curve (pH versus volume of titrant added) is plotted.

  • The pKa is determined from the pH at the half-equivalence point.

Mandatory Visualizations

Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a research compound like this compound.

G cluster_0 Initial Characterization cluster_1 Physicochemical Property Determination cluster_2 Data Analysis and Application A Compound Synthesis and Purification B Structural Verification (NMR, MS) A->B C Melting Point B->C D Solubility (Aqueous & Organic) B->D E pKa Determination B->E F logP/logD (Octanol-Water) B->F G Data Compilation and Profiling C->G D->G E->G F->G H Informing Drug Development Decisions G->H

Physicochemical Characterization Workflow
Logical Relationship of Amine Basicity and Salt Formation

The following diagram illustrates the relationship between the basicity of the amine, its reaction with acid to form a hydrochloride salt, and the resulting impact on water solubility.

G A 5-Methoxychroman-3-amine (Free Base) B Low Aqueous Solubility A->B Property C Reaction with HCl A->C Process D 5-Methoxychroman-3-amine Hydrochloride (Salt) C->D Forms E Increased Aqueous Solubility D->E Property

Amine Salt Formation and Solubility

Conclusion

While direct experimental data for this compound remains scarce in the public domain, this guide provides a foundational understanding of its likely physicochemical properties based on its chemical structure and data from related analogues. The provided experimental protocols offer standardized methods for researchers to characterize this and similar compounds in-house. A thorough physicochemical profiling, as outlined in the provided workflows, is an indispensable step in the progression of any new chemical entity through the drug discovery and development pipeline. Further studies are warranted to experimentally determine the precise properties of this compound to fully elucidate its potential.

References

5-Methoxychroman-3-amine hydrochloride CAS number 117422-43-2

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 117422-43-2

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 5-Methoxychroman-3-amine hydrochloride is limited. This document compiles available information and leverages data from the closely related analogue, 5-methoxy-3-(di-n-propylamino)chroman (5-MeO-DPAC), to infer biological activity and experimental context. All data derived from analogues is clearly indicated.

Introduction

This compound is a heterocyclic organic compound belonging to the chromane class. Its structure features a chromane core substituted with a methoxy group at the 5-position and an amine group at the 3-position. While comprehensive studies on this specific molecule are not widely published, its structural similarity to known psychoactive compounds strongly suggests it functions as a ligand for serotonin receptors, particularly the 5-HT1A subtype.

The chroman-3-amine scaffold is a privileged structure in medicinal chemistry. Analogues have shown high affinity for central nervous system (CNS) receptors, indicating potential applications in the development of therapeutics for neurological and psychiatric disorders. This guide provides a summary of its chemical properties, inferred biological activity based on close analogues, and relevant experimental protocols.

Physicochemical Properties

Quantitative data for this compound is sparse. The table below includes fundamental properties from chemical suppliers and computationally predicted values to guide experimental design.

PropertyValueSource
CAS Number 117422-43-2N/A
Molecular Formula C₁₀H₁₄ClNO₂BLD Pharm[1]
Molecular Weight 215.68 g/mol BLD Pharm[1]
Appearance Solid (Predicted)N/A
pKa (Predicted)8.5 ± 0.2 (Amine)N/A
LogP (Predicted)1.5N/A
Solubility (Predicted)Soluble in water and polar organic solventsN/A
SMILES Code NC1COC2=C(C(OC)=CC=C2)C1.[H]ClBLD Pharm[1]

Putative Biological Activity and Mechanism of Action

Direct pharmacological data for this compound is not available in the reviewed literature. However, substantial evidence from the N,N-dipropylated analogue, 5-methoxy-3-(di-n-propylamino)chroman (5-MeO-DPAC) , strongly implicates the 5-HT1A receptor as the primary biological target.

Target Receptor: Serotonin 1A (5-HT1A) Receptor

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) found in high densities in the cerebral cortex, hippocampus, septum, and the raphe nuclei of the brainstem.[2] It acts as both a presynaptic autoreceptor on serotonin neurons and a postsynaptic receptor on target neurons.[2][3]

Activation of the 5-HT1A receptor is coupled to an inhibitory G-protein (Gi/o). This initiates a signaling cascade that inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels.[4][5] The dissociation of the Gβγ subunit also leads to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels.[4] The cumulative effect is neuronal hyperpolarization and a reduction in firing rate, which is the foundation of the anxiolytic and antidepressant effects of many 5-HT1A agonists.[3][4]

G_protein_signaling cluster_membrane Cell Membrane Receptor 5-HT1A Receptor G_Protein Gi/o Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC αi inhibits K_Channel GIRK K+ Channel G_Protein->K_Channel βγ activates cAMP cAMP AC->cAMP Response Neuronal Hyperpolarization ↓ Firing Rate AC->Response K_ion_out K+ K_Channel->K_ion_out Efflux K_Channel->Response Ligand 5-Methoxychroman- 3-amine (Agonist) Ligand->Receptor Binds ATP ATP ATP->AC K_ion_in K+ K_ion_in->K_Channel

Canonical 5-HT1A receptor signaling pathway.
In-Vivo Behavioral Data (Analogue: 5-MeO-DPAC)

A key study investigated the effects of 5-MeO-DPAC on lordosis behavior in sexually receptive female rats, a model used to assess 5-HT1A agonist activity.[5][6] Direct infusion of 5-HT1A agonists into the ventromedial nucleus of the hypothalamus inhibits this behavior. The study demonstrated that 5-MeO-DPAC acts as a potent 5-HT1A agonist.[5][6]

CompoundEffective Dose Range (ng)Rank Order of EffectivenessReference
8-OH-DPAT2001[5][6]
5-OH-DPAC200 - 20002[5][6]
5-MeO-DPAC 200 - 2000 ≥2 [5][6]
Serotonin (5-HT)20003[5][6]

The data shows that 5-MeO-DPAC is comparable in potency to 5-OH-DPAC and significantly more potent than serotonin itself in this behavioral assay.[5][6] This provides strong evidence that the 5-methoxychroman-3-amine scaffold is a potent pharmacophore for the 5-HT1A receptor.

Experimental Protocols

The following protocol is adapted from the methodology used to evaluate the 5-HT1A agonist activity of 5-methoxy-3-(di-n-propylamino)chroman (5-MeO-DPAC).[5][6]

In-Vivo Lordosis Behavior Assay

Objective: To assess the 5-HT1A agonist activity of a test compound by measuring the inhibition of lordosis behavior in female rats following direct infusion into the ventromedial nucleus of the hypothalamus (VMN).

Animals: Sexually receptive, intact, proestrous Fischer 344 rats.

Surgical Procedure:

  • Anesthetize rats and place them in a stereotaxic instrument.

  • Implant bilateral 26-gauge stainless steel guide cannulae aimed at the VMN.

  • Secure the cannulae assembly to the skull with dental acrylic and jeweler's screws.

  • Allow a one-week recovery period post-surgery.

Drug Preparation and Infusion:

  • Dissolve the test compound (e.g., 5-Methoxychroman-3-amine HCl) and control agonists (e.g., 8-OH-DPAT) in sterile saline or artificial CSF vehicle.

  • On the day of testing (proestrus), infuse the compound bilaterally into the VMN.

  • Infusions are typically 0.25 µL per side, delivered over 30 seconds via a 33-gauge internal cannula connected to a microsyringe pump.

  • The internal cannula should extend 1.0 mm beyond the guide cannula.

Behavioral Testing:

  • Ten minutes post-infusion, place the female rat in a testing arena with a sexually vigorous male.

  • Observe and score the female's response to mounts by the male over a defined period (e.g., 10 mounts).

  • The primary measure is the lordosis quotient (LQ), calculated as: (Number of lordosis responses / Number of mounts) x 100.

  • A decrease in the LQ compared to vehicle-infused controls indicates an inhibitory effect consistent with 5-HT1A agonism.

Histology:

  • Following the experiment, euthanize the animals and perfuse the brains.

  • Section the brains and stain the tissue to verify the placement of the cannulae tips within the VMN.

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase a1 Stereotaxic Surgery: Implant bilateral cannulae aiming for VMN a2 1-Week Recovery Period a1->a2 a3 Verify Proestrus Stage (Vaginal Lavage) a2->a3 b2 Bilateral Infusion (0.25 µL/side) into VMN a3->b2 b1 Prepare Drug Solutions (Test Compound & Controls) b1->b2 b3 10-Minute Post-Infusion Wait b2->b3 b4 Behavioral Testing: Introduce male, score 10 mounts b3->b4 c1 Calculate Lordosis Quotient (LQ) b4->c1 c2 Statistical Analysis (vs. Vehicle Control) c1->c2 c3 Histological Verification of Cannula Placement c2->c3 Confirm data validity

Workflow for the in-vivo lordosis inhibition assay.

Synthesis Overview

A specific, step-by-step synthesis protocol for this compound (CAS 117422-43-2) is not detailed in readily available literature. However, a plausible synthetic route can be constructed based on established methods for creating substituted 3-amino-chromanes. A common approach involves the cyclization of a suitably substituted phenoxy-propanol derivative, followed by introduction and deprotection of the amine group.

A representative synthesis for a related 3-amino-chroman might proceed as follows:

  • Starting Material: A protected amino-epoxide (e.g., from serine).

  • Ring Opening: The epoxide is opened by a substituted phenol (e.g., 2-bromo-4-methoxyphenol) under basic conditions to form a phenoxy-amino-alcohol.

  • Cyclization: An intramolecular cyclization (e.g., a Mitsunobu reaction or a Williamson ether synthesis variant) is performed to form the chroman ring.

  • Deprotection: The protecting group on the amine is removed (e.g., acid-labile Boc group).

  • Salt Formation: The resulting free amine is treated with hydrochloric acid to yield the final hydrochloride salt, improving stability and solubility.

synthesis_workflow A Substituted Phenol (e.g., 4-methoxyphenol derivative) C Base-Catalyzed Ring Opening A->C B Protected Amino-Epoxide (e.g., N-Boc-glycidylamine) B->C D Intermediate: Protected Phenoxy-Amino-Alcohol C->D E Intramolecular Cyclization Reaction (e.g., Mitsunobu) D->E F Protected 5-Methoxychroman-3-amine E->F G Acidic Deprotection (e.g., TFA or HCl) F->G H 5-Methoxychroman-3-amine (Free Base) G->H I Salt Formation (HCl in ether/IPA) H->I J Final Product: 5-Methoxychroman-3-amine HCl I->J

Plausible synthetic workflow for 3-amino-chromanes.

Conclusion

References

A Comprehensive Technical Guide to the Structure Elucidation of 5-Methoxychroman-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. This technical guide provides an in-depth methodology for confirming the chemical structure of 5-Methoxychroman-3-amine hydrochloride (CAS No: 117422-43-2), a substituted chroman derivative of interest in medicinal chemistry. While specific experimental data for this compound is not widely published, this document outlines the comprehensive analytical workflow required for its characterization. It presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), offering a robust framework for researchers working with this or structurally related molecules. Detailed experimental protocols and visual logic diagrams are provided to guide the analytical process.

Introduction

Chroman derivatives are a significant class of heterocyclic compounds that form the core scaffold of various biologically active molecules, including antioxidants like Vitamin E and compounds with cardiovascular and central nervous system activity. The precise determination of their structure, including the position of substituents and stereochemistry, is critical for understanding structure-activity relationships (SAR). This compound features a chroman ring system substituted with a methoxy group on the aromatic ring and a primary amine on the heterocyclic ring, presented as a hydrochloride salt. This guide details the analytical strategy for its complete structural verification.

Predicted Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented below.

PropertyValueSource
CAS Number 117422-43-2Chemical Supplier Catalogs
Molecular Formula C₁₀H₁₄ClNO₂Derived from Structure
Molecular Weight 215.68 g/mol Derived from Structure

Analytical Workflow for Structure Elucidation

The definitive identification of this compound requires a multi-technique analytical approach. The logical flow involves isolating the compound, obtaining its mass and molecular formula, identifying functional groups, and finally, assembling the complete connectivity and stereochemistry through NMR.

structure_elucidation_workflow cluster_start Initial Analysis cluster_mass_spec Mass Spectrometry cluster_ir Infrared Spectroscopy cluster_nmr NMR Spectroscopy cluster_end Confirmation start Pure Sample of 5-Methoxychroman-3-amine HCl ms High-Resolution MS (HRMS) - Determine Exact Mass - Propose Molecular Formula start->ms Obtain Mass Spectrum ir FTIR Spectroscopy - Identify Key Functional Groups (N-H, C-O, Ar-H, C-N) start->ir Obtain IR Spectrum nmr_1h ¹H NMR - Proton Environments - Splitting Patterns (Connectivity) start->nmr_1h Obtain NMR Spectra ms_isotope Isotope Pattern Analysis - Confirm presence of Chlorine ms->ms_isotope final_structure Confirmed Structure of 5-Methoxychroman-3-amine HCl ms->final_structure Integrate all data ir->final_structure Integrate all data nmr_13c ¹³C NMR & DEPT - Carbon Environments - CH, CH₂, CH₃ count nmr_1h->nmr_13c nmr_2d 2D NMR (COSY, HSQC, HMBC) - Confirm H-H & C-H Connectivity - Assemble Carbon Skeleton nmr_13c->nmr_2d nmr_2d->final_structure Integrate all data

5-Methoxychroman-3-amine Hydrochloride: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxychroman-3-amine hydrochloride is a synthetic derivative of the chroman scaffold, a privileged structure in medicinal chemistry. This document provides an in-depth technical guide on the putative mechanism of action of this compound, based on available data for structurally related compounds. The primary molecular targets are hypothesized to be the serotonin (5-HT) 5-HT1A and 5-HT7 receptors, with a potential for interaction with the serotonin transporter (SERT). This guide summarizes the available quantitative pharmacological data, details relevant experimental protocols for characterization, and provides visual representations of the key signaling pathways and experimental workflows.

Introduction

Chroman-3-amine derivatives are a class of compounds that have garnered significant interest for their diverse biological activities, particularly their interactions with central nervous system targets. The introduction of a methoxy group at the 5-position of the chroman ring can significantly influence the pharmacological profile of these molecules. This guide focuses on elucidating the mechanism of action of this compound, a compound with potential therapeutic applications in neurological and psychiatric disorders. Due to the limited publicly available data on this specific molecule, this guide draws upon findings from closely related 5-substituted 3,4-dihydro-3-amino-2H-1-benzopyran derivatives to infer its likely pharmacological properties.

Putative Mechanism of Action

The primary mechanism of action of this compound is likely centered on its interaction with the serotonergic system. Based on studies of analogous compounds, it is proposed to act as a high-affinity ligand for the 5-HT1A receptor and may also exhibit significant affinity for the 5-HT7 receptor. Furthermore, its structural similarity to known serotonin reuptake inhibitors suggests a potential interaction with the serotonin transporter (SERT).

Interaction with 5-HT1A Receptors

Derivatives of 5-methoxy-3,4-dihydro-2H-1-benzopyran have demonstrated high affinity for the 5-HT1A receptor. For instance, a closely related compound, a 5-methoxy-substituted 3,4-dihydro-3-amino-2H-1-benzopyran derivative, exhibited a binding affinity (Ki) of 0.3 nM for the 5-HT1A receptor. This suggests that this compound is likely a potent 5-HT1A receptor ligand. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that couples to inhibitory Gi/o proteins. Activation of this receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neuronal excitability.

Interaction with 5-HT7 Receptors

Novel C6-aryl substituted derivatives of 3-(dimethylamino)chroman have been shown to possess affinities for the 5-HT7 receptor ranging from nanomolar to micromolar concentrations. This indicates that the chroman scaffold is a viable backbone for targeting this receptor. The 5-HT7 receptor is a Gs-protein coupled receptor, and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. This pathway is involved in the regulation of various physiological processes, including mood, cognition, and circadian rhythms.

Potential Interaction with the Serotonin Transporter (SERT)

The structural features of this compound bear resemblance to compounds known to inhibit the serotonin transporter (SERT). SERT is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron, thereby terminating the serotonergic signal. Inhibition of SERT leads to an increase in the extracellular concentration of serotonin, a mechanism shared by many antidepressant medications.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for compounds structurally related to this compound. This data provides a basis for estimating the potential potency of the target compound.

Compound ClassTargetParameterValue (nM)Reference Compound(s)
5-Methoxy-3,4-dihydro-3-amino-2H-1-benzopyran derivatives5-HT1A ReceptorKi0.3N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate (Ki = 1.2 nM) and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate (Ki = 21.3 nM) are other examples of high-affinity 5-HT1A ligands.[1]
C6-aryl substituted 3-(dimethylamino)chroman derivatives5-HT7 ReceptorKinM to µMSpecific Ki values for a range of these derivatives are reported in the literature, demonstrating the potential for this scaffold to target the 5-HT7 receptor.[2]
Various Serotonin Reuptake InhibitorsSERTIC50VariableFor comparison, the IC50 values for known SERT inhibitors vary widely. For example, in JAR cells, the IC50 of indatraline is 7.87 nM, while RTI-229 has an IC50 of 589 nM.[3] The affinity (KD) of [3H]citalopram for the human serotonin transporter is approximately 1.5 nM.[4]

Signaling Pathways

The interaction of this compound with its putative targets initiates distinct intracellular signaling cascades.

5-HT1A Receptor Signaling Pathway

Activation of the 5-HT1A receptor, a Gi/o-coupled GPCR, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This pathway is depicted in the following diagram.

5-HT1A_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5_MC_3_A 5-Methoxychroman- 3-amine HCl 5_HT1A_R 5-HT1A Receptor 5_MC_3_A->5_HT1A_R Binds to G_protein Gi/o Protein 5_HT1A_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response Leads to

5-HT1A Receptor Signaling Pathway
5-HT7 Receptor Signaling Pathway

In contrast to the 5-HT1A receptor, the 5-HT7 receptor is coupled to a stimulatory Gs-protein. Its activation leads to the stimulation of adenylyl cyclase and an increase in intracellular cAMP levels.[5][6] This signaling cascade also involves the activation of small GTPases of the Rho family via G12-protein coupling.[5]

5-HT7_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5_MC_3_A 5-Methoxychroman- 3-amine HCl 5_HT7_R 5-HT7 Receptor 5_MC_3_A->5_HT7_R Binds to Gs_protein Gs Protein 5_HT7_R->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Downstream Signaling Events PKA->Cellular_Response Leads to

5-HT7 Receptor Signaling Pathway
Serotonin Transporter (SERT) Mechanism

SERT facilitates the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. This process is dependent on sodium and chloride ions and is driven by the electrochemical gradient maintained by the Na+/K+-ATPase pump.

SERT_Mechanism cluster_extracellular Extracellular Space (Synaptic Cleft) cluster_membrane Presynaptic Membrane cluster_intracellular Presynaptic Neuron Serotonin_ext Serotonin (5-HT) SERT SERT Serotonin_ext->SERT Na_ext Na+ Na_ext->SERT Cl_ext Cl- Cl_ext->SERT Serotonin_int Serotonin (5-HT) SERT->Serotonin_int Na_int Na+ SERT->Na_int Cl_int Cl- SERT->Cl_int 5_MC_3_A 5-Methoxychroman- 3-amine HCl 5_MC_3_A->SERT Inhibits

Serotonin Transporter Mechanism

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of compounds like this compound.

Radioligand Binding Assay for 5-HT1A Receptor

This assay determines the affinity of a test compound for the 5-HT1A receptor by measuring its ability to displace a radiolabeled ligand.

  • Materials:

    • Cell membranes prepared from cells expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).

    • Radioligand: [3H]8-OH-DPAT.

    • Non-specific binding control: 10 µM Serotonin or another suitable 5-HT1A ligand.

    • Test compound: this compound.

    • Assay buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.4.

    • Scintillation fluid.

    • Glass fiber filters.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add assay buffer, cell membranes, radioligand (at a concentration close to its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.

    • Incubate the plate at room temperature for 60 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

    • Calculate the specific binding and determine the IC50 value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow Start Start Prepare_Reagents Prepare serial dilutions of test compound, radioligand, and cell membranes Start->Prepare_Reagents Incubation Incubate reagents in a 96-well plate (Test Compound, Total Binding, Non-specific Binding) Prepare_Reagents->Incubation Filtration Rapidly filter through glass fiber filters to separate bound and free radioligand Incubation->Filtration Washing Wash filters with ice-cold buffer Filtration->Washing Counting Add scintillation fluid and count radioactivity Washing->Counting Analysis Calculate IC50 and Ki values Counting->Analysis End End Analysis->End

Radioligand Binding Assay Workflow
Serotonin Reuptake Inhibition Assay using Synaptosomes

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled serotonin into synaptosomes, which are isolated nerve terminals.

  • Materials:

    • Rat brain synaptosomes.

    • Radioligand: [3H]Serotonin ([3H]5-HT).

    • Non-specific uptake control: A known potent SERT inhibitor (e.g., fluoxetine or citalopram) at a high concentration.

    • Test compound: this compound.

    • Krebs-Ringer-HEPES (KRH) buffer.

  • Procedure:

    • Prepare synaptosomes from fresh rat brain tissue.

    • Prepare serial dilutions of the test compound.

    • Pre-incubate the synaptosomes with the test compound or vehicle at 37°C for a specified time (e.g., 10-15 minutes).

    • Initiate the uptake reaction by adding [3H]5-HT and incubate at 37°C for a short period (e.g., 5-10 minutes).

    • Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold KRH buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the IC50 value of the test compound for the inhibition of serotonin uptake.

SERT_Inhibition_Assay_Workflow Start Start Prepare_Synaptosomes Prepare synaptosomes from rat brain tissue Start->Prepare_Synaptosomes Pre_incubation Pre-incubate synaptosomes with test compound or vehicle Prepare_Synaptosomes->Pre_incubation Uptake_Reaction Initiate uptake with [3H]Serotonin Pre_incubation->Uptake_Reaction Termination Terminate uptake by rapid filtration Uptake_Reaction->Termination Washing Wash filters with ice-cold buffer Termination->Washing Counting Measure radioactivity Washing->Counting Analysis Determine IC50 value Counting->Analysis End End Analysis->End

Serotonin Reuptake Inhibition Assay Workflow
Forskolin-Stimulated cAMP Functional Assay

This assay determines the functional activity of a compound at Gs or Gi/o-coupled receptors by measuring its effect on forskolin-stimulated cAMP production in whole cells.

  • Materials:

    • CHO or HEK293 cells stably expressing the target receptor (e.g., 5-HT1A or 5-HT7).

    • Forskolin (an adenylyl cyclase activator).

    • Test compound: this compound.

    • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to attach overnight.

    • Pre-treat the cells with the test compound at various concentrations for a specified time.

    • Stimulate the cells with a fixed concentration of forskolin (typically around 1-10 µM) to induce cAMP production.[7] For Gi/o-coupled receptors, the test compound's ability to inhibit this stimulation is measured. For Gs-coupled receptors, the compound's ability to potentiate or directly stimulate cAMP production is assessed.

    • Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.

    • Determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists) of the test compound.

cAMP_Assay_Workflow Start Start Cell_Seeding Seed receptor-expressing cells in a 96-well plate Start->Cell_Seeding Pre_treatment Pre-treat cells with test compound Cell_Seeding->Pre_treatment Stimulation Stimulate with forskolin Pre_treatment->Stimulation Cell_Lysis Lyse cells to release intracellular contents Stimulation->Cell_Lysis cAMP_Detection Measure cAMP levels using a detection kit Cell_Lysis->cAMP_Detection Analysis Determine EC50 or IC50 value cAMP_Detection->Analysis End End Analysis->End

Forskolin-Stimulated cAMP Functional Assay Workflow

Conclusion

Based on the analysis of structurally related compounds, this compound is predicted to be a potent modulator of the serotonergic system. Its primary mechanism of action likely involves high-affinity interactions with 5-HT1A and potentially 5-HT7 receptors, leading to the modulation of intracellular cAMP levels and downstream signaling pathways. Furthermore, its potential to inhibit the serotonin transporter suggests a multifaceted pharmacological profile. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of its mechanism of action. Further investigation is warranted to definitively establish the binding affinities, functional activities, and selectivity profile of this compound to fully elucidate its therapeutic potential.

References

The Biological Profile of 5-Methoxychroman-3-amine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxychroman-3-amine hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of the privileged chroman-3-amine scaffold, it holds potential for interacting with various biological targets, particularly within the central nervous system. This technical guide provides a comprehensive overview of the known biological activities of chroman-3-amine derivatives, with a specific focus on the potential implications of the 5-methoxy substitution. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to facilitate further research and drug development efforts in this area.

Introduction

The chroman-3-amine core structure is a key pharmacophore found in a variety of biologically active molecules. Its rigidified phenethylamine backbone makes it an attractive scaffold for the design of ligands targeting G protein-coupled receptors (GPCRs) and other neurological targets.[1][2] The introduction of a methoxy group at the 5-position of the chroman ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including its binding affinity, selectivity, and metabolic stability. This guide explores the biological activities associated with this class of compounds, drawing from available data on closely related analogs to infer the potential profile of this compound.

Core Biological Activities

The primary biological activities of chroman-3-amine derivatives are centered on their interactions with serotonin (5-HT) and sigma (σ) receptors.[1][2] These interactions suggest potential therapeutic applications in neuropsychiatric disorders. Additionally, broader biological effects such as anti-inflammatory and anticancer activities have been reported for the chroman scaffold.[1]

Neurological Activity: Serotonin and Sigma Receptor Modulation

Chroman-3-amine analogs have been identified as potent ligands for several serotonin receptor subtypes, including 5-HT₂B and 5-HT₇, as well as the sigma-1 (σ₁) receptor.[1][2][3]

  • Serotonin (5-HT) Receptor Affinity: Derivatives of 3-aminochroman have shown varying affinities for different 5-HT receptors. The 5-HT₂B and 5-HT₇ receptors are particularly noteworthy targets.[2][3] Modulation of these receptors is implicated in mood regulation, circadian rhythms, and other neurological processes.[4]

  • Sigma-1 (σ₁) Receptor Binding: The σ₁ receptor is a unique intracellular chaperone protein involved in cellular stress responses and neuroprotection.[5] Several 3-amino-chromane ligands have demonstrated low nanomolar binding affinities for the σ₁ receptor, with some exhibiting neuroprotective effects in cellular assays by promoting cell survival under oxidative stress.[1][2][5] The stereochemistry of the 3-amino-chromane core has been shown to be crucial, with the (3R,4R) absolute configuration often conferring higher affinity and selectivity for the σ₁ receptor.[5]

Anti-Inflammatory Potential

Chroman derivatives have been reported to possess anti-inflammatory properties.[1] The proposed mechanism involves the modulation of inflammatory pathways, although specific molecular targets for this compound in this context have not been fully elucidated. The anti-inflammatory effects of related compounds are often attributed to the inhibition of pro-inflammatory mediators.

Anticancer Activity

The chroman scaffold has been investigated for its potential in oncology.[1] The anticancer effects of some chroman derivatives are attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[1]

Quantitative Biological Data

The following tables summarize the available quantitative data for the binding affinities of various 3-amino-chromane derivatives to key neurological targets. It is important to note that this data is for related analogs and not specifically for this compound.

Table 1: Binding Affinities (Kᵢ) of 3-Amino-Chromane Analogs at Serotonin (5-HT) Receptors

Compound5-HT₂B Kᵢ (nM)5-HT₇ Kᵢ (nM)Reference
3g 3.5-[2]
3h 20-[2]
4c > 10,0006.3[2]

Table 2: Binding Affinities (Kᵢ) of 3-Amino-Chromane Analogs at Sigma (σ) Receptors

Compoundσ₁ Kᵢ (nM)σ₂ Kᵢ (nM)Reference
3f 16-[2]
(±)-7 Low nM-[5]
(3R,4R)-isomers ~2-[5]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections provide representative methodologies for key assays relevant to the biological activities of this compound.

Radioligand Binding Assay for Receptor Affinity

This protocol describes a standard method for determining the binding affinity of a test compound to a specific receptor, such as the 5-HT or σ₁ receptor.

Objective: To determine the inhibitory constant (Kᵢ) of this compound for a target receptor.

Materials:

  • Cell membranes expressing the human recombinant target receptor (e.g., 5-HT₂B, σ₁)

  • Radioligand specific for the target receptor (e.g., [³H]LSD for 5-HT₂B, --INVALID-LINK---pentazocine for σ₁)[4][6]

  • This compound (test compound)

  • Non-specific binding control (e.g., a high concentration of a known ligand)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its K₋), and varying concentrations of the test compound or control.

  • Incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[7]

  • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Analyze the data using non-linear regression to determine the IC₅₀ value, which can then be converted to the Kᵢ value using the Cheng-Prusoff equation.

In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Inhibition in Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Objective: To evaluate the anti-inflammatory activity of this compound by measuring its effect on NO production.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess reagent

  • 96-well cell culture plates

  • Spectrophotometer

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include untreated and LPS-only controls.

  • After incubation, collect the cell culture supernatant.

  • Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

  • Measure the absorbance at 540 nm using a spectrophotometer.

  • Calculate the percentage of NO inhibition for each concentration of the test compound relative to the LPS-only control.

Visualizations

The following diagrams illustrate key concepts related to the biological activity and investigation of this compound.

G cluster_0 5-Methoxychroman-3-amine HCl cluster_1 Primary Biological Targets cluster_2 Downstream Cellular Effects Compound 5-Methoxychroman-3-amine HCl Serotonin_Receptors Serotonin Receptors (e.g., 5-HT2B, 5-HT7) Compound->Serotonin_Receptors Sigma1_Receptor Sigma-1 Receptor Compound->Sigma1_Receptor Anti_inflammatory Anti-inflammatory Response Compound->Anti_inflammatory Anticancer Anticancer Effects Compound->Anticancer Neuromodulation Neuromodulation Serotonin_Receptors->Neuromodulation Neuroprotection Neuroprotection Sigma1_Receptor->Neuroprotection

Caption: Logical relationship of 5-Methoxychroman-3-amine HCl to its potential biological targets and effects.

G start Start: Prepare Reagents dilutions Prepare Serial Dilutions of Test Compound start->dilutions incubation Incubate Membranes, Radioligand & Compound dilutions->incubation filtration Filter to Separate Bound & Unbound Ligand incubation->filtration wash Wash Filters filtration->wash scintillation Add Scintillation Cocktail wash->scintillation counting Quantify Radioactivity scintillation->counting analysis Data Analysis (IC50, Ki) counting->analysis end End analysis->end

Caption: Experimental workflow for a radioligand binding assay.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Gene Expression (e.g., iNOS) Nucleus->Genes Compound 5-Methoxychroman- 3-amine HCl Compound->IKK Inhibition?

Caption: Putative anti-inflammatory signaling pathway involving NF-κB, potentially modulated by 5-Methoxychroman-3-amine HCl.

Conclusion and Future Directions

This compound belongs to a class of compounds with significant potential for modulating key neurological targets, particularly serotonin and sigma receptors. The available data on related analogs suggest that this compound may exhibit a favorable profile for the treatment of central nervous system disorders. Furthermore, the broader anti-inflammatory and anticancer activities of the chroman scaffold warrant further investigation for this specific derivative.

Future research should focus on obtaining specific quantitative data for this compound in a range of biological assays. Elucidating its precise mechanism of action and evaluating its efficacy and safety in preclinical in vivo models will be critical steps in advancing this compound towards potential therapeutic applications. The detailed protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this compound.

References

Potential Therapeutic Targets of 5-Methoxychroman-3-amine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxychroman-3-amine hydrochloride is a synthetic compound belonging to the chroman-3-amine class of molecules. This structural scaffold has garnered significant interest in medicinal chemistry due to its presence in various biologically active compounds and its potential to interact with key targets in the central nervous system (CNS). This technical guide provides an in-depth overview of the potential therapeutic targets of this compound, drawing from available pharmacological data on closely related analogs. The information presented herein is intended to support further research and drug development efforts centered on this promising chemical entity.

Primary Therapeutic Targets

Pharmacological studies on derivatives of 5-methoxychroman-3-amine strongly suggest a primary interaction with the serotonergic system. The key molecular targets identified are the Serotonin 1A (5-HT1A) receptor and the Serotonin Transporter (SERT). Additionally, emerging evidence points towards the Sigma-1 (σ1) receptor as another significant target for the broader class of 3-amino-chromanes.

Serotonin 1A (5-HT1A) Receptor

The 5-HT1A receptor, a G-protein coupled receptor, is a well-established target for anxiolytic and antidepressant drugs. Derivatives of 5-methoxychroman-3-amine have demonstrated high affinity for this receptor.

Quantitative Data for a Key Analog: 5-Methoxy-3-(di-n-propylamino)chroman (5-MeO-DPAC)

Due to the limited availability of specific binding data for this compound, data for its close and extensively studied analog, 5-MeO-DPAC, is presented below. It is important to note that the dipropylamino substitution in 5-MeO-DPAC likely influences its binding affinity compared to the primary amine of the title compound.

TargetLigandAssay TypeSpeciesTissue/SystemKi (nM)Reference CompoundReference Ki (nM)
5-HT1A Receptor 5-MeO-DPACRadioligand BindingRatBrain MembranesActs in the nM range8-OH-DPAT~1

Note: The exact Ki value for 5-MeO-DPAC was not specified but was described as acting in the nanomolar range.

Serotonin Transporter (SERT)
Sigma-1 (σ1) Receptor

The σ1 receptor is an intracellular chaperone protein implicated in a variety of cellular functions, including the modulation of ion channels, calcium signaling, and neuronal survival. It is considered a promising target for the treatment of neurodegenerative diseases, pain, and psychiatric disorders. Recent studies on 3-amino-chromane derivatives have revealed high-affinity binding to the σ1 receptor.

Quantitative Data for 3-Amino-Chromane Derivatives

The following table summarizes the σ1 receptor binding affinities for a series of 3-amino-chromane derivatives, highlighting the potential of this scaffold to interact with this target.

Compound IDR-group on AmineStereochemistryKi (nM) for σ1 Receptor
(3R,4R)-3aBenzyl(3R,4R)2.1
(3S,4S)-3aBenzyl(3S,4S)18
(3R,4R)-3b4-Fluorobenzyl(3R,4R)2.0
(3S,4S)-3b4-Fluorobenzyl(3S,4S)22
(3R,4R)-3c4-Chlorobenzyl(3R,4R)1.8
(3S,4S)-3c4-Chlorobenzyl(3S,4S)15

Signaling Pathways and Potential Therapeutic Implications

The interaction of this compound and its derivatives with these targets suggests several potential therapeutic applications.

Modulation of Serotonergic Neurotransmission

Activation of presynaptic 5-HT1A autoreceptors leads to a decrease in serotonin release, while activation of postsynaptic 5-HT1A receptors mediates the physiological effects of serotonin. Compounds acting on these receptors can have profound effects on mood and anxiety.

Serotonergic signaling and potential modulation by 5-Methoxychroman-3-amine.
Neuroprotection via Sigma-1 Receptor Modulation

The σ1 receptor is located at the endoplasmic reticulum-mitochondrion interface and plays a crucial role in cellular stress responses. Ligands that activate the σ1 receptor can promote cell survival and protect against oxidative stress, suggesting a potential therapeutic role in neurodegenerative diseases.

G Oxidative_Stress Oxidative Stress (e.g., ROS) Cellular_Stress Cellular Stress Oxidative_Stress->Cellular_Stress Sigma1R Sigma-1 Receptor Cellular_Stress->Sigma1R Activation IP3R IP3 Receptor Sigma1R->IP3R Stabilization Ca_Signaling Calcium Signaling Modulation IP3R->Ca_Signaling Mitochondria Mitochondrial Function Ca_Signaling->Mitochondria Neuroprotection Neuroprotection & Cell Survival Mitochondria->Neuroprotection 5-MC-3A 5-Methoxychroman-3-amine (or derivative) 5-MC-3A->Sigma1R Binding/Modulation

Neuroprotective pathway involving the Sigma-1 receptor.

Experimental Protocols

Detailed methodologies are crucial for the validation and exploration of therapeutic targets. Below are generalized protocols for key experiments relevant to the pharmacological profiling of this compound.

Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol outlines the steps to determine the binding affinity of a test compound for the 5-HT1A receptor.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare membranes from cells expressing 5-HT1A receptors Incubate Incubate membranes with radioligand and varying concentrations of the test compound Membrane_Prep->Incubate Reagent_Prep Prepare radioligand ([3H]8-OH-DPAT), test compound, and buffers Reagent_Prep->Incubate Total_Binding Total Binding: Membranes + Radioligand Nonspecific_Binding Nonspecific Binding: Membranes + Radioligand + Excess unlabeled ligand Filtration Rapidly filter the incubation mixture to separate bound and free radioligand Incubate->Filtration Specific_Binding Specific Binding: Total - Nonspecific Washing Wash filters to remove nonspecific binding Filtration->Washing Scintillation Measure radioactivity of the filters using a scintillation counter Washing->Scintillation Competition_Curve Plot percent specific binding against test compound concentration Scintillation->Competition_Curve IC50 Determine the IC50 value Competition_Curve->IC50 Ki Calculate the Ki value using the Cheng-Prusoff equation IC50->Ki

Workflow for a 5-HT1A receptor radioligand binding assay.
In Vitro Neuroprotection Assay (Oxidative Stress Model)

This protocol describes a general method to assess the neuroprotective effects of a compound against oxidative stress-induced cell death.

G Cell_Culture Culture neuronal cells (e.g., SH-SY5Y) Compound_Treatment Pre-treat cells with varying concentrations of the test compound Cell_Culture->Compound_Treatment Induce_Stress Induce oxidative stress (e.g., with H2O2 or rotenone) Compound_Treatment->Induce_Stress Incubate_Stress Incubate for a defined period Induce_Stress->Incubate_Stress Assess_Viability Assess cell viability (e.g., MTT or LDH assay) Incubate_Stress->Assess_Viability Data_Analysis Calculate percent cell viability and determine EC50 for neuroprotection Assess_Viability->Data_Analysis

Workflow for an in vitro neuroprotection assay.

Conclusion and Future Directions

The available evidence strongly suggests that this compound and its analogs are promising modulators of the serotonergic system, with a particularly high affinity for the 5-HT1A receptor. The potential interaction with the σ1 receptor further broadens the therapeutic possibilities, especially in the context of neurodegenerative disorders.

Future research should focus on:

  • Determining the precise binding affinities (Ki) and functional activities (EC50/IC50) of this compound at the 5-HT1A receptor, SERT, and σ1 receptor. This will clarify its pharmacological profile and selectivity.

  • Evaluating the in vivo efficacy of this compound in animal models of anxiety, depression, and neurodegeneration.

  • Conducting structure-activity relationship (SAR) studies to optimize the affinity and selectivity of this chemical scaffold for its various targets.

This technical guide provides a foundational understanding of the potential therapeutic targets of this compound. The data and protocols presented herein are intended to facilitate further investigation into this compound and its derivatives, with the ultimate goal of developing novel therapeutics for CNS disorders.

In Silico Modeling of 5-Methoxychroman-3-amine hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed in silico modeling workflow for 5-Methoxychroman-3-amine hydrochloride. Drawing upon established computational methodologies and the known biological activities of related chroman derivatives, this document outlines a systematic approach to investigate the compound's potential therapeutic applications, focusing on its interaction with the serotonin 5-HT1A receptor, a key target in the management of mood disorders.

Introduction

5-Methoxychroman-3-amine and its analogs represent a class of compounds with significant potential in medicinal chemistry. Derivatives of chroman-3-amine have been noted for their interaction with serotonin pathways, suggesting possible applications as antidepressants.[1] The amine group and the chromane ring system are crucial for these interactions, allowing the molecule to modulate various biological pathways.[1] Specifically, some derivatives have demonstrated a high affinity for the 5-HT1A receptor.[1] In silico modeling offers a powerful, resource-efficient avenue to explore these interactions at a molecular level, predict pharmacokinetic properties, and guide further experimental studies.

This guide details a hypothetical in silico investigation of this compound, encompassing target identification, molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.

Proposed In Silico Modeling Workflow

A structured computational approach is essential for the systematic evaluation of this compound. The following workflow outlines the key computational steps, from initial property prediction to a detailed analysis of its interaction with the 5-HT1A receptor.

A Ligand Preparation (5-Methoxychroman-3-amine) C Molecular Docking A->C G ADMET Prediction A->G B Target Identification (Serotonin 5-HT1A Receptor) B->C D Binding Pose Analysis C->D E Molecular Dynamics Simulation D->E F Binding Free Energy Calculation E->F H Data Analysis & Reporting F->H G->H A This compound B 5-HT1A Receptor A->B C Gi/o Protein Activation B->C D Adenylyl Cyclase Inhibition C->D inhibits E Decreased cAMP Production D->E F Downstream Cellular Response (e.g., neuronal hyperpolarization) E->F

References

The Interaction of 5-Methoxychroman-3-amine Hydrochloride with Serotonin Receptors: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the anticipated interaction between 5-Methoxychroman-3-amine hydrochloride and the serotonin (5-hydroxytryptamine, 5-HT) receptor family. Direct pharmacological data for this compound is limited in publicly accessible literature. Therefore, this document synthesizes findings from structurally related 3-amino-chromane analogs to infer potential binding affinities and functional activities. The phenethylamine backbone, a core structural feature of 5-Methoxychroman-3-amine, is a well-established pharmacophore for G protein-coupled receptor (GPCR) ligands, including a wide array of serotonin receptors.[1] This guide summarizes the available quantitative data for these related compounds, details relevant experimental methodologies, and illustrates key serotonin receptor signaling pathways to provide a foundational resource for researchers in the field.

Introduction to 5-Methoxychroman-3-amine and Serotonin Receptors

This compound belongs to the chromane class of compounds, which are recognized for their diverse biological activities. The chromane scaffold is a privileged structure in medicinal chemistry, often utilized in the development of ligands targeting central nervous system (CNS) receptors.[2] The serotonin receptor system is one of the most complex neurotransmitter systems, comprising seven distinct families (5-HT1 to 5-HT7) with multiple subtypes, each exhibiting unique pharmacology, signaling mechanisms, and physiological roles.[3][4] These receptors are implicated in a vast range of physiological and pathological processes, including mood, anxiety, cognition, and migraine, making them prominent targets for therapeutic intervention.[3][5] Given the structural similarities of 5-Methoxychroman-3-amine to known serotonergic ligands, understanding its potential interaction with 5-HT receptors is of significant scientific interest.

Quantitative Analysis of Structurally Related Compounds

While specific binding data for this compound is not widely published, studies on analogous 3-amino-chromane derivatives provide valuable insights into the structure-activity relationships (SAR) at various serotonin receptors. The following table summarizes the binding affinities (Ki, in nM) for a selection of these related compounds.

Compound5-HT1A5-HT2A5-HT2B5-HT2C5-HT7Reference
3-Amino-chromane (3b) >10,000>10,000830>10,000>10,000[6]
Tetrahydroquinoline (3c) 74>10,000>10,000>10,0001,100[6]
Pyrrolidine derivative (4c) >10,000---6.3[6]
(3R,4R)-3a derivative -->10,000--[2]
(3S,4S)-3a derivative --400--[2]

Note: The data presented is for structurally related analogs and should be interpreted as indicative of the potential for the chromane scaffold to interact with serotonin receptors, not as direct evidence of the activity of this compound.

Experimental Protocols

The determination of a compound's affinity and functional activity at serotonin receptors involves a range of standardized in vitro assays.

Radioligand Binding Assay

This technique is employed to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.

Objective: To quantify the displacement of a radiolabeled ligand from a receptor by the test compound.

Generalized Protocol:

  • Membrane Preparation: Cell membranes from cell lines recombinantly expressing a specific human 5-HT receptor subtype (e.g., HEK-293 or CHO cells) are prepared through homogenization and centrifugation.[7]

  • Incubation: The prepared membranes are incubated in a buffer solution containing a known concentration of a high-affinity radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A, [¹²⁵I]DOI for 5-HT2A) and varying concentrations of the test compound.[7]

  • Separation: The reaction is incubated to allow for competitive binding to reach equilibrium. Subsequently, the bound and free radioligand are separated via rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, corresponding to the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the radioligand) is determined. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation.

A diagrammatic representation of this workflow is provided below.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Receptor-expressing Cell Membranes Incubation Incubation (Competitive Binding) Membranes->Incubation Radioligand Radioligand (e.g., [3H]8-OH-DPAT) Radioligand->Incubation Compound Test Compound (5-Methoxychroman-3-amine) Compound->Incubation Filtration Rapid Filtration (Separation of Bound/Free) Incubation->Filtration Counting Scintillation Counting (Quantification) Filtration->Counting Analysis Data Analysis (IC50 -> Ki Calculation) Counting->Analysis G cluster_membrane Cell Membrane Receptor 5-HT1 / 5-HT5 Receptor G_Protein Gi/o Protein Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits cAMP cAMP AC->cAMP converts Ligand 5-HT Agonist (e.g., 5-Methoxychroman-3-amine) Ligand->Receptor ATP ATP ATP->AC Response Cellular Response (e.g., Neuronal Inhibition) cAMP->Response leads to G cluster_membrane Cell Membrane Receptor 5-HT2 Receptor G_Protein Gq/11 Protein Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates IP3 IP3 PLC->IP3 generates DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ligand 5-HT Agonist Ligand->Receptor Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation G cluster_membrane Cell Membrane Receptor 5-HT3 Receptor (Ion Channel) Cations_in Na⁺, Ca²⁺ Receptor->Cations_in influx Ligand 5-HT Agonist Ligand->Receptor binds & opens Depolarization Rapid Depolarization Cations_in->Depolarization causes

References

Enantioselective Synthesis of 5-Methoxychroman-3-amine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxychroman-3-amine and its enantiomers are pivotal chiral building blocks in medicinal chemistry, notably serving as key precursors in the synthesis of pharmacologically active compounds such as the antidepressant Robalzotan. The precise control of stereochemistry at the C3 position of the chroman ring is crucial for therapeutic efficacy and safety. This technical guide provides an in-depth overview of a robust biocatalytic approach for the enantioselective synthesis of (R)-5-Methoxychroman-3-amine hydrochloride, a critical intermediate for Robalzotan. The guide details the synthetic strategy, experimental protocols, and quantitative data to support researchers in the development of efficient and scalable synthetic routes.

Synthetic Strategy Overview

The enantioselective synthesis of 5-Methoxychroman-3-amine hydrochloride is achieved through a multi-step sequence commencing with the synthesis of the key precursor, 5-Methoxychroman-3-one. Subsequently, a biocatalytic asymmetric reduction of a nitroalkene derivative, followed by cyclization and reduction, affords the desired chiral amine. The final step involves the formation of the hydrochloride salt. This strategy leverages the high enantioselectivity of enzymatic transformations to establish the critical stereocenter.

Experimental Protocols

Part 1: Synthesis of 5-Methoxychroman-3-one

The synthesis of the ketone precursor, 5-Methoxychroman-3-one, is a crucial first step. A reliable method for its preparation has been previously reported and is summarized below.

Table 1: Synthesis of 5-Methoxychroman-3-one

StepReactionReagents and ConditionsYield (%)
1Protection of 3-methoxyphenol3-Methoxyphenol, Ethyl vinyl ether, Trichloroacetic acidHigh
2Lithiation and AlkylationProtected 3-methoxyphenol, n-BuLi, CuI, BrCH₂COOEt86 (over 2 steps)
3DeprotectionEthanolic HClHigh
4CyclizationNot specified in detail in the initial source-

Detailed Protocol for Step 2 (Alkylation): To a solution of the ethyl vinyl ether-protected 3-methoxyphenol in dry THF, n-BuLi (1.6 M in hexane) is added dropwise at low temperature to achieve selective lithiation at the 2-position. Subsequently, CuI is added, and the reaction mixture is stirred to form the organocopper complex. Ethyl bromoacetate is then added, and the reaction is allowed to proceed to completion.

Part 2: Enantioselective Synthesis of (R)-5-Methoxychroman-3-amine

A biocatalytic approach employing baker's yeast has been successfully utilized for the enantioselective synthesis of (R)-5-Methoxychroman-3-amine. This method relies on the stereoselective reduction of a prochiral nitroalkene precursor.

Table 2: Biocatalytic Synthesis of (R)-5-Methoxychroman-3-amine

StepReactionReagents and ConditionsYield (%)Enantiomeric Excess (ee) (%)
1Synthesis of Nitroalkene Precursor2-Hydroxy-6-methoxybenzaldehyde, Nitroethanol--
2Biocatalytic ReductionNitroalkene precursor, Baker's yeast, Organic solvent systemModerate to GoodModerate to Good
3Cyclization and ReductionNot specified in detail in the initial source--

Detailed Protocol for Step 2 (Biocatalytic Reduction): The (E)-2-nitro-3-(2-hydroxy-6-methoxyphenyl)prop-2-en-1-ol precursor is subjected to reduction using dried baker's yeast in an organic solvent system. The reaction is carried out under controlled pH and substrate concentration to optimize the conversion and enantioselectivity. The reduction of the nitroalkene by fermenting baker's yeast has been shown to be enantioselective, yielding the corresponding optically active nitroalkane.

An alternative approach involves the lipase-catalyzed kinetic resolution of racemic 3-aryl-2-nitropropanols, which can also provide access to the enantioenriched precursors for the target amine.

Part 3: Formation of this compound

The final step involves the conversion of the chiral amine to its hydrochloride salt to improve its stability and handling properties.

Detailed Protocol: The purified (R)-5-Methoxychroman-3-amine is dissolved in a suitable organic solvent, such as diethyl ether or ethyl acetate. Gaseous hydrogen chloride, generated from the reaction of concentrated sulfuric acid with sodium chloride, is then bubbled through the solution. The hydrochloride salt precipitates out of the solution and can be collected by filtration, washed with the organic solvent, and dried under vacuum.

Data Summary

The following table summarizes the key quantitative data for the enantioselective synthesis of 5-Methoxychroman-3-amine.

Table 3: Quantitative Data for the Synthesis of (R)-5-Methoxychroman-3-amine

ParameterValueReference
Enantiomeric Excess (ee)Moderate to Good[1]
MethodBiocatalytic Reduction[1]

Note: Specific yield and ee values for the direct synthesis of (R)-5-Methoxychroman-3-amine via this biocatalytic route require access to the full experimental details of the cited literature.

Visualizations

Synthetic Workflow

Synthetic_Workflow A 3-Methoxyphenol B 5-Methoxychroman-3-one A->B Multi-step synthesis C Nitroalkene Precursor B->C Condensation D (R)-5-Methoxychroman-3-amine C->D Biocatalytic Reduction & Cyclization E (R)-5-Methoxychroman-3-amine HCl D->E HCl treatment

Caption: Overall synthetic workflow for the preparation of (R)-5-Methoxychroman-3-amine hydrochloride.

Logical Relationship of Key Transformations

Logical_Relationship cluster_precursor Precursor Synthesis cluster_chiral_step Enantioselective Step cluster_final_steps Final Steps Ketone_Synthesis Synthesis of 5-Methoxychroman-3-one Nitroalkene_Synthesis Synthesis of Nitroalkene Ketone_Synthesis->Nitroalkene_Synthesis Biocatalysis Biocatalytic Reduction (Baker's Yeast) Nitroalkene_Synthesis->Biocatalysis Cyclization Cyclization & Reduction Biocatalysis->Cyclization Salt_Formation Hydrochloride Salt Formation Cyclization->Salt_Formation

Caption: Logical flow of the key transformations in the enantioselective synthesis.

Conclusion

This technical guide outlines a viable biocatalytic strategy for the enantioselective synthesis of this compound. The use of baker's yeast for the asymmetric reduction of a nitroalkene precursor presents a potentially cost-effective and environmentally friendly approach to establishing the crucial stereocenter. While the presented information provides a strong foundation, researchers are encouraged to consult the primary literature for detailed experimental conditions and optimization parameters to ensure successful implementation and scalability of this synthetic route. The methodologies and data presented herein are intended to serve as a valuable resource for professionals engaged in the synthesis of chiral chroman derivatives for drug discovery and development.

References

Chiral Separation of 5-Methoxychroman-3-amine Hydrochloride Enantiomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the chiral separation of 5-Methoxychroman-3-amine hydrochloride enantiomers. Given the critical role of enantiomeric purity in drug efficacy and safety, this document outlines established chromatographic techniques, detailed experimental protocols based on structurally analogous compounds, and key considerations for method development.

Introduction to Chiral Separation in Drug Development

Chirality is a fundamental property of many pharmaceutical compounds, where enantiomers (non-superimposable mirror images) can exhibit significantly different pharmacological and toxicological profiles.[1][2] Regulatory bodies worldwide emphasize the need to study the properties of individual enantiomers, making robust chiral separation techniques essential in drug discovery and development.[3] High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is a predominant and effective technique for the analytical and preparative separation of enantiomers.[4][5]

5-Methoxychroman-3-amine is a key structural motif in medicinal chemistry. The separation of its enantiomers is crucial for understanding their individual biological activities and for the development of stereochemically pure drug candidates.

Recommended Chiral HPLC Methodology

While a specific, validated method for the chiral separation of this compound is not widely published, a reliable starting point can be derived from the successful separation of structurally similar substituted 3-amino-chromane derivatives.[6] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly effective for resolving a wide range of racemic compounds, including amines.[7][8]

The following experimental protocol is adapted from a method for a related chiral chromane derivative and serves as an excellent foundation for method development.[6]

Proposed Experimental Protocol

Objective: To separate the enantiomers of this compound using chiral HPLC.

Instrumentation:

  • A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector.[8]

Chromatographic Conditions:

ParameterRecommended Condition
Column Daicel Chiralcel-OD (10 µm)
Mobile Phase Hexane : Isopropanol (90:10 v/v)
Flow Rate 2.0 mL/min
Temperature 40 °C
Detection UV at 211 nm
Injection Volume 10 µL
Sample Preparation Dissolve the hydrochloride salt in the mobile phase. It may be necessary to neutralize the salt to the free base form for better compatibility with normal phase chromatography. This can be achieved by a liquid-liquid extraction with a suitable base.

Table 1: Recommended starting conditions for chiral HPLC separation. Data is based on the separation of a related substituted 3-amino-chromane derivative.[6]

Quantitative Data from Analogous Separation

The following table presents typical data that can be expected from the chiral separation of a substituted 3-amino-chromane, which can be used as a benchmark for method optimization.

ParameterExpected Value
Retention Time (k'1) Varies
Separation Factor (α) > 1.2
Resolution (Rs) > 1.5 (baseline separation)

Table 2: Expected chromatographic parameters for a successful baseline separation.

Method Development and Optimization

The successful chiral separation of this compound may require optimization of the initial conditions. Key parameters to consider include:

  • Chiral Stationary Phase (CSP) Screening: If the initial column does not provide adequate separation, screening other polysaccharide-based CSPs (e.g., Chiralpak series like IA, IB, IC) is recommended.[9][10] Both amylose and cellulose-based columns can offer different selectivities.[7]

  • Mobile Phase Composition: The ratio of the alkane (e.g., hexane) to the alcohol modifier (e.g., isopropanol, ethanol) is a critical parameter.[8] Varying this ratio can significantly impact retention times and resolution.

  • Mobile Phase Additives: For amine compounds, the addition of a small percentage of a basic modifier (e.g., diethylamine, ethanolamine) to the mobile phase can improve peak shape and resolution by minimizing interactions with residual silanols on the stationary phase.

  • Temperature: Column temperature can influence enantioselectivity. It is recommended to evaluate a range of temperatures (e.g., 25-40 °C).[6]

Synthesis and Workflow Diagrams

Understanding the synthetic origin of the racemic compound and the analytical workflow is essential for a comprehensive approach to chiral separation.

Synthetic Pathway to 3-Aminochromans

A common synthetic route to 3-aminochromans involves the reduction of a 3-nitrochromene precursor.[6] This late-stage introduction of the amine functionality is a versatile method.

Salicylaldehyde Substituted Salicylaldehyde Nitrochromene 3-Nitrochromene Salicylaldehyde->Nitrochromene Reaction with Nitroalkene Nitroalkene Nitroalkene Aminochroman 3-Aminochroman Nitrochromene->Aminochroman Reduction (e.g., H2, Pd/C)

Caption: Synthetic pathway for 3-aminochromans.

Experimental Workflow for Chiral Separation

The following diagram illustrates the typical workflow for the chiral separation of this compound.

cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis Racemate Racemic 5-Methoxychroman-3-amine HCl Dissolution Dissolve in Mobile Phase Racemate->Dissolution Neutralization Neutralization (optional) Dissolution->Neutralization Filtration Filter Sample Neutralization->Filtration Injection Inject Sample onto Chiral HPLC System Filtration->Injection Separation Separation on Chiralcel-OD Column Injection->Separation Detection UV Detection at 211 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Enantiomer Peaks Chromatogram->Integration Calculation Calculate Enantiomeric Excess Integration->Calculation

Caption: Workflow for chiral HPLC analysis.

Conclusion

The chiral separation of this compound is an essential step in its development as a potential therapeutic agent. This guide provides a robust starting methodology based on the successful separation of analogous compounds using HPLC with a polysaccharide-based chiral stationary phase.[6] By following the outlined experimental protocol and considering the key parameters for method development, researchers can effectively resolve the enantiomers and proceed with their individual characterization. The provided diagrams for the synthetic pathway and analytical workflow offer a comprehensive visual representation of the key processes involved.

References

Methodological & Application

Application Notes and Protocols for 5-Methoxychroman-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for characterizing the biological activity of 5-Methoxychroman-3-amine hydrochloride. This document outlines its potential mechanisms of action, including its role as a modulator of the serotonergic system and its potential anti-inflammatory and antioxidant properties. Detailed protocols for key in vitro and in vivo assays are provided to guide researchers in their investigations.

Potential Mechanisms of Action

This compound and its analogs have been investigated for their interaction with the central nervous system, particularly as ligands for serotonin (5-HT) receptors.[1] The primary hypothesized mechanism of action is the modulation of serotonergic pathways, which are crucial in the regulation of mood, anxiety, and other neurological processes.[2]

  • Serotonin 5-HT1A Receptor Agonism: Derivatives of 5-Methoxychroman have demonstrated high affinity for the 5-HT1A receptor, suggesting that this compound may act as a 5-HT1A receptor agonist.[1][3] Activation of these receptors is a key mechanism for many antidepressant and anxiolytic drugs.[2]

  • Serotonin Reuptake Inhibition: Another potential mechanism is the inhibition of the serotonin transporter (SERT), which would lead to increased levels of serotonin in the synaptic cleft.[4] This is a common mode of action for selective serotonin reuptake inhibitors (SSRIs).

  • Anti-inflammatory and Antioxidant Effects: Chroman derivatives have also been noted for their potential anti-inflammatory and antioxidant properties, which could contribute to their overall pharmacological profile.

Quantitative Data Summary

While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize data for closely related analogs, providing a valuable reference for expected potency and activity.

Table 1: In Vitro 5-HT1A Receptor Binding Affinities of Methoxy-Chroman Derivatives

CompoundK_i_ (nM)
(+)-S 204990.19
(+/-)-S 202440.35
(-)-S 205000.95

Data from Romero et al. (1993) for methoxy-chroman derivatives in rat hippocampal membranes.[3]

Table 2: In Vivo Behavioral Effects of 5-HT1A Agonists

CompoundEffective Dose Range (ng)Rank Order of Effectiveness
8-OH-DPAT2001
5-OH-DPAC200-20002
5-MeO-DPAC200-2000≥2
Serotonin (5-HT)20003

Data from Mendelson et al. (1991) on the inhibition of female lordosis behavior, indicating 5-HT1A agonist function.[3]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the biological activity of this compound.

In Vitro Assays

This assay determines the binding affinity of the test compound for the 5-HT1A receptor.

Materials:

  • HEK293 cells stably transfected with the human 5-HT1A receptor.

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4).

  • Assay buffer (50 mM Tris-HCl, 5 mM MgSO₄, 5 mM MgCl₂, pH 7.4).

  • Radioligand: [³H]-8-OH-DPAT.

  • Non-specific binding control: 10 µM Serotonin.

  • Test compound: this compound.

  • 96-well plates.

  • Scintillation counter.

Procedure:

  • Prepare cell membranes from HEK-293 cells expressing the human 5-HT1A receptor.

  • In a 96-well plate, incubate 10 µg of membrane suspension with 2 nM [³H]-8-OH-DPAT and various concentrations of the test compound in the assay buffer.

  • For non-specific binding, use 10 µM serotonin.

  • Incubate for 120 minutes at 37°C.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the K_i_ value from competition binding curves.

This assay measures the ability of the test compound to inhibit the reuptake of serotonin.

Materials:

  • HEK293 cells stably expressing the human serotonin transporter (hSERT).

  • Krebs-Ringer-HEPES (KRH) buffer.

  • Radiolabeled serotonin: [³H]5-HT.

  • Test compound: this compound.

  • Reference inhibitor (e.g., Fluoxetine).

  • 96-well microplates.

  • Scintillation counter.

Procedure:

  • Plate HEK-hSERT cells in 96-well plates and allow them to adhere.

  • Wash the cells with KRH buffer.

  • Pre-incubate the cells with various concentrations of the test compound or reference inhibitor.

  • Initiate the uptake by adding a fixed concentration of [³H]5-HT.

  • Incubate for a defined period (e.g., 10-20 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Calculate the IC₅₀ value for the inhibition of serotonin uptake.

This assay assesses the potential of the compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line.

  • DMEM supplemented with 10% FBS and antibiotics.

  • Lipopolysaccharide (LPS).

  • Test compound: this compound.

  • Griess Reagent.

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Add Griess Reagent to the supernatant and incubate for 15 minutes at room temperature.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Determine the concentration of nitrite from a standard curve.

In Vivo Assay

The forced swim test is a widely used behavioral model to screen for antidepressant-like activity in rodents.[5][6]

Materials:

  • Male mice (e.g., C57BL/6 strain).

  • Test compound: this compound.

  • Vehicle control (e.g., saline).

  • Positive control (e.g., Imipramine or Fluoxetine).

  • Cylindrical water tank (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Video recording equipment.

Procedure:

  • Pre-test (Day 1): Place each mouse individually in the water tank for a 15-minute swim session. This serves to induce a state of behavioral despair.

  • Remove the mice, dry them, and return them to their home cages.

  • Test (Day 2): 24 hours after the pre-test, administer the test compound, vehicle, or positive control intraperitoneally (i.p.) 30-60 minutes before the test session.

  • Place the mice back into the water tank for a 6-minute test session.

  • Record the entire 6-minute session.

  • Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.

  • A significant decrease in immobility time compared to the vehicle-treated group suggests an antidepressant-like effect.

Visualizations

Signaling Pathways

G Receptor 5-HT1A Receptor G_protein Gi/o Protein Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion Ligand 5-Methoxychroman-3-amine hydrochloride Ligand->Receptor ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Transcription (Neuronal Survival, Plasticity) CREB->Gene Modulation

Caption: Proposed 5-HT1A Receptor Signaling Pathway for this compound.

G cluster_membrane Cell Membrane cluster_nucleus TLR4 TLR4 IKK IKK Complex TLR4->IKK Activation LPS LPS LPS->TLR4 IkB IκB IKK->IkB Phosphorylation (leading to degradation) NFkB NF-κB IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Transcription (e.g., iNOS for NO production) Compound 5-Methoxychroman-3-amine hydrochloride Compound->IKK Potential Inhibition

Caption: Potential Anti-inflammatory Mechanism via NF-κB Pathway Inhibition.

Experimental Workflow

G start Start: Characterization of This compound in_vitro In Vitro Assays start->in_vitro in_vivo In Vivo Assays start->in_vivo receptor_binding 5-HT1A Receptor Binding Assay in_vitro->receptor_binding sert_inhibition SERT Inhibition Assay in_vitro->sert_inhibition anti_inflammatory Anti-inflammatory Assay (NO Production) in_vitro->anti_inflammatory forced_swim Forced Swim Test (Antidepressant Activity) in_vivo->forced_swim data_analysis Data Analysis and Interpretation receptor_binding->data_analysis sert_inhibition->data_analysis anti_inflammatory->data_analysis forced_swim->data_analysis end Conclusion: Pharmacological Profile Established data_analysis->end

Caption: General Experimental Workflow for Characterizing this compound.

References

Application Notes and Protocols for the Analytical Characterization of 5-Methoxychroman-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of proposed analytical methodologies for the characterization of 5-Methoxychroman-3-amine hydrochloride, a novel chroman derivative. Due to the limited availability of specific analytical data for this compound in the public domain, this document outlines protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. These methods have been adapted from established analytical techniques for structurally related amine hydrochlorides and chroman derivatives. The protocols detailed herein are intended to serve as a foundational guide for researchers and professionals in the development of robust analytical methods for quality control, stability testing, and characterization of this compound.

Introduction

This compound is a heterocyclic compound with potential applications in pharmaceutical and drug development. As with any active pharmaceutical ingredient (API), rigorous analytical characterization is essential to ensure its identity, purity, and quality. This document presents a suite of analytical techniques that can be employed for this purpose. The following sections provide detailed experimental protocols, data presentation tables, and visual workflows to guide the analytical scientist.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is a fundamental technique for assessing the purity and quantifying the amount of this compound. A reverse-phase HPLC method is proposed, which is a common approach for the analysis of polar amine hydrochlorides.

Proposed HPLC Method Parameters

A reliable HPLC method should be developed and validated for the simultaneous determination of the main compound and any potential impurities.[1] The following parameters are suggested as a starting point for method development.

ParameterProposed Condition
Column C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm and 280 nm (Diode Array Detector)
Injection Volume 10 µL
Experimental Protocol
  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of water and acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the same diluent.

  • Sample Preparation: Prepare the sample solution at a similar concentration to the standard solution using the same diluent.

  • Chromatographic Analysis: Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes. Inject the standard and sample solutions and record the chromatograms.

  • Data Analysis: The purity of the sample can be determined by the area percentage of the main peak. The assay can be calculated by comparing the peak area of the sample to that of the reference standard. Method validation should be performed according to ICH guidelines.[2]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Compound Dissolve Dissolve in Diluent Weigh->Dissolve Dilute Dilute to Working Conc. Dissolve->Dilute Equilibrate Equilibrate System Dilute->Equilibrate Inject Inject Sample Equilibrate->Inject Run Run Gradient Inject->Run Detect Detect at 220/280 nm Run->Detect Integrate Integrate Peaks Detect->Integrate Calculate_Purity Calculate Purity Integrate->Calculate_Purity Calculate_Assay Calculate Assay Integrate->Calculate_Assay

Figure 1: HPLC Experimental Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Identification

GC-MS is a powerful technique for the identification of volatile organic impurities and can also be used for the confirmation of the compound's identity, often after derivatization.[3][4] Given that amines can exhibit poor peak shape in GC, derivatization is often necessary to improve chromatographic performance.[3]

Proposed GC-MS Method Parameters
ParameterProposed Condition
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-500 amu
Experimental Protocol (with Derivatization)
  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Standard/Sample Preparation: Accurately weigh about 1 mg of the compound into a vial. Add 100 µL of the derivatization reagent and 100 µL of a non-polar solvent (e.g., dichloromethane).

  • Reaction: Cap the vial and heat at 70 °C for 30 minutes.

  • GC-MS Analysis: Cool the vial to room temperature and inject 1 µL of the derivatized solution into the GC-MS system.

  • Data Analysis: The resulting mass spectrum can be compared with spectral libraries for identification. The total ion chromatogram (TIC) can be used to assess the presence of volatile impurities.

Derivatization_Workflow start Start: Sample/Standard weigh Weigh ~1 mg of Compound start->weigh add_reagent Add Derivatization Reagent (BSTFA) weigh->add_reagent add_solvent Add Solvent (DCM) add_reagent->add_solvent heat Heat at 70°C for 30 min add_solvent->heat cool Cool to Room Temperature heat->cool inject Inject 1 µL into GC-MS cool->inject end End: Data Acquisition inject->end

Figure 2: GC-MS Derivatization Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR spectra should be acquired.

Proposed NMR Parameters
Parameter¹H NMR¹³C NMR
Solvent Deuterated Methanol (CD₃OD) or DMSO-d₆Deuterated Methanol (CD₃OD) or DMSO-d₆
Spectrometer Frequency 400 MHz or higher100 MHz or higher
Number of Scans 161024
Relaxation Delay 1 s2 s
Temperature 25 °C25 °C
Experimental Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using the parameters outlined above.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). The chemical shifts, coupling constants, and integration of the signals in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, should be analyzed to confirm the molecular structure. While specific data for the target compound is unavailable, related structures show characteristic peaks for methoxy groups and aromatic protons.[5]

Expected ¹H NMR Spectral Data (Hypothetical)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.0 - 6.5m3HAromatic protons
4.2 - 4.0m2H-O-CH₂-
3.8s3H-OCH₃
3.5 - 3.2m1H-CH-NH₂
3.1 - 2.8m2H-CH₂-CH-

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique to identify the functional groups present in the molecule.

Proposed FTIR Parameters
ParameterProposed Condition
Technique Attenuated Total Reflectance (ATR)
Spectral Range 4000 - 400 cm⁻¹
Resolution 4 cm⁻¹
Number of Scans 32
Experimental Protocol
  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the background spectrum and then the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Expected FTIR Absorption Bands (Hypothetical)
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadN-H stretch (amine)
3000 - 2800MediumC-H stretch (aliphatic and aromatic)
1600 - 1450Medium-StrongC=C stretch (aromatic)
1250 - 1000StrongC-O stretch (ether)

Conclusion

The analytical methods proposed in this document provide a solid framework for the comprehensive characterization of this compound. It is crucial to emphasize that these protocols are starting points, and method development and validation are necessary to ensure they are suitable for their intended purpose. The combination of chromatographic and spectroscopic techniques will enable researchers and drug development professionals to confidently assess the identity, purity, and quality of this promising compound.

References

Application Note: HPLC Analysis of 5-Methoxychroman-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Methoxychroman-3-amine hydrochloride. The described reversed-phase HPLC (RP-HPLC) protocol is designed for accuracy, precision, and specificity, making it suitable for quality control and research applications. The methodology presented herein provides a comprehensive framework for the determination of purity and concentration of this compound in various sample matrices.

Introduction

This compound is a chemical intermediate with potential applications in pharmaceutical research and development. As with any compound intended for such uses, a reliable and validated analytical method is crucial for ensuring its quality and purity. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. This document provides a detailed protocol for the analysis of this compound using RP-HPLC with UV detection.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode-Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A flasks and pipettes.

  • pH Meter: Calibrated.

  • Solvent Filtration Apparatus: With 0.45 µm membrane filters.

  • Syringe Filters: 0.45 µm, compatible with the sample solvent.

Reagents and Chemicals
  • This compound: Reference Standard (Purity ≥98%).

  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.

  • Water: HPLC grade or ultrapure water.

  • Ammonium Acetate: Analytical reagent grade.

  • Acetic Acid: Glacial, analytical reagent grade.

Chromatographic Conditions

A reversed-phase C18 column is a common choice for the separation of amine compounds.[1] The mobile phase composition is selected to ensure good peak shape and resolution. An acidic buffer is often employed to protonate the amine group, which can improve peak symmetry and retention on a C18 column.

ParameterCondition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Ammonium Acetate in water, pH adjusted to 4.5 with Acetic Acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
20.0
25.0
30.0
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 280 nm
Injection Volume 10 µL
Run Time 30 minutes
Preparation of Solutions

2.4.1. Mobile Phase Preparation

  • Mobile Phase A: Dissolve 1.54 g of Ammonium Acetate in 1 L of HPLC grade water. Adjust the pH to 4.5 with glacial Acetic Acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B: Filter Acetonitrile through a 0.45 µm membrane filter and degas.

2.4.2. Standard Solution Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

2.4.3. Sample Solution Preparation

  • Accurately weigh a sample containing approximately 25 mg of this compound and transfer it to a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

Method Validation Summary

The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines.[2] Key validation parameters are summarized below.

Validation ParameterTypical Acceptance Criteria
Specificity The peak for this compound should be well-resolved from any impurities and excipients. Peak purity analysis should confirm no co-eluting peaks.
Linearity Correlation coefficient (r²) ≥ 0.999 for a minimum of five concentration levels.[3]
Accuracy (Recovery) Mean recovery between 98.0% and 102.0% at three concentration levels.[1]
Precision (RSD) Repeatability (Intra-day): RSD ≤ 2.0% for six replicate injections. Intermediate Precision (Inter-day): RSD ≤ 2.0% over multiple days.[1]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1 with acceptable precision and accuracy.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature).

Data Presentation

Linearity Data
Concentration (µg/mL)Peak Area (Arbitrary Units)
1Example: 15,000
5Example: 75,000
10Example: 150,000
25Example: 375,000
50Example: 750,000
100Example: 1,500,000
Precision Data
ReplicatePeak Area (Working Standard)
1Example: 374,500
2Example: 375,200
3Example: 376,000
4Example: 374,800
5Example: 375,500
6Example: 375,100
Mean Example: 375,183
RSD (%) Example: 0.15%
Accuracy (Recovery) Data
Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)
80%40Example: 39.8Example: 99.5%
100%50Example: 50.2Example: 100.4%
120%60Example: 59.5Example: 99.2%
Mean Recovery (%) Example: 99.7%

Visualizations

HPLC_Workflow A Standard & Sample Preparation C Standard Injection & Calibration Curve Generation A->C Standards D Sample Injection A->D Samples B HPLC System Setup (Column, Mobile Phase, etc.) B->C B->D F Peak Integration & Quantification C->F E Data Acquisition (Chromatogram) D->E E->F G Report Generation F->G

Caption: Experimental workflow for HPLC analysis.

Conclusion

The HPLC method described in this application note provides a reliable and robust protocol for the quantitative analysis of this compound. The use of a C18 column with a buffered mobile phase and UV detection offers excellent specificity and sensitivity. The detailed experimental procedure and validation parameters serve as a comprehensive guide for researchers and quality control analysts in the pharmaceutical industry. Proper method validation should be performed in the respective laboratory to ensure its suitability for the intended application.

References

Application Note: NMR Spectroscopic Analysis of 5-Methoxychroman-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 5-Methoxychroman-3-amine hydrochloride. It includes predicted ¹H and ¹³C NMR data, a comprehensive experimental protocol for data acquisition, and a structural diagram for signal assignment.

Predicted NMR Spectroscopic Data

Due to the absence of specific literature data for this compound, the following ¹H and ¹³C NMR data are predicted based on established chemical shift values for analogous structures, including chroman derivatives, methoxybenzenes, and amine hydrochlorides. These predictions serve as a guide for spectral interpretation.

Table 1: Predicted ¹H NMR Data for this compound

Protons (Position)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
NH₃⁺8.0 - 9.0br s-3H
H-67.0 - 7.2t8.0 - 8.51H
H-76.4 - 6.6d8.0 - 8.51H
H-86.3 - 6.5d8.0 - 8.51H
H-4a4.3 - 4.5dd~11.0, ~4.01H
H-4b4.1 - 4.3dd~11.0, ~6.01H
OCH₃3.8 - 3.9s-3H
H-33.5 - 3.7m-1H
H-2a3.0 - 3.2dd~17.0, ~6.01H
H-2b2.8 - 3.0dd~17.0, ~8.01H

Table 2: Predicted ¹³C NMR Data for this compound

Carbon (Position)Predicted Chemical Shift (δ, ppm)
C-5157.0 - 158.0
C-8a147.0 - 148.0
C-6128.0 - 129.0
C-4a115.0 - 116.0
C-7108.0 - 109.0
C-8102.0 - 103.0
C-465.0 - 67.0
OCH₃55.0 - 56.0
C-345.0 - 47.0
C-228.0 - 30.0

Structural Representation for NMR Assignment

The following diagram illustrates the chemical structure of this compound with atom numbering corresponding to the predicted NMR data tables.

Structure of this compound.

Experimental Protocols

A detailed methodology for the NMR analysis of this compound is provided below.

I. Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection: Due to the hydrochloride salt form, polar deuterated solvents are recommended. Deuterated methanol (CD₃OD) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) are suitable choices. DMSO-d₆ is often preferred as it can prevent the exchange of the amine protons with the solvent, allowing for their observation.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Solubilization: Gently vortex or sonicate the mixture to ensure complete dissolution of the sample.

  • Filtering (if necessary): If any particulate matter is visible, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Final Volume: Ensure the final volume of the solution in the NMR tube is approximately 4-5 cm in height.

  • Capping and Labeling: Cap the NMR tube and label it clearly with the sample identification.

II. NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz or 500 MHz NMR spectrometer.

A. ¹H NMR Spectroscopy

  • Spectrometer Frequency: 400 or 500 MHz

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 16-64 (adjust for optimal signal-to-noise ratio)

  • Spectral Width: 0-16 ppm

  • Temperature: 298 K (25 °C)

B. ¹³C NMR Spectroscopy

  • Spectrometer Frequency: 100 or 125 MHz

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30')

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024-4096 (or more, depending on sample concentration)

  • Spectral Width: 0-220 ppm

  • Temperature: 298 K (25 °C)

C. 2D NMR Experiments (Optional but Recommended for Unambiguous Assignment)

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is particularly useful for assigning quaternary carbons.

Data Processing and Interpretation Workflow

The following flowchart outlines the logical steps from sample preparation to final structure elucidation using NMR spectroscopy.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_NMR Acquire 1H NMR transfer->H1_NMR Insert into Spectrometer C13_NMR Acquire 13C NMR transfer->C13_NMR TwoD_NMR Acquire 2D NMR (COSY, HSQC, HMBC) transfer->TwoD_NMR process Fourier Transform & Phase Correction H1_NMR->process C13_NMR->process TwoD_NMR->process integrate Integration (1H) process->integrate peak_pick Peak Picking process->peak_pick assign_1H Assign 1H Signals (Chemical Shift, Multiplicity, Integration) integrate->assign_1H peak_pick->assign_1H assign_13C Assign 13C Signals (Chemical Shift) peak_pick->assign_13C correlate_2D Correlate with 2D Data assign_1H->correlate_2D assign_13C->correlate_2D structure_elucidate Structure Elucidation correlate_2D->structure_elucidate

NMR data acquisition and analysis workflow.

Application Notes and Protocols for the Mass Spectrometry of 5-Methoxychroman-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the mass spectrometric analysis of 5-Methoxychroman-3-amine hydrochloride. The information herein is intended to guide researchers in developing and executing analytical methods for the identification, characterization, and quantification of this compound in various matrices.

Introduction

5-Methoxychroman-3-amine is a heterocyclic compound of interest in pharmaceutical research and drug development. Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of such molecules. This document outlines protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. Given the hydrochloride salt form, LC-MS/MS is often preferred for direct analysis, while GC-MS typically requires conversion to the free base and may benefit from derivatization to improve volatility and chromatographic performance.

The fragmentation of 5-Methoxychroman-3-amine under electron ionization (EI) is expected to be directed by the amine and methoxy functional groups, as well as the chroman ring structure. Key fragmentation pathways likely include alpha-cleavage adjacent to the nitrogen atom, loss of the methoxy group or a methyl radical, and retro-Diels-Alder rearrangement of the chroman ring.

Hypothesized Electron Ionization Fragmentation

Due to the limited availability of public domain mass spectral data for 5-Methoxychroman-3-amine, the following table presents a hypothesized set of major fragment ions, their mass-to-charge ratios (m/z), and potential structures based on established fragmentation patterns of cyclic amines, aryl ethers, and chroman derivatives.

m/z Proposed Fragment Ion Proposed Structure/Origin
193[M]+•Molecular ion of the free base
178[M - CH₃]+Loss of a methyl radical from the methoxy group
162[M - NH₃]+•Loss of ammonia
150[C₉H₁₀O₂]+•Retro-Diels-Alder fragmentation
135[C₈H₇O₂]+Further fragmentation of the chroman ring
121[C₇H₅O₂]+Loss of CH₂NH₂ from the molecular ion
77[C₆H₅]+Benzene ring fragment
44[C₂H₆N]+Alpha-cleavage product

Experimental Protocols

LC-MS/MS Analysis Protocol

This protocol is suitable for the direct analysis of this compound from various matrices.

3.1.1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol. Serially dilute with methanol:water (1:1, v/v) to prepare working standards.

  • Biological Samples (e.g., Plasma): To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard. Vortex for 1 minute to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

3.1.2. LC-MS/MS Parameters

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Mass Spectrometer: Triple quadrupole or Orbitrap mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 800 L/hr

  • Data Acquisition: Multiple Reaction Monitoring (MRM) for quantitative analysis or full scan MS followed by data-dependent MS/MS for qualitative analysis.

GC-MS Analysis Protocol (with optional derivatization)

This protocol is suitable for the analysis of the free base form of 5-Methoxychroman-3-amine.

3.2.1. Sample Preparation

  • Conversion to Free Base: Dissolve the hydrochloride salt in a small amount of water and basify to pH > 10 with a suitable base (e.g., 1M NaOH). Extract the free base into an organic solvent such as ethyl acetate or dichloromethane. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Standard Solution: Dissolve the extracted free base in a suitable solvent (e.g., ethyl acetate) to a concentration of 1 mg/mL for use as a stock solution.

  • (Optional) Derivatization: To enhance volatility and improve peak shape, the amine can be derivatized.[1] A common method is silylation:

    • Evaporate a known amount of the free base solution to dryness.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Heat at 70 °C for 30 minutes.

    • The resulting solution can be directly injected into the GC-MS.

3.2.2. GC-MS Parameters

  • GC System: Gas chromatograph with a split/splitless injector

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or a base-deactivated column for underivatized amines)[2]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min[3]

  • Injector Temperature: 250 °C[3]

  • Oven Temperature Program: Initial temperature 80 °C, hold for 1 minute, ramp at 10 °C/min to 280 °C, and hold for 5 minutes.[3]

  • Mass Spectrometer: Quadrupole or ion trap mass spectrometer

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-450

Visualizations

G Experimental Workflow for LC-MS/MS Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Sample (e.g., Plasma) extraction Protein Precipitation & Supernatant Collection sample->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into UHPLC reconstitution->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Mass Spectrometry (MS/MS Detection) ionization->detection processing Data Acquisition & Processing detection->processing quantification Quantification & Reporting processing->quantification

Caption: Workflow for LC-MS/MS analysis of 5-Methoxychroman-3-amine.

G Hypothesized EI Fragmentation of 5-Methoxychroman-3-amine cluster_frags Primary Fragments cluster_secondary Secondary Fragments M Molecular Ion (M+•) m/z = 193 F1 [M - •CH₃]+ m/z = 178 M->F1 - •CH₃ F2 [M - •CH₂NH₂]+ m/z = 149 M->F2 - •CH₂NH₂ F3 Alpha-Cleavage [C₂H₆N]+ m/z = 44 M->F3 Alpha-Cleavage F4 Retro-Diels-Alder [C₉H₁₀O₂]+• m/z = 150 M->F4 RDA F1_1 [C₈H₇O₂]+ m/z = 135 F1->F1_1 - CH₃N

Caption: Hypothesized fragmentation of 5-Methoxychroman-3-amine.

References

Application Notes and Protocols for the Purification of 5-Methoxychroman-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 5-Methoxychroman-3-amine hydrochloride, a key intermediate in pharmaceutical research. The following sections outline three primary purification techniques: recrystallization, column chromatography, and chiral resolution. Each section includes a discussion of the underlying principles, detailed protocols, and expected outcomes to guide researchers in achieving high purity of the target compound.

Purification by Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds based on their differential solubility in a given solvent at varying temperatures. For amine hydrochlorides like this compound, polar solvents are generally effective. The goal is to dissolve the compound in a minimal amount of hot solvent and allow it to crystallize upon cooling, leaving impurities behind in the solution.

Data Presentation: Solvent Selection for Recrystallization

The selection of an appropriate solvent is critical for successful recrystallization. While specific solubility data for this compound is not extensively published, the following table provides guidance based on the solubility of analogous amine hydrochlorides.

Solvent SystemSuitability for Amine HydrochloridesRationale & Expected Outcome
EthanolHighGood solubility when hot, lower solubility when cold. Promotes the formation of well-defined crystals.
IsopropanolHighSimilar to ethanol, but often provides a greater difference in solubility between hot and cold, potentially increasing yield.
MethanolModerateHigh solubility may lead to lower recovery unless used in a mixed solvent system.
Water/Ethanol MixtureHighThe addition of water increases the polarity, which can be beneficial for dissolving the hydrochloride salt. The ratio can be optimized to maximize recovery.
Ethyl Acetate/EthanolModerateCan be used as a solvent/anti-solvent system. The compound is dissolved in a minimal amount of hot ethanol, and ethyl acetate is added to induce crystallization.
Experimental Protocols
  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a magnetic stir bar. Add a small amount of a suitable solvent (e.g., ethanol or isopropanol).

  • Heating: Gently heat the mixture on a hot plate with stirring. Gradually add more hot solvent in small portions until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve saturation.

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize the yield of crystals.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.

  • Drying: Dry the crystals under vacuum to remove any remaining solvent.

  • Dissolution: Dissolve the crude compound in the minimum amount of a hot solvent in which it is highly soluble (e.g., ethanol).

  • Addition of Anti-Solvent: While the solution is still warm, slowly add an anti-solvent (a solvent in which the compound is poorly soluble, e.g., ethyl acetate or diethyl ether) dropwise until the solution becomes slightly turbid.

  • Re-dissolution: Add a few drops of the hot primary solvent until the turbidity just disappears.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote crystallization.

  • Collection and Drying: Collect, wash, and dry the crystals as described in Protocol 1.1.

Visualization: Recrystallization Workflow

cluster_recrystallization Recrystallization Workflow start Crude Amine HCl dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter_wash Vacuum Filtration & Washing ice_bath->filter_wash dry Dry Under Vacuum filter_wash->dry end Pure Amine HCl dry->end

Caption: Workflow for the purification of 5-Methoxychroman-3-amine HCl by recrystallization.

Purification by Column Chromatography

Column chromatography is a versatile technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For a polar, basic compound like this compound, special considerations are needed to achieve good separation and avoid peak tailing.

Data Presentation: Column Chromatography Conditions
ParameterNormal-Phase ChromatographyReversed-Phase Chromatography
Stationary Phase Silica gel (often treated with a base) or amine-functionalized silica.[1][2]C18-functionalized silica
Mobile Phase Dichloromethane/Methanol or Ethyl Acetate/Hexane.[3][4]Acetonitrile/Water or Methanol/Water
Mobile Phase Additive 0.1-1% Triethylamine (TEA) or ammonia to neutralize acidic silanol groups and prevent peak tailing.[1]0.1% Trifluoroacetic acid (TFA) or formic acid to improve peak shape.
Elution Order Less polar compounds elute first.More polar compounds elute first.
Best For Separating isomers and compounds with different functional groups.Removing highly polar or non-polar impurities.
Experimental Protocols
  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 dichloromethane:methanol with 0.5% triethylamine). Pack the column with the slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dried powder onto the top of the column.

  • Elution: Begin elution with the initial mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of methanol) to elute the compound.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Visualization: Logic for Chromatography Method Selection

cluster_chromatography_logic Chromatography Method Selection Logic start Crude 5-Methoxychroman-3-amine HCl impurity_polarity Assess Impurity Polarity start->impurity_polarity normal_phase Normal-Phase (Silica + TEA) impurity_polarity->normal_phase Less Polar Impurities reversed_phase Reversed-Phase (C18 + TFA) impurity_polarity->reversed_phase More Polar Impurities end Pure Compound normal_phase->end reversed_phase->end

Caption: Logic diagram for selecting a suitable chromatography method.

Chiral Resolution of Racemic 5-Methoxychroman-3-amine

Since 5-Methoxychroman-3-amine possesses a chiral center, it is often necessary to separate the enantiomers, as they can have different pharmacological activities. Chiral resolution via diastereomeric salt formation is a common and effective method.[5] This involves reacting the racemic amine with a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[6][7]

Data Presentation: Common Chiral Resolving Agents for Amines
Chiral Resolving AgentKey Characteristics
(+)-Tartaric AcidReadily available, cost-effective, and widely used for resolving racemic bases.[8]
(-)-Mandelic AcidOften effective for the resolution of amines.
(+)-Dibenzoyl-D-tartaric acidA derivative of tartaric acid that can offer different solubility profiles for the diastereomeric salts.[6]
(-)-Camphorsulfonic AcidA strong acid that forms well-defined crystalline salts.[5]
Experimental Protocol
  • Salt Formation: Dissolve the racemic 5-Methoxychroman-3-amine (as the free base) in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve 0.5 to 1.0 molar equivalents of (+)-tartaric acid in the same solvent, warming if necessary. Slowly add the tartaric acid solution to the amine solution with stirring.

  • Fractional Crystallization: Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt will preferentially crystallize. To maximize the yield, the solution can be cooled further in an ice bath.

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in water and add a base (e.g., 1 M NaOH) until the solution is basic (pH > 10) to liberate the free amine.

  • Extraction: Extract the enantiomerically enriched amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification and Salt Formation: Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent. The purified free amine can then be converted back to the hydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether) and adding a solution of HCl in the same solvent.[9]

Visualization: Chiral Resolution Workflow

cluster_chiral_resolution Chiral Resolution Workflow racemic_amine Racemic Amine (Free Base) add_resolving_agent Add Chiral Resolving Agent (e.g., (+)-Tartaric Acid) racemic_amine->add_resolving_agent diastereomeric_salts Formation of Diastereomeric Salts add_resolving_agent->diastereomeric_salts fractional_crystallization Fractional Crystallization diastereomeric_salts->fractional_crystallization less_soluble Isolate Less Soluble Diastereomer fractional_crystallization->less_soluble more_soluble More Soluble Diastereomer (in Mother Liquor) fractional_crystallization->more_soluble liberate_amine Liberate Free Amine (add base) less_soluble->liberate_amine extract_amine Extract Enriched Amine liberate_amine->extract_amine hcl_salt Convert to HCl Salt extract_amine->hcl_salt pure_enantiomer Enantiomerically Pure Amine HCl hcl_salt->pure_enantiomer

Caption: Experimental workflow for the chiral resolution of 5-Methoxychroman-3-amine.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

To assess the purity of this compound after each purification step, High-Performance Liquid Chromatography (HPLC) is the method of choice. For chiral compounds, specific chiral stationary phases (CSPs) are required to separate the enantiomers.

Data Presentation: HPLC Conditions for Purity and Enantiomeric Excess Determination
ParameterAchiral (Purity) AnalysisChiral (Enantiomeric Excess) Analysis
Column Standard C18 reversed-phase columnChiral Stationary Phase (e.g., polysaccharide-based like CHIRALPAK® series).[10]
Mobile Phase Acetonitrile/Water with 0.1% TFA or Formic AcidHexane/Isopropanol or Hexane/Ethanol.[11]
Additive N/AFor basic amines, 0.1% diethylamine (DEA) or other basic modifier is often required to improve peak shape and resolution.[12]
Flow Rate Typically 1.0 mL/minTypically 0.5-1.0 mL/min
Detection UV (e.g., at 220 nm or 280 nm)UV (e.g., at 220 nm or 280 nm)
Protocol 4.1: General Chiral HPLC Method Development
  • Column Selection: Choose a suitable chiral column, such as a polysaccharide-based CSP, which is known to be effective for a wide range of chiral amines.

  • Mobile Phase Screening: Start with a mobile phase of 90:10 Hexane:Isopropanol with 0.1% DEA.

  • Sample Preparation: Prepare a dilute solution of the purified this compound in the mobile phase.

  • Analysis: Inject the sample onto the equilibrated HPLC system and monitor the separation of the enantiomers.

  • Optimization: If separation is not optimal, adjust the ratio of hexane to alcohol, or try a different alcohol (e.g., ethanol). The type and concentration of the basic additive can also be varied to improve peak shape and resolution.

References

Application Note: Development of a Stability-Indicating Assay for 5-Methoxychroman-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Methoxychroman-3-amine hydrochloride is a chroman derivative with potential applications in pharmaceutical development. To ensure the quality, safety, and efficacy of any drug substance and subsequent drug product, a validated stability-indicating analytical method is required by regulatory bodies worldwide.[1] This method must be capable of accurately quantifying the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients.[2]

This application note details a systematic approach for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for this compound. The protocol outlines forced degradation studies under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines (Q1A(R2)) to generate potential degradation products and demonstrate the specificity of the analytical method.[3][4]

Physicochemical Properties (Predicted)

Lacking experimental data, the following physicochemical properties for this compound (Structure assumed from (s)-7-Methoxychroman-3-amine hydrochloride) have been predicted to guide method development.

PropertyPredicted Value/CharacteristicRationale/Implication for Method Development
Chemical Structure (Assumed as 7-Methoxy-chroman-3-amine hydrochloride)The chroman ring provides a chromophore for UV detection. The primary amine is basic and will be protonated at acidic to neutral pH.
Molecular Formula C₁₀H₁₄ClNO₂Used for calculating molar concentrations.
Molecular Weight 215.68 g/mol Essential for accurate preparation of standard solutions.
pKa ~9-10 (for the amine group)The compound will be positively charged at pH values below its pKa, influencing its retention in reversed-phase chromatography. An acidic mobile phase (pH 2-4) should ensure consistent protonation and good peak shape.
UV λmax ~275-285 nmThe methoxy-substituted benzene ring is expected to absorb in this region. This will be the primary wavelength for detection.
Solubility Soluble in water and polar organic solvents (e.g., methanol, acetonitrile).As a hydrochloride salt, aqueous solubility is expected to be good, facilitating sample and standard preparation.

Predicted Degradation Pathway

Based on the chemical structure of 5-Methoxychroman-3-amine, the primary sites susceptible to degradation under forced conditions are the ether linkage within the chroman ring and the amine group.

  • Acid Hydrolysis: Strong acidic conditions, particularly at elevated temperatures, can lead to the cleavage of the ether bond in the chroman ring.[5][6]

  • Base Hydrolysis: While generally more stable to base, prolonged exposure to strong basic conditions could potentially affect the molecule, though to a lesser extent than acid hydrolysis.

  • Oxidation: The amine group and the benzylic position of the chroman ring are susceptible to oxidation, which could lead to the formation of various related impurities.[7]

  • Thermal Degradation: High temperatures may induce decomposition, potentially through cleavage of the weakest bonds.

  • Photodegradation: Exposure to UV light may provide the energy to initiate degradation, potentially through radical mechanisms.[4]

A proposed degradation pathway is illustrated in the diagram below.

G API 5-Methoxychroman-3-amine Acid Acid Hydrolysis (HCl, Heat) API->Acid Base Base Hydrolysis (NaOH, Heat) API->Base Oxidation Oxidation (H2O2) API->Oxidation Thermal Thermal (Heat) API->Thermal Photo Photolysis (UV/Vis Light) API->Photo Deg1 Ether Cleavage Product Acid->Deg1 Deg4 Other Minor Degradants Base->Deg4 Deg2 Oxidative Degradant 1 (N-oxide) Oxidation->Deg2 Deg3 Oxidative Degradant 2 (Hydroxylated species) Oxidation->Deg3 Thermal->Deg4 Photo->Deg4

Caption: Predicted Degradation Pathways

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Hydrochloric acid (AR grade)

  • Sodium hydroxide (AR grade)

  • Hydrogen peroxide (30%, AR grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Orthophosphoric acid (AR grade)

Instrumentation and Chromatographic Conditions
  • System: HPLC with UV/Vis or Photodiode Array (PDA) detector.[7]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    20 50 50
    25 20 80
    30 20 80
    31 95 5

    | 35 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with a 50:50 mixture of water and methanol.

  • Working Standard Solution (100 µg/mL): Dilute 5 mL of the stock solution to 50 mL with the same diluent.

Forced Degradation Study Protocol

The goal of the forced degradation study is to achieve 5-20% degradation of the active pharmaceutical ingredient.[3][5]

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to 10 mL with diluent.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 0.1N HCl, and dilute to 10 mL with diluent.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours. Dilute to 10 mL with diluent.

  • Thermal Degradation: Expose the solid drug substance to 105°C in a hot air oven for 48 hours. Weigh an appropriate amount, dissolve, and dilute to a final concentration of 100 µg/mL.

  • Photolytic Degradation: Expose the solid drug substance to UV light (200 watt-hours/square meter) and visible light (1.2 million lux-hours) in a photostability chamber.[4] Weigh an appropriate amount, dissolve, and dilute to a final concentration of 100 µg/mL.

  • Control Sample: Prepare a 100 µg/mL solution of the undegraded drug substance in the same manner as the stressed samples.

  • Blank: Prepare the diluent in the same way as the samples.

The experimental workflow is depicted in the diagram below.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results API API Stock Solution (1000 µg/mL) Acid Acidic (1N HCl, 80°C) API->Acid Base Basic (0.1N NaOH, 80°C) API->Base Oxidative Oxidative (6% H2O2, RT) API->Oxidative Neutralize Neutralize & Dilute to 100 µg/mL Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal Thermal (105°C Solid) Thermal->Neutralize Photo Photolytic (UV/Vis Light) Photo->Neutralize HPLC HPLC-UV/PDA Analysis Neutralize->HPLC Data Assay, % Degradation, Peak Purity HPLC->Data

Caption: Forced Degradation Workflow

Data Presentation

The results from the forced degradation studies should be tabulated to clearly present the extent of degradation and the formation of impurities. A PDA detector is recommended to assess peak purity, ensuring that the main peak is free from co-eluting impurities.

Table 1: Summary of Forced Degradation Results

Stress Condition% Assay of 5-Methoxychroman-3-amine% DegradationNumber of Degradation PeaksRRT of Major Degradant(s)Peak Purity
Control 100.00.00-Pass
Acid Hydrolysis (1N HCl, 80°C, 4h) 88.511.520.78, 1.15Pass
Base Hydrolysis (0.1N NaOH, 80°C, 2h) 92.17.910.65Pass
Oxidative (6% H₂O₂, RT, 24h) 85.314.730.85, 0.92, 1.25Pass
Thermal (105°C, 48h) 98.21.811.10Pass
Photolytic (ICH Q1B) 96.53.520.95, 1.30Pass

(Note: The data presented in this table is hypothetical and for illustrative purposes only.)

Conclusion

This application note provides a comprehensive protocol for developing a stability-indicating HPLC method for this compound. The outlined forced degradation studies are designed to generate relevant degradation products and demonstrate the specificity of the proposed chromatographic method. The successful separation of the parent compound from its degradation products will confirm that the method is stability-indicating and suitable for use in stability studies and routine quality control of this compound. Further method validation should be performed according to ICH Q2(R1) guidelines to demonstrate linearity, accuracy, precision, and robustness.

References

Application Notes and Protocols for 5-Methoxychroman-3-amine hydrochloride In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxychroman-3-amine hydrochloride is a synthetic compound with a chroman core structure, suggesting potential interactions with various biological targets. Research indicates that chroman-3-amine derivatives exhibit a notable affinity for serotonin receptors, particularly subtypes such as 5-HT1A and 5-HT2A/2C.[1] These receptors are members of the G-protein coupled receptor (GPCR) superfamily and are implicated in a wide range of physiological and pathological processes, making them significant targets for drug discovery.[2][3]

This document provides detailed application notes and protocols for the in vitro characterization of this compound and its analogs. The focus is on cell-based functional assays designed to determine the compound's activity at key serotonin receptors. The primary assays described are a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay for 5-HT1A receptor activity and a Calcium Flux assay for 5-HT2A and 5-HT2C receptor activity.

Target Selection and Rationale

Based on the known pharmacology of similar chroman derivatives, the following serotonin receptor subtypes are prioritized for initial screening and characterization:

  • 5-HT1A Receptor: This receptor is coupled to a Gi protein, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4] Assaying for changes in cAMP is a robust method to determine agonist or antagonist activity at this receptor.

  • 5-HT2A and 5-HT2C Receptors: These receptors are coupled to Gq proteins.[5][6] Ligand binding activates phospholipase C (PLC), which in turn leads to the mobilization of intracellular calcium (Ca2+).[5][6] Measuring changes in cytosolic calcium concentration provides a direct readout of receptor activation.[5][6][7]

Data Presentation

Table 1: Summary of In Vitro Assays for this compound
Assay Type Target Receptor Cell Line Principle Readout Potential Outcome for this compound
HTRF cAMP Assay5-HT1ARecombinant cells expressing human 5-HT1A (e.g., CHO-K1, HEK293)Competitive immunoassay measuring cAMP levels after receptor activation/inhibition.[8]HTRF Signal (inverse correlation with cAMP)Agonist: Decrease in cAMP. Antagonist: Reversal of agonist-induced cAMP decrease.
Calcium Flux Assay5-HT2A / 5-HT2CRecombinant cells expressing human 5-HT2A or 5-HT2C (e.g., CHO-K1, HEK293)Measurement of intracellular calcium mobilization upon receptor activation using a fluorescent calcium indicator.[5][6]Fluorescence IntensityAgonist: Increase in fluorescence. Antagonist: Blockade of agonist-induced fluorescence increase.

Experimental Protocols

Protocol 1: HTRF cAMP Assay for 5-HT1A Receptor Activity

Objective: To determine if this compound acts as an agonist or antagonist at the human 5-HT1A receptor.

Principle: This is a competitive immunoassay that measures the accumulation of intracellular cAMP. Cells expressing the 5-HT1A receptor are treated with the test compound. Forskolin is used to stimulate adenylyl cyclase and raise basal cAMP levels. Activation of the Gi-coupled 5-HT1A receptor by an agonist will inhibit adenylyl cyclase, leading to a decrease in cAMP. The cAMP level is detected by HTRF, where cellular cAMP competes with a d2-labeled cAMP tracer for binding to an anti-cAMP antibody labeled with a Europium cryptate. A high HTRF signal indicates low cellular cAMP.[8]

Materials:

  • Recombinant cell line stably expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293)

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • This compound

  • Reference 5-HT1A agonist (e.g., 8-OH-DPAT)

  • Reference 5-HT1A antagonist (e.g., Spiperone)

  • Forskolin

  • HTRF cAMP detection kit (e.g., from Cisbio)

  • White, low-volume 384-well plates

  • HTRF-compatible plate reader

Procedure:

  • Cell Preparation:

    • Culture the 5-HT1A expressing cells to 80-90% confluency.

    • Harvest the cells and resuspend in assay buffer to the desired density (e.g., 2,500 cells/well).

  • Agonist Mode:

    • Prepare serial dilutions of this compound and the reference agonist in assay buffer.

    • Add 5 µL of the compound dilutions to the wells of a 384-well plate.

    • Add 5 µL of the cell suspension to each well.

    • Add 5 µL of Forskolin solution (at a final concentration that stimulates a submaximal response, e.g., 10 µM).

    • Incubate for 30 minutes at room temperature.

  • Antagonist Mode:

    • Add 5 µL of serial dilutions of this compound or the reference antagonist to the wells.

    • Add 5 µL of the reference agonist at its EC80 concentration.

    • Add 5 µL of the cell suspension to each well.

    • Incubate for 30 minutes at room temperature.

  • cAMP Detection:

    • Add 5 µL of the HTRF cAMP d2-labeled tracer followed by 5 µL of the Europium cryptate-labeled antibody to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.

    • Calculate the 665/620 ratio and normalize the data.

    • Plot the normalized response against the log of the compound concentration to determine EC50 or IC50 values.

Protocol 2: Calcium Flux Assay for 5-HT2A/2C Receptor Activity

Objective: To determine if this compound acts as an agonist or antagonist at human 5-HT2A or 5-HT2C receptors.

Principle: This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled 5-HT2A or 5-HT2C receptors.[5][6] Cells expressing the target receptor are pre-loaded with a calcium-sensitive fluorescent dye. Upon receptor activation by an agonist, intracellular calcium is released, leading to an increase in fluorescence intensity.[7]

Materials:

  • Recombinant cell line stably expressing the human 5-HT2A or 5-HT2C receptor

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive dye (e.g., Fluo-4 AM)

  • Probenecid (to prevent dye leakage)

  • This compound

  • Reference 5-HT2A/2C agonist (e.g., Serotonin)

  • Reference 5-HT2A/2C antagonist (e.g., Ketanserin for 5-HT2A, SB 242084 for 5-HT2C)

  • Black, clear-bottom 96- or 384-well plates

  • Fluorescence plate reader with automated injection capability (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating:

    • Seed the 5-HT2A or 5-HT2C expressing cells into black, clear-bottom plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer.

    • Remove the cell culture medium from the plates and add the loading buffer.

    • Incubate for 60 minutes at 37°C in the dark.

  • Compound Preparation:

    • Prepare serial dilutions of this compound and the reference compounds in a separate plate (the "compound plate").

  • Data Acquisition:

    • Place the cell plate and the compound plate into the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for each well.

    • Agonist Mode: The instrument will automatically inject the compounds from the compound plate into the cell plate and record the fluorescence signal over time.

    • Antagonist Mode: Pre-incubate the cells with this compound or the reference antagonist for 15-30 minutes before injecting the reference agonist at its EC80 concentration. Record the fluorescence response.

  • Data Analysis:

    • Calculate the change in fluorescence (maximum signal - baseline).

    • Normalize the data to the response of the reference agonist.

    • Plot the normalized response against the log of the compound concentration to determine EC50 or IC50 values.

Visualization of Signaling Pathways and Workflows

G_5HT1A_Pathway cluster_membrane Cell Membrane Receptor 5-HT1A Receptor G_protein Gi Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Ligand 5-HT1A Agonist (e.g., 5-Methoxychroman-3-amine) Ligand->Receptor Binds to ATP ATP ATP->AC Response Decreased Cellular Response cAMP->Response Leads to

Caption: Signaling pathway of the 5-HT1A receptor.

G_5HT2A_Pathway cluster_membrane Cell Membrane Receptor 5-HT2A/2C Receptor G_protein Gq Protein Receptor->G_protein Activates PLC Phospholipase C G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Ligand 5-HT2A/2C Agonist (e.g., 5-Methoxychroman-3-amine) Ligand->Receptor Binds to PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2 Ca2+ ER->Ca2 Releases Response Increased Cellular Response (e.g., Calcium Release) Ca2->Response Mediates

Caption: Signaling pathway of the 5-HT2A/2C receptors.

G_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Culture Receptor- Expressing Cells Compound_Prep Prepare Serial Dilutions of Test Compound Dispense Dispense Cells and Compounds into Plate Cell_Culture->Dispense Compound_Prep->Dispense Incubate Incubate Dispense->Incubate Add_Reagents Add Detection Reagents (HTRF or Dye) Incubate->Add_Reagents Read_Plate Read Plate (Fluorescence/HTRF) Add_Reagents->Read_Plate Analyze Calculate Response and Normalize Data Read_Plate->Analyze Determine_Potency Generate Dose-Response Curve (EC50/IC50) Analyze->Determine_Potency

Caption: General workflow for in vitro cell-based assays.

References

Formulation of 5-Methoxychroman-3-amine Hydrochloride for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxychroman-3-amine hydrochloride is a research chemical belonging to the chroman-amine class of compounds. Derivatives of chroman-3-amine have been investigated for their potential interaction with serotonin pathways, suggesting a possible mechanism of action as serotonin reuptake inhibitors and ligands for the 5-HT1A receptor.[1] This document provides detailed application notes and protocols for the formulation of this compound for use in in vivo research settings. The following sections will cover the physicochemical properties, recommended formulation strategies for various administration routes, and detailed experimental protocols for stability and solubility assessment.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for developing a stable and effective formulation. While specific experimental data for this compound is limited in publicly available literature, the properties of related structures and general chemical principles provide a basis for initial formulation development.

Table 1: Physicochemical Properties of Methoxychroman-amine Derivatives and Related Compounds

PropertyThis compound(s)-7-Methoxychroman-3-amine hydrochlorideNotes
Molecular Formula C₁₀H₁₄ClNO₂C₁₀H₁₄ClNO₂The molecular formula is identical for these isomers.
Molecular Weight 215.68 g/mol [2]215.68 g/mol [3]The molecular weight is the same for these isomers.
Appearance Likely a solid crystalline powder.Not specified.Based on typical hydrochloride salts of amines.
Solubility To be determined experimentally. Expected to be soluble in water and DMSO.Not specified.Amine hydrochlorides are generally water-soluble.
pKa To be determined experimentally.Not specified.The primary amine group will have a pKa in the basic range.
Storage Store in a dry, cool place.[3]Sealed in dry, 2-8°C.[3]Protect from moisture and heat to prevent degradation.

Proposed Signaling Pathway

Based on preliminary data on related chroman-amine compounds, this compound is hypothesized to act as a Selective Serotonin Reuptake Inhibitor (SSRI) and a 5-HT1A receptor agonist.[1]

Mechanism of Action: Serotonin Reuptake Inhibition

As an SSRI, the compound is proposed to block the serotonin transporter (SERT) on the presynaptic neuron. This inhibition leads to an increased concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.[4][5][6]

SSRI_Mechanism presynaptic 5-HT Synthesis vesicle Vesicular Storage of 5-HT presynaptic->vesicle Packaging synapse vesicle->synapse Release sert SERT synapse->sert Reuptake receptor 5-HT Receptors synapse->receptor Binding compound 5-Methoxychroman-3-amine HCl compound->sert Inhibition signal Signal Transduction receptor->signal

Caption: Proposed mechanism of action for 5-Methoxychroman-3-amine HCl as an SSRI.

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) linked to an inhibitory G-protein (Gi/o).[7] Activation of this receptor leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels. This cascade ultimately results in neuronal hyperpolarization and a decrease in neuronal firing rate.[8][9]

GHT1A_Signaling ligand 5-HT or Agonist (e.g., 5-Methoxychroman-3-amine HCl) receptor 5-HT1A Receptor ligand->receptor Binds to g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits atp ATP camp cAMP atp->camp Conversion pka PKA camp->pka Activates cellular_response Decreased Neuronal Firing pka->cellular_response Leads to

Caption: Simplified 5-HT1A receptor signaling pathway.

Formulation for In Vivo Administration

The choice of formulation will depend on the intended route of administration, the required dose, and the physicochemical properties of the compound. For amine hydrochlorides, aqueous-based vehicles are generally preferred for parenteral routes due to their solubility.

Recommended Vehicles

Table 2: Recommended Vehicles for Different Administration Routes

Route of AdministrationPrimary VehicleCo-solvents / ExcipientsNotes
Intravenous (IV) Sterile Saline (0.9% NaCl)pH adjusting agents (e.g., HCl, NaOH), Buffers (e.g., phosphate, citrate)Ensure the final solution is isotonic and at a physiological pH (around 7.4). Filter sterilize before use.
Intraperitoneal (IP) Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)Up to 5% DMSO, up to 10% Solutol HS 15Co-solvents can be used to increase solubility, but their concentrations should be minimized and tested for toxicity.
Oral (PO) Deionized WaterSuspension agents (e.g., 0.5% methylcellulose or carboxymethylcellulose), Sweeteners (for palatability)For oral gavage, a simple aqueous solution or suspension is often sufficient.
Subcutaneous (SC) Sterile Saline (0.9% NaCl)Isotonic buffering agentsThe volume of injection should be kept low to minimize irritation at the injection site.
General Formulation Workflow

The following workflow provides a general guideline for preparing formulations of this compound.

Formulation_Workflow start Start weigh Weigh Compound start->weigh dissolve Dissolve in Vehicle/Co-solvent weigh->dissolve adjust_ph Adjust pH (if necessary) dissolve->adjust_ph qs QS to Final Volume adjust_ph->qs filter Sterile Filter (0.22 µm) qs->filter store Store Appropriately filter->store end End store->end

Caption: General workflow for preparing an injectable formulation.

Experimental Protocols

Prior to conducting in vivo studies, it is essential to determine the solubility and stability of this compound in the chosen formulation vehicle.

Protocol for Solubility Determination

Objective: To determine the approximate solubility of this compound in various vehicles.

Materials:

  • This compound

  • Selected vehicles (e.g., water, saline, PBS, 5% DMSO in saline)

  • Vortex mixer

  • Sonicator

  • Analytical balance

  • Microcentrifuge

  • HPLC system for quantification

Procedure:

  • Prepare saturated solutions by adding an excess amount of the compound to a known volume of each vehicle in separate vials.

  • Vortex the vials for 2 minutes.

  • Sonicate for 15 minutes to aid dissolution.

  • Equilibrate the solutions at a constant temperature (e.g., room temperature or 37°C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant and dilute it with an appropriate solvent for HPLC analysis.

  • Quantify the concentration of the dissolved compound using a validated HPLC method with a standard curve.

Protocol for Stability Assessment (Forced Degradation Study)

Objective: To assess the stability of this compound in a chosen formulation under stress conditions.

Materials:

  • Prepared formulation of this compound

  • 0.1 N HCl

  • 0.1 N NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system

  • pH meter

  • Incubator/water bath

  • UV lamp

Procedure:

  • Acid Hydrolysis: Mix the formulation with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the formulation with an equal volume of 0.1 N NaOH. Incubate at 60°C for 8 hours.

  • Oxidative Degradation: Mix the formulation with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Incubate the formulation at 60°C for 48 hours.

  • Photodegradation: Expose the formulation to UV light (e.g., 365 nm) for 48 hours. Keep a control sample wrapped in foil.

  • At specified time points, withdraw samples, neutralize if necessary, and analyze by HPLC.

  • Compare the peak area of the parent compound in the stressed samples to that of a control sample to determine the percentage of degradation.

Safety Precautions

While specific toxicity data for this compound is not available, related amine hydrochloride compounds may be harmful if ingested, inhaled, or in contact with skin, and can be corrosive.[10][11] Standard laboratory safety precautions should be followed.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Handle the compound in a well-ventilated area or a fume hood.

  • In case of contact with skin or eyes, flush immediately with copious amounts of water.

  • Refer to the material safety data sheet (MSDS) for detailed safety information.

Disclaimer: This document is intended for informational purposes for research professionals. All in vivo experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The formulation protocols provided are starting points and should be optimized based on experimental determination of solubility and stability for the specific batch of this compound being used.

References

Application Notes: Handling and Storage of 5-Methoxychroman-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Methoxychroman-3-amine hydrochloride is a chemical compound used in research and development, particularly in the field of medicinal chemistry. Proper handling and storage are crucial to ensure the safety of laboratory personnel, maintain the integrity of the compound, and obtain reliable experimental results. This document provides detailed guidelines for the safe handling and appropriate storage of this compound.

1. Safety Precautions and Personal Protective Equipment (PPE)

Adherence to safety protocols is paramount when working with this compound. The compound is classified as hazardous and can cause skin and eye irritation or burns, and may be harmful if ingested or inhaled.[1][2][3][4]

  • Engineering Controls: Always handle this compound in a well-ventilated area.[1][5][6] For procedures that may generate dust or aerosols, a chemical fume hood is required.[1][2] Eyewash stations and safety showers must be readily accessible.[1]

  • Personal Protective Equipment (PPE):

    • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[1][6][7]

    • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[1][2][7][8] Contaminated clothing should be removed and laundered before reuse.[1][5]

    • Respiratory Protection: If dust is generated and engineering controls are insufficient, a NIOSH-approved dust respirator should be used.[7]

2. Health Hazards and First Aid

  • Acute Effects:

    • Inhalation: May cause respiratory irritation.[2] Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1][3][6]

    • Skin Contact: Causes skin irritation and may lead to burns or allergic reactions.[2][4] Immediately flush the skin with plenty of water for at least 15 minutes and remove contaminated clothing.[1][3]

    • Eye Contact: Causes serious eye damage.[1][3][4] Immediately rinse eyes cautiously with water for several minutes, removing contact lenses if present and easy to do so.[1][3] Seek immediate medical attention.

    • Ingestion: Harmful if swallowed.[1][2][3] Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][3]

3. Incompatibilities

To prevent hazardous reactions, avoid contact with the following materials:

  • Strong oxidizing agents

  • Strong acids and bases

  • Acid anhydrides

  • Acid chlorides[2][6]

Storage and Stability

Proper storage is essential to maintain the chemical's purity and stability. The following table summarizes the recommended storage conditions for this compound.

ParameterRecommended ConditionRationale
Temperature 2-8°C.[9]To minimize degradation and maintain long-term stability.
Atmosphere Store in a dry, well-ventilated area.[1][5][6][7] May be air-sensitive; consider storing under an inert atmosphere (e.g., argon or nitrogen).[2][10]To prevent oxidation and reaction with atmospheric components.
Light Store in a dark place.[7]To prevent photodegradation.
Moisture The compound may be hygroscopic; protect from moisture.[3][10]To prevent absorption of water, which can lead to degradation.
Container Keep in a tightly sealed, original container.[1][5][6][7]To prevent contamination and exposure to air and moisture.

Experimental Protocols

Protocol 1: Safe Handling and Dispensing of this compound

This protocol outlines the steps for safely handling and weighing the solid compound.

  • Preparation:

    • Ensure the chemical fume hood is operational.

    • Don the appropriate PPE: lab coat, safety goggles, and chemical-resistant gloves.

    • Designate a specific area within the fume hood for handling the compound.

    • Clean the spatula, weighing paper, and any other equipment that will come into contact with the compound.

  • Dispensing:

    • Place the sealed container of this compound inside the fume hood.

    • Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Carefully open the container.

    • Use a clean, dry spatula to transfer the desired amount of the solid onto a tared weighing paper on an analytical balance inside the hood.

    • Avoid generating dust. If any dust is produced, ensure it is contained within the fume hood.

  • Post-Dispensing:

    • Securely close the container of this compound.

    • Clean the spatula and the handling area with an appropriate solvent and dispose of the waste in a designated chemical waste container.

    • Dispose of the weighing paper and any contaminated materials in the designated solid waste container.

    • Remove gloves and wash hands thoroughly with soap and water.[5]

Protocol 2: Storage of this compound

This protocol describes the procedure for the proper short-term and long-term storage of the compound.

  • Container Inspection:

    • Upon receipt, inspect the container for any damage.

    • Ensure the container is properly labeled with the chemical name, CAS number, and any relevant hazard warnings.

  • Storage Environment:

    • Store the tightly sealed container in a refrigerator at 2-8°C.[9]

    • The storage location should be a dry, well-ventilated, and dark place.[5][7]

    • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[2][6][7]

  • Inert Atmosphere (for long-term storage):

    • For extended storage, consider placing the primary container inside a larger, sealed container with a desiccant.

    • Alternatively, for highly sensitive applications, the vial can be backfilled with an inert gas like argon or nitrogen before sealing.

Visualizations

Handling_and_Storage_Workflow Workflow for Handling and Storage of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep1 Don Appropriate PPE prep2 Work in Fume Hood prep1->prep2 handle1 Equilibrate Container to Room Temp prep2->handle1 handle2 Weigh Compound handle1->handle2 handle3 Securely Close Container handle2->handle3 clean1 Clean Equipment & Workspace handle3->clean1 store1 Store at 2-8°C handle3->store1 Return to Storage clean2 Dispose of Waste clean1->clean2 clean3 Remove PPE & Wash Hands clean2->clean3 store2 Keep in Dry, Dark, Ventilated Area store1->store2 store3 Segregate from Incompatibles store2->store3

Caption: Workflow for safe handling and storage.

Signaling_Pathway Logical Relationships in Safe Chemical Handling cluster_hazards Potential Hazards cluster_controls Control Measures cluster_outcome Desired Outcome compound 5-Methoxychroman-3-amine hydrochloride hazard1 Skin/Eye Irritation compound->hazard1 presents hazard2 Inhalation Toxicity compound->hazard2 presents hazard3 Ingestion Toxicity compound->hazard3 presents control1 Engineering Controls (Fume Hood) hazard1->control1 mitigated by control2 Personal Protective Equipment (PPE) hazard1->control2 mitigated by control3 Proper Storage hazard1->control3 mitigated by hazard2->control1 mitigated by hazard2->control2 mitigated by hazard2->control3 mitigated by hazard3->control1 mitigated by hazard3->control2 mitigated by hazard3->control3 mitigated by outcome Personnel Safety & Compound Integrity control1->outcome ensures control2->outcome ensures control3->outcome ensures

Caption: Logical relationships in safe handling.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methoxychroman-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 5-Methoxychroman-3-amine hydrochloride.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield in the Initial Condensation Step

Q: We are experiencing low yields in the condensation reaction to form the chromanone precursor. What are the likely causes and how can we optimize this step?

A: Low yields in the formation of the chromanone ring are often attributed to incomplete reaction, side product formation, or degradation of the starting materials or product. Consider the following:

  • Reaction Conditions: Ensure the reaction is carried out under strictly anhydrous conditions, as moisture can inhibit the reaction. The temperature is also critical; it should be carefully controlled as specified in the protocol.[1]

  • Reagent Quality: The purity of starting materials, such as the phenol and the acrylic acid derivative, is crucial. Impurities can interfere with the reaction.

  • Catalyst Activity: If a Lewis acid catalyst is used, its activity can be compromised by moisture.[1] Ensure the catalyst is fresh or has been properly stored.

Troubleshooting Steps:

  • Dry all glassware thoroughly and use anhydrous solvents.

  • Verify the purity of your starting materials via appropriate analytical methods (e.g., NMR, GC-MS).

  • Consider using a freshly opened bottle of the Lewis acid catalyst.

  • Optimize the reaction temperature and time through small-scale trial reactions.

Issue 2: Inefficient Reduction of the Chromanone

Q: The reduction of the 5-methoxychromanone to the corresponding alcohol is sluggish and gives a mixture of products. How can this be improved?

A: Inefficient reduction can be due to the choice of reducing agent, reaction conditions, or the presence of impurities.

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a common choice for this transformation. However, its reactivity can be influenced by the solvent and temperature. More potent reducing agents like lithium aluminum hydride (LiAlH₄) could be used, but with caution due to their higher reactivity.

  • Temperature Control: These reductions are typically exothermic. Maintaining a low temperature (e.g., 0 °C) during the addition of the reducing agent is critical to prevent side reactions.

  • Work-up Procedure: The aqueous work-up must be performed carefully to quench the excess reducing agent and to protonate the resulting alkoxide.

Troubleshooting Steps:

  • Ensure the reducing agent is fresh and has been stored correctly.

  • Slowly add the reducing agent at a controlled low temperature.

  • Optimize the stoichiometry of the reducing agent; an excess is often required.

  • Consider changing the solvent system to one that provides better solubility for the substrate and reagent.

Issue 3: Poor Conversion of the Alcohol to the Azide

Q: We are struggling with the conversion of the 5-methoxychroman-3-ol to the corresponding azide, a key intermediate for the amine. What are the common pitfalls?

A: The conversion of an alcohol to an azide, often via a mesylate or tosylate intermediate followed by substitution with an azide source (like sodium azide), can be problematic.

  • Leaving Group Formation: The initial conversion of the hydroxyl group into a good leaving group (e.g., mesylate or tosylate) must be complete. Ensure stoichiometric amounts of the sulfonyl chloride and a suitable base (e.g., triethylamine) are used.[2][3]

  • Nucleophilic Substitution: The subsequent reaction with sodium azide can be slow. Using a polar aprotic solvent like DMF or DMSO can help to increase the reaction rate. The temperature for this step is also critical and may require optimization.

  • Side Reactions: Elimination reactions to form an alkene can compete with the desired substitution, especially at higher temperatures.

Troubleshooting Steps:

  • Monitor the formation of the mesylate/tosylate intermediate by TLC or LC-MS to ensure the reaction goes to completion.

  • Use a sufficient excess of sodium azide.

  • Optimize the reaction temperature for the azide substitution step to favor substitution over elimination.

  • Ensure the solvent is anhydrous, as water can hydrolyze the intermediate.

Issue 4: Incomplete Reduction of the Azide to the Amine

Q: The final step, the reduction of the azide to the primary amine, is not going to completion. What are the recommended methods and how can we ensure a complete reaction?

A: The reduction of an azide to an amine is a standard transformation, but incomplete reactions can occur.

  • Catalytic Hydrogenation: This is a clean method (H₂, Pd/C), but the catalyst can be poisoned by impurities. Ensure the substrate is pure before this step. The reaction may also require elevated pressure.

  • Staudinger Reaction: This method uses triphenylphosphine (PPh₃) followed by hydrolysis. It is generally reliable but requires the removal of triphenylphosphine oxide byproduct during purification.

  • LiAlH₄ Reduction: This is a very effective method but requires anhydrous conditions and careful handling.

Troubleshooting Steps:

  • If using catalytic hydrogenation, ensure the catalyst is active and use a suitable solvent like ethanol or ethyl acetate. Purge the reaction vessel thoroughly with hydrogen.

  • For the Staudinger reaction, use a slight excess of triphenylphosphine and ensure the subsequent hydrolysis step is complete.

  • When using LiAlH₄, use anhydrous solvent and perform the reaction under an inert atmosphere.

Issue 5: Difficulty in Purification and Salt Formation

Q: We are facing challenges in purifying the final 5-Methoxychroman-3-amine and converting it to the hydrochloride salt. What are the best practices?

A: The free amine can be unstable and prone to oxidation. Purification is often best performed on the salt form.

  • Purification of the Free Amine: If necessary, column chromatography on silica gel can be used, but it's advisable to use a solvent system containing a small amount of triethylamine to prevent the amine from sticking to the silica.[3]

  • Hydrochloride Salt Formation: This is typically achieved by dissolving the purified free amine in a suitable solvent (e.g., diethyl ether, ethyl acetate, or methanol) and adding a solution of HCl in the same or a compatible solvent.

  • Crystallization: The hydrochloride salt may precipitate directly. If not, the solution can be concentrated, and a non-polar solvent can be added to induce crystallization. The purity of the final salt is highly dependent on the purity of the free amine.

Troubleshooting Steps:

  • For chromatography, deactivate the silica gel with a base if you observe significant tailing or product loss.

  • During salt formation, add the HCl solution slowly to control the precipitation and obtain a crystalline solid rather than an oil.

  • If the salt oils out, try using a different solvent system for the precipitation.

  • Wash the final salt with a cold, non-polar solvent to remove any residual impurities.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for key steps in analogous syntheses, which can serve as a benchmark for the synthesis of this compound.

StepReagents & ConditionsTypical YieldReference
Sulfonamide Formation (Amine Protection) Primary amine, 2-nitrobenzenesulfonyl chloride, triethylamine, dichloromethane, room temperature90-98%[3]
Alkylation of Sulfonamide Sulfonamide, alkyl bromide, K₂CO₃, DMF, 60 °C~88%[3]
Deprotection of Sulfonamide N-alkylated sulfonamide, thiophenol, K₂CO₃, acetonitrile~88%[3]
Amine Hydrochloride Salt Formation Free amine, HCl in a suitable solventQuantitative[3]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Chromanone Precursor

  • To a stirred solution of the appropriate phenol derivative in a suitable solvent (e.g., benzene-hexane mixture), add a Lewis acid (e.g., anhydrous aluminum chloride) in portions at a controlled temperature (e.g., 10 °C).[1]

  • Slowly add a solution of the α,β-unsaturated carbonyl compound.

  • Allow the reaction to proceed at room temperature or with gentle heating (e.g., 50-60 °C) for several hours, monitoring by TLC.[1]

  • Upon completion, quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.[1]

  • Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).[1]

  • Combine the organic extracts, wash with a saturated sodium bicarbonate solution, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for the Formation of an Amine Hydrochloride Salt

  • Dissolve the purified free amine in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

  • To this solution, add a solution of hydrogen chloride (e.g., 1M in diethyl ether) dropwise with stirring.

  • Continue the addition until no further precipitation is observed.

  • Collect the precipitated solid by filtration.

  • Wash the solid with a small amount of cold diethyl ether to remove any excess HCl and solvent.

  • Dry the resulting hydrochloride salt under vacuum.

Visualizations

experimental_workflow start Starting Materials (Phenol Derivative, Acrolein) step1 Step 1: Chromanone Formation (e.g., Friedel-Crafts Acylation/Michael Addition) start->step1 step2 Step 2: Ketone Reduction (e.g., NaBH4) step1->step2 step3 Step 3: Hydroxyl to Azide Conversion (e.g., MsCl, NaN3) step2->step3 step4 Step 4: Azide Reduction (e.g., H2, Pd/C) step3->step4 step5 Step 5: Hydrochloride Salt Formation (HCl) step4->step5 end_product 5-Methoxychroman-3-amine hydrochloride step5->end_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic issue Low Yield in a Reaction Step check1 Check Reagent Purity issue->check1 check2 Verify Reaction Conditions (Anhydrous, Temperature) issue->check2 check3 Optimize Stoichiometry issue->check3 solution1 Purify Starting Materials check1->solution1 Impure solution2 Use Anhydrous Solvents, Control Temperature check2->solution2 Incorrect solution3 Perform Titration or Use Excess Reagent check3->solution3 Suboptimal

Caption: A logical approach to troubleshooting low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the typical stability of this compound?

A1: As a hydrochloride salt, the compound is generally a stable, crystalline solid that is easier to handle and store than the corresponding free amine. The free amine can be susceptible to oxidation and degradation over time. It is recommended to store the hydrochloride salt in a cool, dry place, protected from light.

Q2: What are the key safety precautions to take during this synthesis?

A2: Standard laboratory safety practices should be followed. Specific hazards to be aware of include:

  • Sodium azide: Highly toxic and can form explosive metal azides. Handle with extreme care and use appropriate personal protective equipment.

  • Strong reducing agents (e.g., LiAlH₄): React violently with water. All reactions involving these reagents must be conducted under strictly anhydrous and inert conditions.

  • Corrosive reagents: Reagents like sulfonyl chlorides and concentrated HCl are corrosive and should be handled in a fume hood.

Q3: Can other isomers be formed during the synthesis?

A3: Depending on the specific synthetic route, the formation of stereoisomers is possible if a chiral center is created. If the synthesis starts from achiral precursors without the use of a chiral catalyst or resolving agent, the product will be a racemic mixture. The stereochemistry should be considered and controlled if a specific isomer is desired.

Q4: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

A4:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for tracking the consumption of starting materials and the formation of products.

  • Product Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition. Purity can be assessed by High-Performance Liquid Chromatography (HPLC).

Q5: Are there alternative synthetic routes to 5-Methoxychroman-3-amine?

A5: Yes, other synthetic strategies exist. For instance, one could envision a route starting from a different substituted phenol or employing alternative methods for introducing the amine functionality, such as a reductive amination of the corresponding ketone. The choice of route often depends on the availability of starting materials, desired scale, and stereochemical requirements.

References

Technical Support Center: Optimizing Purification of 5-Methoxychroman-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 5-Methoxychroman-3-amine hydrochloride.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Product Oiling Out During Recrystallization - Solvent polarity is too high or too low.- Cooling rate is too rapid.- Presence of impurities that inhibit crystallization.- Solvent Screening: Test a range of solvent systems. Good starting points for amine hydrochlorides include isopropanol/ether, ethanol/ethyl acetate, or methanol/dichloromethane mixtures. Add the anti-solvent slowly to the point of incipient cloudiness while the solution is warm. - Controlled Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath. Avoid rapid chilling.- Seed Crystals: If available, add a few seed crystals to induce crystallization.- Pre-purification: If the crude material is highly impure, consider a preliminary purification step like a silica gel plug filtration to remove baseline impurities.
Low Yield After Recrystallization - The compound has significant solubility in the chosen solvent system even at low temperatures.- Incomplete precipitation of the hydrochloride salt.- Optimize Solvent Ratio: Carefully adjust the ratio of the solvent to the anti-solvent to minimize the solubility of the product at low temperatures.- pH Adjustment: Ensure the solution is acidic enough to fully form the hydrochloride salt. A slight excess of HCl in a non-aqueous solvent (e.g., HCl in isopropanol or ether) can be beneficial.- Concentration: Concentrate the mother liquor and attempt a second crop of crystals.
Poor Separation or Streaking in Flash Chromatography (Silica Gel) - Strong interaction between the basic amine and acidic silanol groups on the silica gel.- Mobile Phase Modification: Add a small percentage of a basic modifier, such as triethylamine (0.1-1%) or ammonia (e.g., in a DCM/Methanol eluent system), to the mobile phase to neutralize the acidic sites on the silica gel.[1] - Use of Amine-Functionalized Silica: Employing a pre-treated amine-functionalized silica column can significantly improve peak shape and separation for basic compounds.[2][3] - Reversed-Phase Chromatography: Consider using C18 reversed-phase chromatography with a mobile phase containing a suitable buffer or ion-pairing agent.
Co-elution of Impurities in Flash Chromatography - Similar polarity of the desired product and impurities.- Gradient Optimization: Use a shallower gradient during elution to improve the resolution between closely eluting compounds.- Alternative Stationary Phase: Switch to a different stationary phase, such as alumina (basic or neutral), or consider reversed-phase chromatography.
Difficulty Removing Residual Solvents - High-boiling point solvents used for purification.- Use of Volatile Solvents: Whenever possible, use lower-boiling point solvents for the final purification steps.- High-Vacuum Drying: Dry the purified solid under high vacuum, possibly with gentle heating (ensure the compound is stable at the chosen temperature).- Trituration/Lyophilization: Triturate the solid with a non-polar solvent in which it is insoluble (e.g., hexanes or diethyl ether) to help remove residual polar solvents. Lyophilization from a suitable solvent (e.g., water, if the compound is water-soluble) can also be effective.
Product Discoloration - Oxidation of the amine or other sensitive functional groups.- Inert Atmosphere: Perform purification steps under an inert atmosphere (e.g., nitrogen or argon), especially if the free base is handled.- Use of Antioxidants: In some cases, a small amount of an antioxidant can be added during workup or storage, although this may introduce a new impurity to be removed.- Storage Conditions: Store the purified compound in a cool, dark place under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying crude this compound?

A1: A common and effective strategy is to first attempt recrystallization. If the crude product is an oil or fails to crystallize, or if recrystallization does not provide the desired purity, flash column chromatography is the recommended next step. The choice between normal-phase (with a basic modifier) and reversed-phase chromatography will depend on the nature of the impurities.

Q2: How do I choose a suitable solvent system for the recrystallization of this compound?

A2: A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For amine hydrochlorides, polar protic solvents like ethanol, methanol, or isopropanol are often good choices for dissolving the compound. A less polar co-solvent (anti-solvent) such as diethyl ether, ethyl acetate, or dichloromethane can then be added to induce precipitation upon cooling.[4][5] It is recommended to perform small-scale solubility tests with various solvents to identify the optimal system.

Q3: My compound is the free amine. How do I convert it to the hydrochloride salt for purification?

A3: To convert the free amine to the hydrochloride salt, dissolve the amine in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol). Then, add a solution of hydrogen chloride in an organic solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring. The hydrochloride salt will typically precipitate out of the solution and can be collected by filtration.[6]

Q4: Can I use water as a solvent for recrystallization?

A4: While some amine hydrochlorides are water-soluble, using water for recrystallization can sometimes be challenging due to the high solubility of the salt. However, a mixed solvent system, such as water/isopropanol or water/ethanol, can be effective.[4] Be mindful that the presence of water can sometimes hinder crystallization, leading to the formation of oils.

Q5: What are the advantages of using amine-functionalized silica for chromatography?

A5: Amine-functionalized silica has a basic surface that minimizes the strong acid-base interactions with basic analytes like 5-Methoxychroman-3-amine.[3] This leads to improved peak shapes (less tailing), better resolution, and allows for the use of less polar, non-basic mobile phases such as hexane/ethyl acetate, which can simplify solvent removal after purification.[2]

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Isopropanol (IPA)

  • Diethyl ether (Et2O)

  • Erlenmeyer flask

  • Heating plate with stirring

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot isopropanol to dissolve the solid completely with stirring. The solution should be near saturation.

  • If any insoluble impurities are present, perform a hot filtration to remove them.

  • Slowly add diethyl ether to the warm solution until a slight turbidity persists.

  • Allow the flask to cool slowly to room temperature. Crystal formation should be observed.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold diethyl ether.

  • Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography of 5-Methoxychroman-3-amine (Free Base)

Objective: To purify crude 5-Methoxychroman-3-amine (as the free base) using flash column chromatography on silica gel.

Materials:

  • Crude 5-Methoxychroman-3-amine

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (TEA)

  • Chromatography column and accessories

  • TLC plates and developing chamber

Procedure:

  • TLC Analysis: Develop a suitable mobile phase for separation using TLC. A good starting point is a mixture of DCM and MeOH (e.g., 95:5) with the addition of 0.5% TEA.

  • Column Packing: Pack a chromatography column with silica gel using a slurry method with the initial, less polar mobile phase.

  • Sample Loading: Dissolve the crude amine in a minimal amount of the mobile phase (or DCM) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the packed column.

  • Elution: Begin elution with a less polar mobile phase (e.g., 100% DCM with 0.5% TEA) and gradually increase the polarity by adding methanol (e.g., a gradient of 0-10% MeOH in DCM, with 0.5% TEA maintained throughout).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

  • Conversion to Hydrochloride Salt (Optional): If the hydrochloride salt is the desired final product, dissolve the purified free base in a suitable solvent and treat it with an ethereal or isopropanolic HCl solution as described in the FAQs.

Visualizations

Purification_Workflow start Crude 5-Methoxychroman-3-amine HCl recrystallization Attempt Recrystallization start->recrystallization is_pure_recryst Is Purity > 98%? recrystallization->is_pure_recryst pure_product Pure Product is_pure_recryst->pure_product Yes chromatography Flash Column Chromatography is_pure_recryst->chromatography No choose_chrom Choose Method chromatography->choose_chrom normal_phase Normal Phase (Silica + Base) choose_chrom->normal_phase Non-polar Impurities reversed_phase Reversed Phase (C18) choose_chrom->reversed_phase Polar Impurities is_pure_chrom Is Purity > 98%? normal_phase->is_pure_chrom reversed_phase->is_pure_chrom is_pure_chrom->pure_product Yes further_purification Further Purification Needed (e.g., prep-HPLC) is_pure_chrom->further_purification No

Caption: General purification workflow for this compound.

Troubleshooting_Recrystallization start Product Oils Out During Recrystallization cause1 Rapid Cooling? start->cause1 solution1 Cool Slowly cause1->solution1 Yes cause2 Incorrect Solvent Polarity? cause1->cause2 No success Crystals Form solution1->success solution2 Screen Different Solvent/Anti-solvent Pairs cause2->solution2 Yes cause3 High Impurity Load? cause2->cause3 No solution2->success solution3 Pre-purify by Filtration or Chromatography cause3->solution3 Yes solution3->success

Caption: Troubleshooting logic for product oiling out during recrystallization.

References

Technical Support Center: HPLC Analysis of 5-Methoxychroman-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of 5-Methoxychroman-3-amine hydrochloride. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the critical considerations for the HPLC analysis of this compound?

A1: The HPLC analysis of this compound requires careful consideration of its chemical properties. As a primary amine, it is prone to interactions with residual silanols on the silica support of HPLC columns, which can lead to poor peak shape (tailing). Therefore, the use of a suitable column and mobile phase additives is crucial. Furthermore, this compound is a chiral compound, meaning it exists as enantiomers. For accurate quantification and characterization, a chiral separation method is often necessary to resolve these enantiomers.

Q2: Which type of HPLC column is recommended for the analysis of this compound?

A2: For non-chiral (achiral) analysis, a standard C18 reversed-phase column can be used. However, for the crucial separation of its enantiomers, a chiral stationary phase (

Technical Support Center: 5-Methoxychroman-3-amine Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 5-Methoxychroman-3-amine hydrochloride. Below you will find troubleshooting advice and frequently asked questions to address common stability issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound solutions?

A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. As an amine hydrochloride salt, it is particularly susceptible to degradation in alkaline conditions and can be sensitive to heat and UV light.

Q2: What is the recommended solvent for preparing solutions of this compound?

A2: The choice of solvent depends on the experimental requirements. For many biological assays, sterile, purified water or a buffered solution (e.g., PBS) is used. It is crucial to ensure the pH of the final solution is weakly acidic to neutral to maintain stability. For other applications, organic solvents may be appropriate, but their purity should be high to avoid contaminants that could promote degradation.

Q3: How should I store solutions of this compound to ensure maximum stability?

A3: Stock solutions should be stored at low temperatures, typically 2-8°C, and protected from light by using amber vials or by wrapping the container in aluminum foil. For long-term storage, aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q4: Are there any known incompatibilities with other common lab reagents?

A4: Amine hydrochlorides can be incompatible with strong bases, which can deprotonate the amine and potentially lead to precipitation or degradation. They may also react with strong oxidizing agents. It is advisable to avoid mixing stock solutions directly with highly alkaline or oxidizing reagents.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitate formation in the solution. The pH of the solution may have shifted to a more alkaline range, reducing the solubility of the free amine. Alternatively, the concentration may exceed the solubility limit in the chosen solvent at the storage temperature.Check the pH of the solution and adjust to a slightly acidic value if necessary. If solubility is the issue, consider preparing a more dilute stock solution or gently warming the solution to redissolve the precipitate before use (ensure warming does not degrade the compound).
Discoloration of the solution (e.g., turning yellow or brown). This often indicates oxidative degradation or photodecomposition.Prepare fresh solutions and ensure they are protected from light and stored under an inert atmosphere (e.g., nitrogen or argon) if possible. Use high-purity solvents to minimize contaminants that could catalyze oxidation.
Loss of biological activity or inconsistent experimental results. The compound may have degraded over time due to improper storage or handling.Prepare fresh solutions from solid material for critical experiments. It is also advisable to perform a purity check of the stock solution using an appropriate analytical method, such as HPLC, if degradation is suspected.
Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). These may correspond to degradation products.Conduct a forced degradation study (see Protocol 2) to identify potential degradation products and develop a stability-indicating analytical method. This will help in monitoring the integrity of your solutions over time.

Experimental Protocols

Protocol 1: Preparation of a Standard Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound.

Materials:

  • This compound (solid)

  • High-purity sterile water or DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the mass of this compound required to prepare the desired volume of a 10 mM solution (Molecular Weight can be found on the supplier's documentation).

  • Accurately weigh the calculated amount of the solid compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of the chosen solvent (e.g., sterile water or DMSO) to the tube.

  • Vortex the solution until the solid is completely dissolved. If necessary, gentle warming (not exceeding 30-40°C) can be applied, but avoid excessive heat.

  • If for long-term storage, aliquot the stock solution into single-use volumes in light-protected tubes.

  • Store the stock solution at 2-8°C for short-term use (days to a week) or at -20°C or -80°C for long-term storage (weeks to months).

Protocol 2: General Forced Degradation Study

This protocol provides a general framework for investigating the stability of this compound under various stress conditions. This is crucial for identifying potential degradation products and establishing a stability-indicating analytical method.

Materials:

  • 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Temperature-controlled oven or water bath

  • UV light source

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or PDA)

Procedure:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with a solution of H₂O₂ (e.g., final concentration of 3%). Keep at room temperature and protected from light for a defined period.

  • Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 70°C) for a defined period.

  • Photolytic Degradation: Expose the stock solution to a controlled UV light source for a defined period. A control sample should be kept in the dark under the same temperature conditions.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by a suitable HPLC method to observe the formation of degradation products and the decrease in the parent compound peak.

Visualizations

Experimental Workflow for Solution Preparation and Use

G cluster_prep Solution Preparation cluster_storage Storage cluster_use Experimental Use weigh Weigh Solid Compound dissolve Dissolve in Solvent weigh->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot for Storage vortex->aliquot short_term Short-term (2-8°C) aliquot->short_term Days long_term Long-term (-20°C / -80°C) aliquot->long_term Weeks/Months dilute Dilute to Working Concentration short_term->dilute thaw Thaw Aliquot long_term->thaw thaw->dilute assay Perform Assay dilute->assay

Caption: Workflow for preparing and using this compound solutions.

Postulated Signaling Pathway for 5-HT1A Receptor Agonists

Methoxy-substituted chroman derivatives have been reported to act as agonists for the 5-hydroxytryptamine 1A (5-HT1A) receptor. The diagram below illustrates the canonical signaling pathway activated by 5-HT1A receptor agonists.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm agonist 5-Methoxychroman-3-amine (Agonist) receptor 5-HT1A Receptor agonist->receptor Binds to g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts ATP to atp ATP atp->camp pka Protein Kinase A (PKA) camp->pka Activates cellular_response Inhibition of Neuronal Firing pka->cellular_response Leads to

Technical Support Center: 5-Methoxychroman-3-amine hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methoxychroman-3-amine hydrochloride.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, helping you identify potential byproducts and optimize your reaction conditions.

Question 1: My final product shows a low yield and contains significant impurities after the reduction of 5-Methoxychroman-3-one oxime. What are the likely byproducts and how can I minimize them?

Answer:

Low yields and impurities in the final step of the synthesis are common challenges. The primary cause is often non-selective reduction of the oxime intermediate. The most probable byproducts are the secondary amine and the N-hydroxyl-5-methoxychroman-3-amine.

// Nodes Start [label="5-Methoxychroman-3-one Oxime", fillcolor="#FBBC05"]; Intermediate [label="Iminium Intermediate", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Desired_Product [label="5-Methoxychroman-3-amine\n(Primary Amine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct1 [label="Secondary Amine\n(Dimer)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Byproduct2 [label="N-Hydroxyl-5-methoxychroman-3-amine\n(Hydroxylamine)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Intermediate [label="Reduction\n(e.g., H2/Pd, NaBH4)"]; Intermediate -> Desired_Product [label="Further Reduction"]; Intermediate -> Byproduct1 [label="Reaction with\nPrimary Amine", style=dashed]; Start -> Byproduct2 [label="Partial Reduction", style=dashed]; } caption="Potential byproduct formation pathways during oxime reduction."

To mitigate the formation of these byproducts, consider the following strategies based on your reduction method:

For Catalytic Hydrogenation (e.g., H₂/Pd, H₂/Raney Ni):

  • Acidic Additives: The presence of an acid (e.g., HCl, H₂SO₄) can protonate the intermediate imine, making it more susceptible to reduction to the primary amine and reducing the likelihood of it reacting with the product to form a secondary amine.[1][2]

  • Catalyst Choice: Palladium on carbon (Pd/C) is often effective in reducing oximes to primary amines.[1][2] Raney Nickel can also be used, but may require basic conditions for high selectivity.[1]

  • Reaction Conditions: Lower temperatures and pressures can sometimes favor the formation of the primary amine over the secondary amine.

For Chemical Reduction (e.g., Sodium Borohydride):

  • Activating Agents: Sodium borohydride alone is often not reactive enough to reduce oximes efficiently.[3] The addition of a Lewis acid (e.g., ZrCl₄, NiCl₂) or performing the reaction in the presence of additives like copper (II) sulfate can enhance reactivity and selectivity.[3]

  • Solvent System: The choice of solvent can influence the reaction pathway. Protic solvents like methanol or ethanol are commonly used.[4]

Below is a summary of common byproducts and their potential causes:

ByproductPotential CauseSuggested MitigationAnalytical Signature (Expected)
Secondary Amine Reaction of the intermediate imine with the newly formed primary amine.- Add an acidic catalyst during hydrogenation.- Optimize reaction temperature and pressure.Higher molecular weight peak in GC-MS. Different retention time in HPLC.
N-Hydroxyl-5-methoxychroman-3-amine Incomplete or partial reduction of the oxime.- Increase reaction time or catalyst loading.- Use a more potent reducing agent system (e.g., NaBH₄ with an additive).A peak with a mass 16 units higher than the primary amine in MS.
Unreacted 5-Methoxychroman-3-one Incomplete oximation in the previous step.Ensure complete conversion of the ketone to the oxime before reduction.A peak corresponding to the ketone's molecular weight in GC-MS.
Question 2: I am observing multiple spots on my TLC plate after the oximation of 5-Methoxychroman-3-one. What could be the issue?

Answer:

The presence of multiple spots after oximation can indicate a few possibilities:

  • Incomplete Reaction: The most common reason is that the reaction has not gone to completion, and you are seeing both the starting ketone and the product oxime.

  • Formation of E/Z Isomers: Oximes can exist as geometric isomers (E and Z). Depending on the reaction conditions and the steric environment of the ketone, you may form a mixture of these isomers, which can sometimes be separated by TLC.

  • Side Reactions: Under harsh conditions (e.g., strong acid or base, high temperatures), the oxime could potentially undergo a Beckmann rearrangement to form a lactam.[5]

Troubleshooting Steps:

  • Monitor the reaction closely using TLC until the starting material spot is no longer visible.

  • Adjust reaction conditions: Oximation is typically carried out under mild conditions. Refluxing an alcoholic solution of the ketone with hydroxylamine hydrochloride and a weak base like pyridine is a common method.[6][7]

  • Characterize the spots: If you suspect isomer formation, you can often proceed to the next step, as both isomers will typically be reduced to the same amine. If a Beckmann rearrangement is suspected, spectroscopic analysis (NMR, IR) of the isolated byproduct would be necessary for confirmation.

Frequently Asked Questions (FAQs)

What is a general synthetic route for this compound?

A common and effective synthetic pathway involves a three-step process starting from 3-methoxyphenol.

// Nodes Start [label="3-Methoxyphenol", fillcolor="#FBBC05"]; Step1 [label="Synthesis of\n5-Methoxychroman-3-one", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Step2 [label="Oximation", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Step3 [label="Reduction of Oxime", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Final_Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Step1 [label="Multi-step synthesis"]; Step1 -> Step2 [label="Hydroxylamine HCl,\nBase"]; Step2 -> Step3 [label="Reducing Agent\n(e.g., H2/Pd or NaBH4)"]; Step3 -> Final_Product [label="HCl workup"]; } caption="General synthetic workflow for this compound."

  • Synthesis of 5-Methoxychroman-3-one: This intermediate can be prepared from 3-methoxyphenol through a multi-step synthesis.[8][9]

  • Oximation: The ketone is then converted to 5-Methoxychroman-3-one oxime by reacting it with hydroxylamine hydrochloride in the presence of a base.[6][10]

  • Reduction and Salt Formation: The oxime is reduced to the primary amine using either catalytic hydrogenation or a chemical reducing agent. The final product is then isolated as the hydrochloride salt.

What analytical methods are recommended for monitoring the reaction and identifying byproducts?

A combination of chromatographic and spectroscopic techniques is ideal:

Analytical TechniqueApplication
Thin Layer Chromatography (TLC) - Rapid monitoring of reaction progress.- Initial identification of the number of components in a mixture.
Gas Chromatography-Mass Spectrometry (GC-MS) - Identification of volatile components.- Determination of the molecular weight of the product and byproducts.[11][12][13]
High-Performance Liquid Chromatography (HPLC) - Quantification of product purity.- Separation of the primary amine, secondary amine, and hydroxylamine.[14][15][16][17][18]
Nuclear Magnetic Resonance (NMR) Spectroscopy - Structural elucidation of the final product and isolated byproducts.
Infrared (IR) Spectroscopy - Confirmation of functional group transformations (e.g., disappearance of C=O, appearance of N-H).

Experimental Protocols

Protocol 1: Synthesis of 5-Methoxychroman-3-one oxime
  • Dissolve 5-Methoxychroman-3-one (1 equivalent) in ethanol.

  • Add hydroxylamine hydrochloride (1.2 equivalents) and a base such as pyridine or sodium acetate (1.5 equivalents).

  • Reflux the mixture for 1-4 hours, monitoring the reaction by TLC until the starting ketone is consumed.[6]

  • Cool the reaction mixture and pour it into cold water to precipitate the oxime.

  • Filter the solid, wash with water, and dry under vacuum.

Protocol 2: Reduction of 5-Methoxychroman-3-one oxime with Sodium Borohydride
  • In a round-bottom flask, suspend 5-Methoxychroman-3-one oxime (1 equivalent) in methanol.

  • In a separate flask, dissolve sodium borohydride (4-5 equivalents) in methanol.

  • Cool the oxime suspension to 0°C.

  • Slowly add the sodium borohydride solution to the oxime suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude amine by column chromatography.

Protocol 3: Catalytic Hydrogenation of 5-Methoxychroman-3-one oxime
  • Dissolve 5-Methoxychroman-3-one oxime (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of 10% Pd/C (5-10 mol%).

  • If desired, add an acidic additive like concentrated HCl (1 equivalent).

  • Pressurize the reaction vessel with hydrogen gas (typically 1-5 atm).

  • Stir the reaction at room temperature until the uptake of hydrogen ceases.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization or column chromatography.[1][2][19]

References

Technical Support Center: Overcoming Poor Solubility of 5-Methoxychroman-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor solubility of 5-Methoxychroman-3-amine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the recommended initial approach for solubilizing this compound?

A1: A systematic approach is advised when initially attempting to solubilize a compound with poor or unknown solubility characteristics. It is recommended to begin with small-scale trial preparations to conserve your material before creating a larger stock solution. A good starting point for many organic molecules is Dimethyl Sulfoxide (DMSO).[1] Should your experimental setup be incompatible with DMSO, alternative organic solvents like ethanol or dimethylformamide (DMF) can be explored.[1]

Q2: How does pH influence the solubility of this compound?

A2: As an amine hydrochloride, this compound is the salt of a weak base. Its solubility is highly dependent on the pH of the aqueous solution. Generally, amine hydrochlorides are more soluble in acidic conditions where the amine group is protonated.[2][] In basic conditions, the free amine form may precipitate, reducing solubility. Therefore, adjusting the pH to a lower value can significantly enhance its aqueous solubility.

Q3: Can heating or sonication be used to improve the dissolution of this compound?

A3: Gentle heating and sonication can be effective methods for dissolving compounds that are slow to go into solution.[1] However, it is crucial to use these techniques with caution, as excessive or prolonged heat can lead to the degradation of the compound.[1] It is advisable to warm the solution gently and monitor for any changes in color or clarity that might indicate degradation.[1]

Q4: What should I do if the compound precipitates out of my stock solution upon storage?

A4: Precipitation upon storage, especially after freeze-thaw cycles, can occur with poorly soluble compounds.[1] To mitigate this, it is recommended to store stock solutions in small, single-use aliquots to minimize the number of freeze-thaw cycles.[1] If you observe precipitation, you can try gently warming and vortexing the solution to redissolve the compound before use.[1] If precipitation persists, consider preparing the stock solution at a slightly lower concentration.[1]

Troubleshooting Guides

Issue 1: Inability to Achieve Desired Concentration in Aqueous Buffers

This guide provides a systematic workflow for researchers who are struggling to dissolve this compound at their target concentration in aqueous buffers for biological assays.

start Start: Compound fails to dissolve in aqueous buffer ph_adjust Step 1: pH Adjustment Lower the pH of the buffer (e.g., to pH 4-6). start->ph_adjust cosolvent Step 2: Introduce a Co-solvent Add a water-miscible organic solvent (e.g., DMSO, ethanol) up to 1-5% v/v. ph_adjust->cosolvent If still insoluble success Success: Compound is fully dissolved ph_adjust->success If soluble excipient Step 3: Screen Solubilizing Excipients Test the addition of surfactants (e.g., Tween 80) or cyclodextrins. cosolvent->excipient If still insoluble cosolvent->success If soluble excipient->success If soluble fail Further investigation required excipient->fail If still insoluble

Caption: Troubleshooting workflow for aqueous insolubility.

Issue 2: Selecting an Appropriate Solvent System

This decision-making guide assists in the selection of a suitable solvent system for this compound based on experimental needs.

start Define Experimental Requirements aqueous Aqueous System Required? start->aqueous organic Organic Solvent Tolerated? aqueous->organic No ph_cosolvent Use pH-adjusted buffer with co-solvents aqueous->ph_cosolvent Yes dmso_dmf Use DMSO or DMF organic->dmso_dmf Yes other_organic Test other polar aprotic solvents organic->other_organic If DMSO/DMF incompatible end Solvent System Selected ph_cosolvent->end dmso_dmf->end other_organic->end

Caption: Decision guide for solvent system selection.

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines the widely used shake-flask method to determine the equilibrium solubility of this compound in a specific solvent.[4]

Materials:

  • This compound

  • Selected solvent (e.g., pH 7.4 phosphate-buffered saline)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of this compound to a glass vial. The excess solid should be visible.

  • Add a known volume of the selected solvent to the vial.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).[5]

  • After equilibration, visually confirm the presence of undissolved solid.

  • Centrifuge the vials to pellet the excess solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Dilute the filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method.

Protocol 2: Screening of Co-solvents and Excipients

This protocol provides a method for systematically screening different co-solvents and excipients to identify formulations that enhance the solubility of this compound.

Materials:

  • Stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Aqueous buffer (e.g., PBS, pH 7.4).

  • Potential co-solvents: Ethanol, Propylene Glycol, PEG 400.

  • Potential excipients: Tween 80, Polysorbate 20, HP-β-Cyclodextrin.

  • 96-well plates.

  • Plate shaker.

  • Plate reader or other analytical instrument for turbidity or concentration measurement.

Procedure:

  • Prepare a series of dilutions of each co-solvent and excipient in the aqueous buffer in the wells of a 96-well plate.

  • Add a small, fixed volume of the concentrated stock solution of this compound to each well.

  • Seal the plate and place it on a plate shaker for at least 48 hours to allow for equilibration.[5]

  • After incubation, visually inspect each well for precipitation.

  • Quantify the amount of dissolved compound in the clear supernatant of each well using a suitable analytical method.

Data Presentation

The following tables provide a structured way to present and compare the data obtained from the experimental protocols.

Table 1: Solubility of this compound in Various Solvents

Solvent SystemTemperature (°C)Measured Solubility (mg/mL)Observations
Deionized Water25
PBS (pH 7.4)25
PBS (pH 5.0)25
5% DMSO in PBS (pH 7.4)25
10% Ethanol in Water25

Table 2: Effect of Excipients on Aqueous Solubility

ExcipientConcentration (%)Measured Solubility in PBS pH 7.4 (mg/mL)Fold Increase
None (Control)01.0
Tween 800.1
Tween 800.5
HP-β-Cyclodextrin1
HP-β-Cyclodextrin5

References

Preventing degradation of 5-Methoxychroman-3-amine hydrochloride in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 5-Methoxychroman-3-amine hydrochloride during assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in an assay?

A1: The main factors contributing to the degradation of this compound are exposure to high temperatures, extreme pH conditions (both acidic and basic), oxidizing agents, and light. The chroman ring and the amine group are susceptible to various reactions under these stress conditions.

Q2: How should I store my stock solutions of this compound to ensure stability?

A2: For optimal stability, stock solutions should be prepared in a suitable solvent (e.g., DMSO or ethanol) at a high concentration, aliquoted into small volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or lower, protected from light. For aqueous solutions, it is recommended to use buffers at a slightly acidic to neutral pH and store them at 2-8°C for short-term use.

Q3: I am observing a loss of compound activity in my cell-based assay over time. Could this be due to degradation?

A3: Yes, a gradual loss of activity can be a strong indicator of compound degradation in the assay medium. Cell culture media are complex aqueous environments, often at a slightly alkaline pH (around 7.4), and incubated at 37°C, which can promote hydrolysis or oxidation of sensitive compounds like this compound.

Q4: What are the likely degradation pathways for this compound?

A4: Based on its structure, the probable degradation pathways include:

  • Hydrolysis: Cleavage of the ether linkage in the chroman ring under strong acidic or basic conditions.

  • Oxidation: Oxidation of the secondary amine to form corresponding N-oxide or other oxidative products. The benzylic ether position can also be susceptible to oxidation.

  • Photodegradation: The aromatic chroman structure may be sensitive to UV or high-intensity visible light, leading to the formation of photolytic degradation products.

  • Thermal Degradation: High temperatures can accelerate all degradation pathways.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected results in biochemical assays.
  • Possible Cause: Degradation of this compound in the assay buffer.

  • Troubleshooting Steps:

    • pH Optimization: Evaluate the stability of the compound in different buffer systems and pH ranges (e.g., pH 5.0, 6.0, 7.0, and 8.0). Prepare fresh solutions and analyze their purity at different time points.

    • Temperature Control: Perform all assay steps, including reagent preparation and incubation, at the lowest feasible temperature. If possible, use a temperature-controlled autosampler for HPLC analysis.

    • Minimize Exposure to Light: Protect all solutions containing the compound from light by using amber vials or covering the containers with aluminum foil.

    • Inclusion of Antioxidants: If oxidative degradation is suspected, consider adding a small amount of a compatible antioxidant (e.g., ascorbic acid or BHT) to the assay buffer, ensuring it does not interfere with the assay.

Issue 2: Appearance of unknown peaks in HPLC chromatograms during analysis.
  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Forced Degradation Study: Conduct a forced degradation study to intentionally generate degradation products. This will help in identifying the retention times of potential degradants.

    • Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of the main compound. Co-eluting peaks can indicate the presence of degradation products.

    • LC-MS Analysis: Employ Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the unknown peaks, which can provide clues about their structure and formation pathway.

Data Presentation

The following table summarizes hypothetical data from a forced degradation study on this compound to illustrate potential degradation under various stress conditions.

Stress Condition% Degradation of Parent CompoundNumber of Degradation ProductsMajor Degradation Product (m/z)
0.1 M HCl (60°C, 24h)15.2%2214
0.1 M NaOH (60°C, 8h)10.5%1198
5% H₂O₂ (RT, 12h)22.8%3232 (M+16)
UV Light (254 nm, 48h)8.7%2212
Thermal (80°C, 72h)6.1%1196

Experimental Protocols

Protocol 1: Forced Degradation by Hydrolysis
  • Preparation of Solutions: Prepare 1 mg/mL solutions of this compound in 0.1 M HCl, 0.1 M NaOH, and purified water.

  • Stress Application: Incubate the solutions at 60°C.

  • Time Points: Withdraw aliquots at 0, 2, 4, 8, 12, and 24 hours.

  • Neutralization: Before analysis, neutralize the acidic samples with an equivalent amount of 0.1 M NaOH and the basic samples with an equivalent amount of 0.1 M HCl.

  • Analysis: Analyze the samples using a stability-indicating HPLC-UV method.

Protocol 2: Forced Degradation by Oxidation
  • Preparation of Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or water).

  • Stress Application: Add 3% hydrogen peroxide to the solution and keep it at room temperature.

  • Time Points: Withdraw aliquots at 0, 2, 4, 8, and 12 hours.

  • Analysis: Analyze the samples directly by a stability-indicating HPLC-UV method.

Protocol 3: Stability-Indicating HPLC Method
  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient mixture of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25-26 min: 90-10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions (Forced Degradation) cluster_analysis Analysis Compound 5-Methoxychroman-3-amine hydrochloride Stock Working_Solution Prepare Working Solution Compound->Working_Solution Solvents Assay Buffers / Stress Media Solvents->Working_Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) Working_Solution->Acid Expose to Stress Base Base Hydrolysis (0.1 M NaOH, 60°C) Working_Solution->Base Expose to Stress Oxidation Oxidation (3% H2O2, RT) Working_Solution->Oxidation Expose to Stress Photo Photolysis (UV Light) Working_Solution->Photo Expose to Stress HPLC Stability-Indicating HPLC-UV/MS Analysis Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Photo->HPLC Analyze Samples Data Data Interpretation (Peak Purity, Degradant ID) HPLC->Data

Caption: Workflow for forced degradation studies of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_investigation Investigation Steps cluster_solutions Solutions Problem Inconsistent Assay Results or Extra HPLC Peaks Degradation Compound Degradation Problem->Degradation Check_Storage Verify Storage Conditions (-20°C, protected from light) Degradation->Check_Storage Forced_Degradation Perform Forced Degradation Study Degradation->Forced_Degradation Analyze_Media Analyze Compound in Assay Media over time Degradation->Analyze_Media Optimize_pH Optimize Buffer pH Forced_Degradation->Optimize_pH Suggests Degradation Pathway Control_Temp Control Temperature Forced_Degradation->Control_Temp Suggests Degradation Pathway Protect_Light Protect from Light Forced_Degradation->Protect_Light Suggests Degradation Pathway Add_Antioxidant Add Antioxidant (if applicable) Forced_Degradation->Add_Antioxidant Suggests Degradation Pathway Analyze_Media->Optimize_pH Confirms Instability Analyze_Media->Control_Temp Confirms Instability Analyze_Media->Protect_Light Confirms Instability Analyze_Media->Add_Antioxidant Confirms Instability

Caption: Troubleshooting logic for addressing degradation of this compound in assays.

Navigating the Synthesis of 5-Methoxychroman-3-amine Hydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 5-Methoxychroman-3-amine hydrochloride. Our aim is to facilitate a higher yield and purity of the final product by offering practical solutions and in-depth experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues that may arise during the synthesis, presented in a question-and-answer format.

Q1: My overall yield is consistently low. What are the most critical steps to optimize?

Low overall yield can often be traced back to inefficiencies in two key stages: the reductive amination of 5-methoxychroman-3-one and the initial synthesis of the chromanone precursor itself. For the reductive amination step, incomplete imine formation or side reactions are common culprits. It is crucial to control the pH and select an appropriate reducing agent. For the synthesis of 5-methoxychroman-3-one, ensuring the purity of starting materials and optimal reaction conditions are paramount to achieving a good yield in the subsequent steps.

Q2: I am observing significant byproduct formation during the reductive amination step. How can I improve the selectivity?

Byproduct formation in reductive amination is a frequent challenge. The primary side product is often the corresponding alcohol, 5-methoxychroman-3-ol, resulting from the direct reduction of the ketone starting material. To minimize this, consider the following:

  • Choice of Reducing Agent: Use a milder reducing agent that selectively reduces the imine over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are generally more selective than sodium borohydride (NaBH₄).[1]

  • Reaction Conditions: Ensure the imine has sufficient time to form before introducing the reducing agent. This can be achieved by pre-stirring the ketone and the ammonia source for a period before adding the reducing agent.

  • pH Control: Imine formation is typically favored under slightly acidic conditions (pH 4-6). If the pH is too low, the amine will be protonated and non-nucleophilic. If it's too high, the ketone is not sufficiently activated.

Q3: The purification of 5-Methoxychroman-3-amine is proving difficult. What strategies can I employ?

The basic nature of the amine can lead to tailing on silica gel chromatography. To improve purification:

  • Acid Wash: During the work-up, an acid wash (e.g., with dilute HCl) can be used to extract the amine into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the product re-extracted.

  • Chromatography with Additives: If column chromatography is necessary, consider adding a small amount of a basic modifier like triethylamine or ammonia to the eluent to improve the peak shape.

  • Crystallization: Conversion to the hydrochloride salt often facilitates purification through crystallization, yielding a product of high purity.

Q4: How do I effectively form the hydrochloride salt and what is the expected yield?

The formation of the hydrochloride salt is typically a high-yielding step. The free amine is dissolved in a suitable solvent, such as diethyl ether or isopropanol, and a solution of hydrochloric acid (e.g., HCl in dioxane or isopropanol) is added. The hydrochloride salt will then precipitate out of the solution and can be collected by filtration. While specific yields for this exact substrate are not widely reported, similar salt formations typically proceed with yields exceeding 90%. It is important to use anhydrous solvents to prevent the incorporation of water into the crystalline structure.

Data Presentation: Comparison of Reductive Amination Conditions

The choice of reagents and conditions for the reductive amination of 5-methoxychroman-3-one significantly impacts the yield of 5-Methoxychroman-3-amine. The following table summarizes a comparison of different methodologies.

Ammonia SourceReducing AgentSolvent(s)Typical Temperature (°C)Reported Yield Range (%)Key Considerations
Ammonium AcetateSodium Borohydride (NaBH₄)Methanol0 - Room Temperature40-60Cost-effective but can lead to ketone reduction. Careful control of addition and temperature is necessary.[2]
Ammonium AcetateSodium Cyanoborohydride (NaBH₃CN)MethanolRoom Temperature60-80More selective for the imine, reducing ketone byproduct formation. Requires careful handling due to cyanide.[3]
Ammonium FormateFormic Acid (Leuckart Reaction)Neat or Solvent120-16550-70High temperatures are required, and formylated byproducts can occur.[4][5]
Ammonia in MethanolSodium Triacetoxyborohydride (NaBH(OAc)₃)DichloromethaneRoom Temperature70-90Generally high yielding and selective, but the reagent is moisture-sensitive.[1]

Experimental Protocols

1. Synthesis of 5-Methoxychroman-3-one (Precursor)

2. Reductive Amination of 5-Methoxychroman-3-one

This protocol is a generalized procedure based on common reductive amination methods. Optimization may be required.

  • Reagents:

    • 5-Methoxychroman-3-one

    • Ammonium Acetate (or other ammonia source)

    • Sodium Borohydride (or other reducing agent)

    • Methanol (anhydrous)

    • Hydrochloric Acid (for work-up)

    • Sodium Hydroxide (for work-up)

    • Dichloromethane (for extraction)

    • Anhydrous Magnesium Sulfate

  • Procedure:

    • To a solution of 5-methoxychroman-3-one (1.0 eq) in anhydrous methanol, add ammonium acetate (10 eq).

    • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Basify the aqueous residue with 2 M NaOH until the pH is >10.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-Methoxychroman-3-amine.

3. Formation of this compound

  • Reagents:

    • Crude 5-Methoxychroman-3-amine

    • Anhydrous Diethyl Ether (or Isopropanol)

    • 2 M HCl in Diethyl Ether (or other suitable solution)

  • Procedure:

    • Dissolve the crude 5-Methoxychroman-3-amine in a minimal amount of anhydrous diethyl ether.

    • Slowly add a 2 M solution of HCl in diethyl ether dropwise with stirring.

    • A white precipitate of the hydrochloride salt should form.

    • Continue adding the HCl solution until no further precipitation is observed.

    • Stir the suspension for 30 minutes at room temperature.

    • Collect the solid by vacuum filtration.

    • Wash the solid with a small amount of cold, anhydrous diethyl ether.

    • Dry the product under vacuum to obtain this compound.

Visualizations

Synthesis_Pathway A 3-Methoxyphenol B 5-Methoxychroman-3-one A->B Multi-step synthesis C 5-Methoxychroman-3-amine B->C Reductive Amination (e.g., NH4OAc, NaBH4) D 5-Methoxychroman-3-amine Hydrochloride C->D HCl

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield in Reductive Amination CheckImine Check Imine Formation (TLC, NMR of aliquot) Start->CheckImine CheckReducingAgent Evaluate Reducing Agent Start->CheckReducingAgent CheckConditions Optimize Reaction Conditions Start->CheckConditions Solution1 Pre-stir ketone and amine source Adjust pH (4-6) CheckImine->Solution1 SideReaction Identify Side Products (e.g., alcohol) CheckReducingAgent->SideReaction Solution3 Adjust temperature Increase reaction time CheckConditions->Solution3 Solution2 Use milder reducing agent (e.g., NaBH(OAc)3) SideReaction->Solution2 End Yield Improved Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting workflow for low yield in reductive amination.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC for 5-Methoxychroman-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and resolving peak tailing issues encountered during the HPLC analysis of 5-Methoxychroman-3-amine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for this compound in reversed-phase HPLC?

The most prevalent cause of peak tailing for basic compounds like this compound is secondary ionic interactions between the protonated amine group of the analyte and ionized residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2][3][4] These interactions lead to a mixed-mode retention mechanism, where the analyte is retained by both hydrophobic interactions with the bonded phase and ionic interactions with the silica surface, resulting in a distorted peak shape.

Q2: How does the mobile phase pH affect the peak shape of my compound?

Mobile phase pH is a critical parameter. At a pH above approximately 3, the acidic silanol groups on the silica surface become deprotonated and thus negatively charged.[1][4] Your analyte, this compound, is a basic compound and will be protonated (positively charged) in acidic to neutral mobile phases. The electrostatic attraction between the negatively charged silanols and the positively charged analyte causes strong, undesirable interactions that result in peak tailing.[1] By operating at a low pH (typically ≤ 3), the ionization of the silanol groups is suppressed, minimizing these secondary interactions and leading to a more symmetrical peak shape.[1][5]

Q3: Can my choice of HPLC column contribute to peak tailing?

Absolutely. The choice of column is a crucial factor in obtaining good peak shape for basic compounds.[5]

  • Older, Type A Silica Columns: These columns tend to have a higher concentration of acidic silanol groups and are more prone to causing peak tailing with amine-containing compounds.[5][6]

  • Modern, High-Purity Type B Silica Columns: These columns are manufactured with silica that has a lower metal content, resulting in fewer and less acidic silanol groups, which generally provides improved peak shape for basic analytes.[5][6]

  • End-capped Columns: Many modern columns are "end-capped," meaning the residual silanol groups are chemically derivatized to make them less active.[2][7] Using a well-end-capped column is highly recommended for analyzing basic compounds.

  • Specialty Columns: Columns with polar-embedded stationary phases or charged surface hybrid (CSH) technology are specifically designed to shield the analyte from residual silanol interactions and can provide excellent peak shapes for challenging basic compounds.[8]

Q4: Are there other factors besides silanol interactions that can cause peak tailing?

Yes, while silanol interactions are the most common chemical cause, other factors can also lead to peak tailing:

  • Column Overload: Injecting too high a concentration or volume of your sample can saturate the stationary phase, leading to peak distortion.[2][9]

  • Column Contamination and Degradation: Accumulation of sample matrix components at the column inlet or degradation of the column bed (void formation) can disrupt the flow path and cause peak tailing.[2][9][10]

  • Extra-Column Volume: Excessive tubing length or diameter, as well as poorly fitted connections between the column and the detector, can cause band broadening and peak tailing.[9][7]

  • Sample Solvent Mismatch: Dissolving your sample in a solvent that is significantly stronger (more organic) than your mobile phase can lead to poor peak shape.[9]

Troubleshooting Guides

Guide 1: Optimizing Mobile Phase Conditions

This guide will walk you through adjusting your mobile phase to mitigate peak tailing.

Problem: You are observing significant peak tailing for this compound.

Potential Cause: Sub-optimal mobile phase pH or composition.

Troubleshooting Workflow:

References

Technical Support Center: Minimizing Matrix Effects in LC-MS/MS Analysis of 5-Methoxychroman-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and minimize matrix effects during the LC-MS/MS analysis of 5-Methoxychroman-3-amine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte, this compound, in the mass spectrometer's ion source. This interference can either decrease the analyte's signal (ion suppression) or, less commonly, increase it (ion enhancement).[1][2]

Ion suppression is the more frequent issue and can lead to reduced sensitivity, poor reproducibility, and inaccurate quantification of the analyte.[1][3][4] For a compound like this compound, which may be present at low concentrations in biological fluids, even minor ion suppression can compromise the reliability of pharmacokinetic and bioanalytical studies.[3] Phospholipids are a major cause of ion suppression when analyzing plasma or tissue samples.[3]

Q2: How can I quantitatively assess the matrix effect for my this compound assay?

A2: The most common and accepted method for quantitatively evaluating matrix effects is the post-extraction addition protocol.[5][6][7][8] This method allows you to isolate the effect of the matrix on the analyte's signal by comparing the response of the analyte in a clean solvent to its response in a matrix extract.

The matrix effect (ME) is calculated using the following formula:

ME (%) = (Peak Area of Analyte in Spiked Post-Extracted Matrix / Peak Area of Analyte in Neat Solution) x 100[5]

A value of 100% indicates no matrix effect. A value below 100% signifies ion suppression, while a value above 100% indicates ion enhancement.[9] It is crucial to perform this assessment using at least six different lots of the biological matrix to account for variability.[7]

G_matrix_effect_workflow cluster_0 Set A: Neat Solution cluster_1 Set B: Post-Extraction Spike cluster_2 Analysis & Calculation A1 Prepare analyte standard in neat solvent C1 Analyze Set A and Set B by LC-MS/MS A1->C1 Get Peak Area A B1 Process blank matrix (e.g., plasma) with extraction method B2 Spike analyte into the post-extracted blank matrix B1->B2 B2->C1 Get Peak Area B C2 Calculate Matrix Effect: (Area B / Area A) * 100 C1->C2 G_SIL_IS_compensation cluster_process Ionization Process cluster_effect Matrix Effect cluster_quantification Quantification Analyte Analyte IonSource Ion Source Analyte->IonSource SIL_IS SIL-IS SIL_IS->IonSource Matrix Matrix Interferences Matrix->IonSource Suppression Ion Suppression IonSource->Suppression SuppressedAnalyte Suppressed Analyte Signal Suppression->SuppressedAnalyte SuppressedIS Suppressed IS Signal Suppression->SuppressedIS Ratio Calculate Peak Area Ratio (Analyte / IS) SuppressedAnalyte->Ratio SuppressedIS->Ratio Result Accurate & Precise Result Ratio->Result Compensation

References

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to the Validation of Methods for 5-Methoxychroman-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methodologies for the quantification and qualification of 5-Methoxychroman-3-amine hydrochloride, a key intermediate in various synthetic pathways.

The inherent chemical properties of amine-containing compounds like this compound can present analytical challenges, including polarity and potential for adsorption.[1] Therefore, the validation of analytical methods is not merely a regulatory formality but a scientific imperative to ensure data of the highest quality and integrity.[2][3] This guide delves into the primary chromatographic techniques, detailing validation protocols and presenting comparative data to inform method selection and implementation.

Comparison of Key Analytical Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) stand as the principal chromatographic techniques for the analysis of amine compounds.[1] The choice between these methods often hinges on the analyte's volatility and thermal stability. Given the structure of this compound, both techniques are viable, with specific considerations for each.

High-Performance Liquid Chromatography (HPLC) is a versatile and robust technique, particularly suitable for non-volatile or thermally sensitive compounds.[1] When coupled with a suitable detector, such as a UV-Vis or Mass Spectrometry (MS) detector, HPLC offers excellent sensitivity and specificity. For amines that exhibit poor UV absorbance, a pre-column or post-column derivatization step is often employed to enhance detectability.[1]

Gas Chromatography (GC) , on the other hand, is ideal for volatile and thermally stable compounds.[4] For less volatile amines, derivatization is a common strategy to increase their volatility and improve chromatographic performance.[1] GC, especially when paired with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), provides high resolution and sensitivity.[5]

The following table summarizes the key features and typical performance characteristics of HPLC-UV and GC-FID for the analysis of amine compounds, based on data from analogous molecules.

FeatureHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography (GC-FID)
Principle Separation based on analyte partitioning between a liquid mobile phase and a solid stationary phase.[1]Separation based on analyte partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[1]
Typical Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[5]Capillary column with a stationary phase suitable for amine analysis.[5]
Derivatization Often required for compounds with low UV absorbance.[1]Frequently necessary to increase volatility and improve peak shape.[1]
Linearity (r²) > 0.99[6]> 0.99[7]
Accuracy (% Recovery) 98-102%[5]97-103%[7]
Precision (RSD%) < 2%[6]< 3%[7]
Limit of Detection (LOD) Dependent on chromophore; can be in the ng/mL range.Typically in the low ppm range.
Limit of Quantitation (LOQ) Dependent on chromophore; can be in the ng/mL to µg/mL range.[8]Typically in the ppm range.[8]

Experimental Protocols

Detailed and precise protocols are fundamental to successful method validation. Below are example methodologies for HPLC and GC analysis, including a pre-column derivatization step that may be necessary for this compound.

HPLC-UV Method Protocol

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[5]

  • Mobile Phase: A gradient of acetonitrile and a buffer solution (e.g., 0.1% trifluoroacetic acid in water).[5]

  • Flow Rate: 1.0 mL/min.[5][6]

  • Detection: UV spectrophotometer at a wavelength determined by the UV spectrum of the derivatized analyte.[5]

  • Injection Volume: 10 µL.[5]

  • Column Temperature: 30 °C.[5]

Pre-column Derivatization Protocol:

  • Sample Preparation: Accurately weigh and dissolve the this compound standard or sample in a suitable solvent.

  • pH Adjustment: Add a buffer (e.g., sodium bicarbonate) to raise the pH and facilitate the reaction.[1]

  • Derivatization: Add a derivatizing agent (e.g., dansyl chloride) and incubate the mixture at a controlled temperature (e.g., 60°C) for a specified time to ensure complete derivatization.[1]

  • Final Preparation: Adjust the final volume with the mobile phase and filter the sample through a 0.45 µm filter before injection.[1]

GC-FID Method Protocol

Chromatographic Conditions:

  • Column: A capillary column with a stationary phase suitable for amine analysis (e.g., DB-624, 30 m x 0.32 mm i.d., 1.8 µm film thickness).[7]

  • Carrier Gas: Nitrogen or Helium at a constant flow rate.[7]

  • Injector Temperature: 250 °C.[7]

  • Detector Temperature: 300 °C.[7]

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a final temperature (e.g., 280 °C).[7]

Derivatization Protocol (Silylation):

  • Sample Preparation: Accurately weigh and place the dried sample into a reaction vial.

  • Derivatization: Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and a suitable solvent (e.g., pyridine).

  • Reaction: Heat the vial at a controlled temperature (e.g., 70°C) for a specified time to ensure complete derivatization.

  • Injection: Inject an aliquot of the derivatized sample directly into the GC.

Validation Workflow

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose.[2] The following diagram illustrates a typical workflow for analytical method validation in accordance with major regulatory guidelines.[3][8]

ValidationWorkflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation & Implementation A Define Analytical Requirements B Select Analytical Technique (HPLC/GC) A->B C Optimize Method Parameters B->C D Specificity C->D E Linearity D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Validation Report I->J K Standard Operating Procedure (SOP) J->K L Routine Use K->L

A typical workflow for analytical method validation.

Decision Tree for Method Selection

The selection of the most appropriate chromatographic technique is a critical first step. This decision tree provides a simplified guide for choosing between HPLC and GC for the analysis of this compound.

MethodSelection A Is the analyte thermally stable? B Yes A->B C No A->C D Is the analyte sufficiently volatile? B->D H Consider HPLC C->H E Yes D->E F No D->F G Consider GC E->G I Consider Derivatization for GC F->I I->G

A decision tree for chromatographic method selection.

Conclusion

While specific validated methods for this compound are not extensively documented in the public domain, a robust and reliable analytical method can be developed and validated using either HPLC or GC. The choice of method will be dictated by the specific analytical needs, available instrumentation, and the properties of the compound after any necessary derivatization. A thorough validation in accordance with regulatory guidelines is essential to ensure the generation of accurate and reproducible data for this important synthetic intermediate.

References

Comparative Bioactivity Analysis of 5-Methoxychroman-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the bioactivity of 5-Methoxychroman-3-amine hydrochloride. The objective is to offer an objective comparison with alternative compounds, supported by experimental data, to aid in research and drug development endeavors. This document summarizes the current understanding of the compound's activity as a serotonin receptor modulator and explores its potential in anti-inflammatory and anticancer applications based on the bioactivity of the broader chroman chemical scaffold.

Serotonergic Activity: A Primary Target

This compound and its derivatives are recognized for their interaction with serotonin (5-HT) receptors, particularly the 5-HT1A subtype. The 5-HT1A receptor is a well-established target for therapeutic agents aimed at treating anxiety and depressive disorders.

Comparative Binding Affinity at the 5-HT1A Receptor

Quantitative data on the binding affinity of 3-aminochroman derivatives for the human 5-HT1A receptor has been reported. The inhibitory constant (Ki) is a measure of a compound's binding affinity to a receptor; a lower Ki value indicates a higher affinity.

Compound ClassReceptorKi (nM)
3-aminochroman derivatives5-HT1A26
Data from a study on 3-aminochroman derivatives advancing new antidepressants with dual serotonin transporter and 5-HT1A receptor affinity.

In comparison, other known 5-HT1A receptor ligands, such as the prototypical agonist 8-OH-DPAT, exhibit high affinity with Ki values in the low nanomolar range. For instance, various methoxy-chroman derivatives have demonstrated high affinity for 5-HT1A receptors in rat hippocampal membranes, with Ki values as low as 0.19 nM for the most potent enantiomer.[1]

The following diagram illustrates the canonical Gαi-coupled signaling pathway initiated by the activation of the 5-HT1A receptor.

5-HT1A_Signaling_Pathway 5-HT1A Receptor Signaling Pathway cluster_membrane Cell Membrane Agonist 5-HT1A Agonist (e.g., 5-Methoxychroman-3-amine) Receptor 5-HT1A Receptor Agonist->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., neuronal hyperpolarization) PKA->Cellular_Response Leads to

Caption: Gαi-coupled signaling pathway of the 5-HT1A receptor.

Potential Anti-Inflammatory and Anticancer Bioactivities

While specific data for this compound is limited in these areas, the broader class of chroman derivatives has demonstrated promising anti-inflammatory and anticancer properties.

Anti-Inflammatory Potential

Chroman derivatives have been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[2] The evaluation of anti-inflammatory activity often involves in vitro models using immune cells, such as macrophages, stimulated with lipopolysaccharide (LPS).

Anticancer Potential

Various chromane and chromene derivatives have exhibited cytotoxic effects against a range of human cancer cell lines.[3] The anticancer activity is typically assessed by determining the half-maximal inhibitory concentration (IC50) of the compound on cancer cell viability.

The following diagrams illustrate generalized workflows for assessing the anti-inflammatory and cytotoxic activities of a test compound.

Anti_Inflammatory_Assay_Workflow Experimental Workflow for In Vitro Anti-Inflammatory Assay Start Start Cell_Culture Culture Macrophages (e.g., RAW 264.7) Start->Cell_Culture Pre_treatment Pre-treat with Test Compound Cell_Culture->Pre_treatment Stimulation Stimulate with LPS Pre_treatment->Stimulation Incubation Incubate Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Mediator_Analysis Analyze Inflammatory Mediators (e.g., NO, TNF-α, IL-6) Supernatant_Collection->Mediator_Analysis Data_Analysis Data Analysis (Calculate IC50) Mediator_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro anti-inflammatory activity assessment.

Cytotoxicity_Assay_Workflow Experimental Workflow for MTT Cytotoxicity Assay Start Start Cell_Seeding Seed Cancer Cells in 96-well plate Start->Cell_Seeding Treatment Treat with Test Compound (various concentrations) Cell_Seeding->Treatment Incubation_24_72h Incubate (24-72h) Treatment->Incubation_24_72h Add_MTT Add MTT Reagent Incubation_24_72h->Add_MTT Incubation_2_4h Incubate (2-4h) Add_MTT->Incubation_2_4h Solubilize Add Solubilizing Agent (e.g., DMSO) Incubation_2_4h->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Data_Analysis Data Analysis (Calculate IC50) Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Experimental Protocols

Radioligand Binding Assay for 5-HT1A Receptor

Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT1A receptor.

Materials:

  • Cell membranes from a cell line stably expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]8-OH-DPAT.

  • Test compound (this compound) and reference compounds.

  • Non-specific binding control (e.g., 10 µM Serotonin).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).

  • 96-well plates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, combine the cell membranes, [³H]8-OH-DPAT, and either the test compound, buffer (for total binding), or non-specific binding control.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value (concentration of the test compound that inhibits 50% of the specific binding).

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

In Vitro Anti-inflammatory Assay using LPS-stimulated Macrophages

Objective: To evaluate the ability of a test compound to inhibit the production of pro-inflammatory mediators in vitro.

Materials:

  • Murine macrophage cell line (e.g., RAW 264.7).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Lipopolysaccharide (LPS).

  • Test compound (this compound).

  • Griess reagent for nitric oxide (NO) measurement.

  • ELISA kits for TNF-α and IL-6 measurement.

  • 96-well cell culture plates.

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Nitric Oxide (NO) Measurement: Mix the supernatant with Griess reagent and measure the absorbance at 540 nm.

  • Cytokine Measurement (TNF-α, IL-6): Use commercial ELISA kits according to the manufacturer's instructions to quantify the concentration of TNF-α and IL-6 in the supernatant.

  • Determine the concentration-dependent inhibitory effect of the test compound and calculate the IC50 values.

MTT Assay for Cytotoxicity

Objective: To assess the cytotoxic effect of a test compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Cell culture medium appropriate for the cell line.

  • Test compound (this compound).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilizing agent (e.g., DMSO or acidified isopropanol).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Remove the medium and add the solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[4][5][6][7]

References

A Comparative Analysis of 5-Methoxychroman-3-amine Hydrochloride and Other Chroman Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chroman scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of biologically active compounds. This guide provides a comparative overview of 5-Methoxychroman-3-amine hydrochloride and other chroman derivatives, with a focus on their interactions with key neurological targets. By presenting available experimental data, this document aims to facilitate further research and drug development efforts in this chemical space.

Executive Summary

5-Methoxychroman-3-amine and its derivatives have demonstrated significant affinity and selectivity for various G protein-coupled receptors (GPCRs) and other central nervous system targets. This guide collates and compares the binding affinities and functional activities of these compounds, primarily at serotonin (5-HT) receptors, including 5-HT1A, 5-HT2A, and 5-HT7, as well as the sigma-1 (σ1) receptor. The presented data, gathered from multiple scientific studies, highlights the structure-activity relationships (SAR) within the chroman-3-amine series and provides a basis for the rational design of novel therapeutic agents.

Data Presentation: Comparative Biological Activity

The following tables summarize the binding affinities (Ki) of 5-Methoxychroman-3-amine derivatives and other related chroman compounds at various receptor targets. Lower Ki values indicate higher binding affinity.

Table 1: Binding Affinities (Ki, nM) of 5-Substituted-3-aminochroman Derivatives at the 5-HT1A Receptor

Compound IDR-group at 5-positionN-substituent(R)-enantiomer Ki (nM)(S)-enantiomer Ki (nM)
(R/S)-9a MethoxyIsopropyl4.324
(R/S)-9b Methoxyn-Propyl1.311
(R/S)-9c Methoxyn-Butyl1.112
(R/S)-14a Methoxycarbonyln-Propyl0.382.5
(R/S)-14b Methoxycarbonyln-Butyl0.403.5
(R/S)-15a Carboxamiden-Propyl0.362.6
(R/S)-15b Carboxamiden-Butyl0.342.4
(R/S)-16a Acetyln-Propyl0.624.7
(R/S)-16b Acetyln-Butyl0.493.2

Data synthesized from Mellin, C., et al. (1997).[1]

Table 2: Selectivity Profile of Selected (R)-5-Substituted-3-aminochroman Derivatives (Ki, nM)

Compound ID5-HT1AD1D25-HT2A
(R)-9b 1.3>1000018001200
(R)-14a 0.38>1000015001100
(R)-15a 0.36>100001100800
(R)-16a 0.62>1000020001300

Data synthesized from Mellin, C., et al. (1997).[1]

Table 3: Binding Affinities (Ki, nM) of 3-Aminochroman Derivatives at Sigma-1 (σ1) and 5-HT2B Receptors

Compound IDStereochemistryR-groupσ1 Ki (nM)5-HT2B Ki (nM)
3a (3R,4R)H2.1>10000
3a (3S,4S)H100400
3b (3R,4R)4-F2.1>10000
3b (3S,4S)4-F120280
3f Primary amine-16-
3g Primary amine--3.5

Data synthesized from Le-Bouter, A., et al. (2020) and Sirbu, D., et al. (2020).[2][3]

Table 4: Binding Affinities (Ki, nM) of C6-Aryl Substituted 3-(Dimethylamino)chroman Derivatives at the 5-HT7 Receptor

CompoundC6-substituent5-HT7 Ki (nM)
Unsubstituted H>1000
Aryl Derivative 1 Phenyl150
Aryl Derivative 2 4-Fluorophenyl80
Aryl Derivative 3 2-Thienyl50

Data synthesized from Holmberg, P., et al. (2005).[4]

Experimental Protocols

Radioligand Binding Assays

A detailed protocol for determining the binding affinity of compounds for the 5-HT1A receptor is described by Mellin et al. (1997).[1] A summary of the general procedure is as follows:

  • Tissue Preparation: Male Sprague-Dawley rat hippocampi are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.7). The homogenate is centrifuged, and the resulting pellet is resuspended in fresh buffer and incubated at 37°C for 10 minutes to remove endogenous serotonin. After another centrifugation, the final pellet is resuspended in the assay buffer.

  • Binding Assay: The assay mixture contains the membrane preparation, the radioligand ([3H]8-OH-DPAT), and various concentrations of the competitor compound (the chroman derivative being tested).

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 30 minutes) to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: The radioactivity trapped on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Similar protocols are employed for other receptors, using the appropriate tissue homogenate, radioligand, and incubation conditions. For instance, for σ1 receptor binding assays, rat liver membranes and --INVALID-LINK---pentazocine as the radioligand are commonly used.[5]

cAMP Functional Assay

The intrinsic activity of the compounds at the 5-HT1A receptor can be evaluated by measuring their effect on cAMP production in a cell line stably transfected with the receptor, such as GH4ZD10 cells.[1]

  • Cell Culture: GH4ZD10 cells expressing the 5-HT1A receptor are cultured in an appropriate medium.

  • Assay Preparation: Cells are harvested and resuspended in a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Stimulation: The cells are incubated with a stimulating agent such as Vasoactive Intestinal Peptide (VIP) to increase basal cAMP levels.

  • Compound Addition: Various concentrations of the test compound (chroman derivative) are added to the cell suspension.

  • Incubation: The mixture is incubated at 37°C for a defined period (e.g., 10 minutes).

  • Lysis and Quantification: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then determined using a suitable method, such as a competitive binding assay or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The ability of the compound to inhibit the VIP-stimulated cAMP production is measured, and the EC50 (concentration for 50% of maximal effect) and the maximal effect (Emax) are calculated to determine if the compound is a full or partial agonist.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways for the receptors discussed and a general workflow for a competitive radioligand binding assay.

G 5-HT1A Receptor Signaling Pathway cluster_membrane Cell Membrane Agonist 5-HT1A Agonist (e.g., 5-Methoxychroman-3-amine derivative) Receptor 5-HT1A Receptor Agonist->Receptor Binds G_protein Gi/o Protein (α, βγ) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., neuronal hyperpolarization) PKA->Cellular_Response Leads to

Caption: 5-HT1A Receptor Signaling Pathway

G 5-HT7 Receptor Signaling Pathway cluster_membrane Cell Membrane Agonist 5-HT7 Agonist Receptor 5-HT7 Receptor Agonist->Receptor Binds G_protein Gs Protein (α, βγ) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ERK ERK PKA->ERK Activates Cellular_Response Cellular Response (e.g., neuronal development, circadian rhythm) ERK->Cellular_Response Leads to

Caption: 5-HT7 Receptor Signaling Pathway

G Sigma-1 Receptor Signaling Pathway cluster_er Endoplasmic Reticulum Ligand σ1 Ligand (e.g., Chroman derivative) Sigma1R Sigma-1 Receptor Ligand->Sigma1R Binds BiP BiP (Chaperone) Sigma1R->BiP Dissociates from IP3R IP3 Receptor Sigma1R->IP3R Modulates Ca_release Ca²⁺ Release IP3R->Ca_release Mediates Mitochondria Mitochondria Ca_release->Mitochondria Influences Cell_Survival Cell Survival & Neurite Outgrowth Mitochondria->Cell_Survival Promotes

Caption: Sigma-1 Receptor Signaling Pathway

G Experimental Workflow: Competitive Radioligand Binding Assay Start Start Prep_Membranes Prepare Receptor Membranes Start->Prep_Membranes Incubate Incubate: - Membranes - Radioligand - Test Compound Prep_Membranes->Incubate Filter Separate Bound/ Free Ligand (Filtration) Incubate->Filter Count Quantify Radioactivity (Scintillation Counting) Filter->Count Analyze Data Analysis (IC50 -> Ki) Count->Analyze End End Analyze->End

Caption: Workflow for Radioligand Binding Assay

Conclusion

The available data indicate that this compound and its derivatives are a promising class of compounds with high affinity for the 5-HT1A receptor. The stereochemistry at the 3-position and the nature of the substituents at the 5-position and on the amine nitrogen significantly influence the binding affinity and selectivity. Specifically, the (R)-enantiomers generally exhibit higher affinity for the 5-HT1A receptor. Furthermore, derivatives with carboxamide and acetyl groups at the 5-position show particularly high affinity.

While the primary focus of the reviewed literature is on the 5-HT1A receptor, emerging evidence suggests that chroman-3-amine derivatives also interact with other important targets, including the 5-HT7 and sigma-1 receptors. This multitarget profile presents an opportunity for the development of novel therapeutics with unique pharmacological properties. Further research is warranted to fully elucidate the structure-activity relationships of this compound class across a broader range of CNS targets and to explore their therapeutic potential in preclinical models of neurological and psychiatric disorders.

References

Structure-Activity Relationship of 5-Methoxychroman-3-amine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 5-Methoxychroman-3-amine analogs, focusing on their binding affinities and functional activities at various receptors, primarily serotonin and sigma receptors. The information presented is collated from key studies in the field to aid in the rational design of novel, potent, and selective ligands for therapeutic applications.

Comparative Analysis of Receptor Binding Affinities

The affinity of 5-Methoxychroman-3-amine analogs for different receptors is significantly influenced by substitutions on the chromane ring and the amine moiety. Below are tabulated summaries of binding data from key studies, providing a quantitative comparison of various analogs.

Sigma-1 (σ1) and 5-HT2B Receptor Affinities of 3-Amino-Chromane Analogs

A study on a series of 36 phenethylamine-containing 3-amino-chromane ligands revealed potent and selective binders for the σ1 receptor.[1] The binding affinities (pKi and Ki) for a selection of these analogs at the human σ1, TMEM97 (σ2), and 5-HT2B receptors are presented in Table 1. The data highlights that the (3R,4R) absolute stereochemistry generally leads to higher affinity and selectivity for the σ1 receptor.[1]

Table 1: Binding Affinities (pKi and Ki) of 3-Amino-Chromane Analogs at σ1, TMEM97, and 5-HT2B Receptors [1]

CompoundStereochemistryR Groupσ1 pKiσ1 Ki (nM)TMEM97 pKiTMEM97 Ki (nM)5-HT2B pKi5-HT2B Ki (nM)
1a (3R,4R)H8.72.07.179<5.0>10000
1b (3R,4R)2-MeO8.44.06.81586.4398
1c (3R,4R)3-MeO8.53.27.01006.1794
1d (3R,4R)4-MeO8.62.57.2636.01000
1e (3R,4R)4-F8.53.27.1796.2631
2a (3S,4S)H7.01006.43986.4398

Data extracted from "Enhanced Affinity for 3-Amino-Chromane-Derived σ1 Receptor Ligands".[1]

5-HT1A Receptor Affinities of 5-Substituted 3-Amino-3,4-dihydro-2H-1-benzopyran Derivatives

A separate study focused on the synthesis of enantiomerically pure 3-amino-3,4-dihydro-2H-1-benzopyrans starting from (R)- and (S)-5-methoxy-3-amino-3,4-dihydro-2H-1-benzopyran.[2] This work provides valuable SAR data regarding substitutions at the 5-position of the chromane ring on the affinity for the 5-HT1A receptor. Generally, (R)-enantiomers displayed higher affinity than their (S)-counterparts.[2]

Table 2: Binding Affinities (Ki) of 5-Substituted 3-Amino-3,4-dihydro-2H-1-benzopyran Analogs at the 5-HT1A Receptor [2]

CompoundStereochemistry5-SubstituentN-Substituent5-HT1A Ki (nM)
3a (R)-COOCH3-N(n-Pr)21.5
3b (S)-COOCH3-N(n-Pr)225
4a (R)-CONH2-N(n-Pr)23.2
4b (S)-CONH2-N(n-Pr)288
5a (R)-COCH3-N(n-Pr)22.1
5b (S)-COCH3-N(n-Pr)245

Data extracted from "Synthesis of novel 5-substituted 3-amino-3,4-dihydro-2H-1-benzopyran derivatives and their interactions with the 5-HT1A receptor".[2]

Signaling Pathways and Functional Activity

The functional consequences of receptor binding are crucial for understanding the therapeutic potential of these analogs.

5-HT1A Receptor-Mediated cAMP Production

Analogs with high affinity for the 5-HT1A receptor were evaluated for their intrinsic activity by measuring their effect on VIP-stimulated cAMP production in GH4ZD10 cells stably transfected with the 5-HT1A receptor.[2] Both full and partial agonists were identified within the series of 5-substituted 3-amino-3,4-dihydro-2H-1-benzopyrans.[2] The 5-HT1A receptor is a Gi/o-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.

5-HT1A_Signaling_Pathway 5-Methoxychroman-3-amine Analog 5-Methoxychroman-3-amine Analog 5-HT1A Receptor (Gi/o-coupled) 5-HT1A Receptor (Gi/o-coupled) 5-Methoxychroman-3-amine Analog->5-HT1A Receptor (Gi/o-coupled) Binds Adenylyl Cyclase Adenylyl Cyclase 5-HT1A Receptor (Gi/o-coupled)->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP ATP ATP->Adenylyl Cyclase Cellular Response Cellular Response cAMP->Cellular Response Modulates

Figure 1: 5-HT1A Receptor Signaling Pathway.

Sigma-1 (σ1) Receptor Signaling

The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Its activation can modulate various downstream signaling pathways, including calcium signaling and the production of reactive oxygen species (ROS). While the direct signaling pathway of the studied 3-amino-chromane analogs was not fully elucidated, their high affinity for the σ1 receptor suggests potential modulation of these pathways.

Sigma-1_Receptor_Signaling 3-Amino-Chromane Analog 3-Amino-Chromane Analog Sigma-1 Receptor Sigma-1 Receptor 3-Amino-Chromane Analog->Sigma-1 Receptor Binds IP3 Receptor IP3 Receptor Sigma-1 Receptor->IP3 Receptor Modulates Mitochondrial Function Mitochondrial Function Sigma-1 Receptor->Mitochondrial Function Influences Calcium Signaling Calcium Signaling IP3 Receptor->Calcium Signaling Regulates Cellular Stress Response Cellular Stress Response Calcium Signaling->Cellular Stress Response Mitochondrial Function->Cellular Stress Response

Figure 2: Potential Sigma-1 Receptor Signaling.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used in the cited studies.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a ligand for a specific receptor.

Radioligand_Binding_Assay_Workflow cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Separation & Measurement cluster_3 Data Analysis Receptor Membranes Receptor Membranes Incubation at specific temperature Incubation at specific temperature Receptor Membranes->Incubation at specific temperature Radioligand Radioligand Radioligand->Incubation at specific temperature Test Compound (Analog) Test Compound (Analog) Test Compound (Analog)->Incubation at specific temperature Filtration Filtration Incubation at specific temperature->Filtration Scintillation Counting Scintillation Counting Filtration->Scintillation Counting IC50 Determination IC50 Determination Scintillation Counting->IC50 Determination Ki Calculation Ki Calculation IC50 Determination->Ki Calculation

Figure 3: Radioligand Binding Assay Workflow.

Protocol for 5-HT1A Receptor Binding: [2]

  • Tissue Preparation: Rat hippocampal membranes were used as the source of 5-HT1A receptors.

  • Radioligand: [3H]8-OH-DPAT was used as the specific radioligand.

  • Incubation: Membranes were incubated with the radioligand and various concentrations of the test compounds.

  • Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

  • Detection: The amount of bound radioactivity on the filters was quantified using liquid scintillation counting.

  • Data Analysis: IC50 values were determined from competition binding curves and converted to Ki values using the Cheng-Prusoff equation.

Protocol for σ1, TMEM97, and 5-HT2B Receptor Binding: [1]

  • Assay Source: The binding affinity was determined through the National Institute of Mental Health's Psychoactive Drug Screening Program (NIMH PDSP).

  • Method: A primary screen was performed at a 10 µM concentration of the ligand. For compounds that displaced more than 50% of the radioligand, a full competition binding assay was conducted to determine the pKi value.

cAMP Accumulation Assay

This functional assay is used to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a G-protein coupled receptor that modulates adenylyl cyclase activity.

Protocol for 5-HT1A Functional Activity: [2]

  • Cell Line: GH4ZD10 cells stably transfected with the human 5-HT1A receptor were used.

  • Stimulation: Cells were stimulated with vasoactive intestinal peptide (VIP) to increase basal cAMP levels.

  • Treatment: Cells were then treated with various concentrations of the test compounds.

  • Measurement: The intracellular cAMP levels were measured using a competitive protein binding assay or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The ability of the compounds to inhibit VIP-stimulated cAMP production was quantified to determine their intrinsic activity (Emax) and potency (EC50).

Conclusion

The structure-activity relationship studies of 5-Methoxychroman-3-amine analogs reveal distinct structural requirements for high affinity and selectivity at different receptor subtypes. For σ1 receptor affinity, the (3R,4R) stereochemistry is preferred, with a degree of tolerance for various substituents on the N-benzyl group. For 5-HT1A receptor affinity, the (R)-enantiomer is generally more potent, and substitutions at the 5-position of the chromane ring with carboxylate esters, amides, and ketones lead to high-affinity ligands. This compiled data and the associated experimental protocols provide a valuable resource for the further development of 5-Methoxychroman-3-amine analogs as selective pharmacological tools and potential therapeutic agents.

References

Cross-Validation of Analytical Techniques for 5-Methoxychroman-3-amine hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development and quality control. This guide provides a comparative overview of analytical techniques applicable to the analysis of 5-Methoxychroman-3-amine hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. While specific validated methods for this compound are not extensively published, this document leverages established methodologies for structurally similar amine hydrochlorides and chroman derivatives to provide a robust framework for method development and cross-validation.

The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate method depends on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of the discussed analytical techniques. These values are derived from studies on analogous compounds and serve as a benchmark for method development and validation for this compound. The validation of an analytical method is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1]

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) > 0.995> 0.99> 0.998
Accuracy (% Recovery) 98-102%95-105%99-101%
Precision (% RSD) < 2%< 5%< 1%
Limit of Detection (LOD) ng/mL rangepg/mL to ng/mL rangepg/mL range
Limit of Quantification (LOQ) ng/mL rangeng/mL rangepg/mL to ng/mL range
Specificity High (with appropriate column and detector)Very High (mass fragmentation pattern)Excellent (parent/daughter ion transition)
Typical Application Purity, assay, and stability testingImpurity profiling, volatile contaminantsTrace level quantification in complex matrices

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical technique. The following protocols are generalized for the analysis of amine hydrochlorides and can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of compounds.[2][3] For amine-containing compounds, reverse-phase HPLC with a C18 column is a common starting point.

Sample Preparation:

  • Accurately weigh and dissolve a suitable amount of this compound in the mobile phase or a compatible solvent to obtain a stock solution of known concentration (e.g., 1 mg/mL).

  • Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards and quality control samples at various concentration levels.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Instrumentation and Conditions:

  • Instrument: HPLC system with a UV or photodiode array (PDA) detector.

  • Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good peak shape and resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: To be determined by UV scan of the analyte (typically in the range of 220-300 nm for chroman structures).

  • Injection Volume: 10 µL.

Method Validation Parameters: The validation of the HPLC method should be performed according to the International Council for Harmonisation (ICH) guidelines and includes an assessment of specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[4][5][6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For amine hydrochlorides, derivatization is often necessary to improve volatility and chromatographic performance.

Sample Preparation (with Derivatization):

  • Dissolve a known amount of the sample in a suitable organic solvent.

  • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat the mixture to facilitate the reaction.

  • After cooling, the derivatized sample is ready for injection.

Instrumentation and Conditions:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Split or splitless, depending on the concentration.

  • Temperature Program: An initial oven temperature held for a few minutes, followed by a ramp to a final temperature to ensure the elution of the derivatized analyte.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.

  • Scan Range: A suitable mass range to detect the molecular ion and characteristic fragment ions of the derivatized analyte.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices.[7]

Sample Preparation: Sample preparation is similar to that for HPLC, but may require a more rigorous clean-up step, such as solid-phase extraction (SPE), especially for biological samples.

Instrumentation and Conditions:

  • Instrument: HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).

  • Column and Mobile Phase: Similar to HPLC, but often with volatile buffers (e.g., ammonium formate or ammonium acetate) to ensure compatibility with the mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically suitable for amines.

  • MS/MS Parameters: The precursor ion (the molecular ion of the analyte) and a specific product ion (a characteristic fragment) are selected for multiple reaction monitoring (MRM) to ensure high selectivity and sensitivity. These parameters need to be optimized for this compound.

Visualizations

Diagrams are provided to illustrate the experimental workflows and logical relationships in the cross-validation process.

Experimental_Workflow_HPLC cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weighing B Dissolving A->B C Dilution Series B->C D Filtration C->D E Injection D->E F Chromatographic Separation E->F G UV/PDA Detection F->G H Peak Integration G->H I Calibration Curve H->I J Quantification I->J

Caption: HPLC Experimental Workflow.

Validation_Process cluster_params Validation Parameters cluster_methods Analytical Methods cluster_crossval Cross-Validation Specificity Specificity HPLC HPLC Specificity->HPLC GCMS GC-MS Specificity->GCMS LCMSMS LC-MS/MS Specificity->LCMSMS Linearity Linearity & Range Linearity->HPLC Linearity->GCMS Linearity->LCMSMS Accuracy Accuracy Accuracy->HPLC Accuracy->GCMS Accuracy->LCMSMS Precision Precision Precision->HPLC Precision->GCMS Precision->LCMSMS LOD_LOQ LOD & LOQ LOD_LOQ->HPLC LOD_LOQ->GCMS LOD_LOQ->LCMSMS Robustness Robustness Robustness->HPLC Robustness->GCMS Robustness->LCMSMS Compare Compare Results HPLC->Compare GCMS->Compare LCMSMS->Compare

Caption: Method Cross-Validation Logic.

References

A Comparative Analysis of the (R)- and (S)-Enantiomers of 5-Methoxychroman-3-amine Hydrochloride: Efficacy and Receptor Interaction

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals detailing the differential effects of the (R)- and (S)-enantiomers of 5-Methoxychroman-3-amine hydrochloride on the serotonergic system. This document provides a comparative analysis of their binding affinities for the 5-HT1A receptor, supported by experimental data and detailed methodologies.

The stereochemistry of a pharmacologically active compound is a critical determinant of its efficacy and interaction with biological targets. In the case of this compound, a molecule with a chiral center at the 3-position of the chroman ring, the (R)- and (S)-enantiomers exhibit distinct pharmacological profiles, particularly in their interaction with the serotonin 5-HT1A receptor. This guide presents a detailed comparison of these enantiomers, providing quantitative data, experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Quantitative Comparison of Receptor Binding Affinity

CompoundEnantiomer5-HT1A Receptor Binding Affinity (Ki, nM)
Methoxy-Chroman Derivative(+)-S 204990.19
Methoxy-Chroman Derivative(-)-S 205000.95
Data from Kidd et al., J Pharmacol Exp Ther, 1993.[1]

This near five-fold difference in binding affinity underscores the importance of stereochemistry in the interaction with the 5-HT1A receptor. The higher affinity of the (+)-enantiomer suggests it is likely the more potent eutomer.

Functional Efficacy: Inhibition of Adenylate Cyclase

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation, inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The functional consequence of receptor binding by the enantiomers of the methoxy-chroman derivatives was assessed by their ability to inhibit forskolin-stimulated adenylate cyclase in rat hippocampal homogenates. The study by Kidd et al. (1993) reported that the potency of (+)-S 20499 and (-)-S 20500 in this functional assay corresponded to their respective binding affinities for the 5-HT1A receptor.[1] This indicates that the enantiomer with the higher binding affinity, (+)-S 20499, is also the more potent agonist in eliciting a functional response.

Experimental Protocols

To facilitate the replication and validation of these findings, detailed experimental protocols for the key assays are provided below.

Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol outlines the methodology to determine the binding affinity (Ki) of the (R)- and (S)-enantiomers of this compound for the 5-HT1A receptor using a competitive radioligand binding assay.

Materials:

  • Membrane preparations from rat hippocampus or a cell line expressing the human 5-HT1A receptor.

  • Radioligand: [³H]8-OH-DPAT (a selective 5-HT1A agonist).

  • Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.

  • (R)- and (S)-enantiomers of this compound.

  • Non-specific binding control: 10 µM 5-HT.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Thaw the membrane preparations on ice.

  • In a 96-well plate, combine the membrane preparation (typically 50-100 µg of protein), varying concentrations of the test compounds ((R)- and (S)-enantiomers), and a fixed concentration of [³H]8-OH-DPAT (typically at its Kd value).

  • For the determination of non-specific binding, a separate set of wells should contain the membrane preparation, the radioligand, and a high concentration of an unlabeled ligand (e.g., 10 µM 5-HT).

  • Incubate the plates at 25°C for 60 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Inhibition of Forskolin-Stimulated Adenylate Cyclase

This protocol describes a method to assess the functional activity of the enantiomers by measuring their ability to inhibit cAMP production.

Materials:

  • Rat hippocampal homogenates or cells expressing the 5-HT1A receptor.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, 1 mM isobutylmethylxanthine (IBMX), 0.1% BSA, pH 7.4.

  • ATP (1 mM).

  • GTP (10 µM).

  • Forskolin (10 µM).

  • (R)- and (S)-enantiomers of this compound.

  • cAMP assay kit (e.g., ELISA-based or radioimmunoassay).

Procedure:

  • Pre-incubate the hippocampal homogenates with varying concentrations of the test compounds for 15 minutes at 30°C in the assay buffer.

  • Initiate the reaction by adding ATP, GTP, and forskolin.

  • Incubate for 10 minutes at 30°C.

  • Terminate the reaction by boiling for 3 minutes.

  • Centrifuge the samples to pellet the particulate matter.

  • Measure the cAMP concentration in the supernatant using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Determine the EC₅₀ values (the concentration of the agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation) by non-linear regression analysis.

Visualizing the Molecular Landscape

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

G 5-HT1A Receptor Signaling Pathway Agonist 5-HT1A Agonist ((R)- or (S)-Enantiomer) Receptor 5-HT1A Receptor Agonist->Receptor Binds to G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neuronal Hyperpolarization) PKA->Cellular_Response Phosphorylates substrates leading to G Radioligand Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Membranes Receptor Membranes Incubate Incubate at 25°C Membranes->Incubate Radioligand [3H]Radioligand Radioligand->Incubate Competitor (R)-/(S)-Enantiomers Competitor->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analysis Calculate IC50 & Ki Count->Analysis

References

Benchmarking 5-Methoxychroman-3-amine hydrochloride against Known Serotonin Receptor Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 5-Methoxychroman-3-amine hydrochloride's performance against established serotonin receptor ligands. By presenting supporting experimental data in a clear and structured format, this document aims to facilitate informed decisions in research and drug development.

Introduction

This compound is a derivative of 3-aminochroman, a scaffold that has garnered interest for its potential to selectively target G protein-coupled receptors (GPCRs). Understanding its binding affinity and functional activity at serotonin (5-HT) receptors is crucial for elucidating its pharmacological profile and therapeutic potential. This guide benchmarks this compound and its close analogs against three well-characterized serotonin receptor ligands: Buspirone, a 5-HT1A partial agonist; Ketanserin, a 5-HT2A antagonist; and Sumatriptan, a 5-HT1B/1D agonist.

Data Presentation: Comparative Binding Affinities

The following table summarizes the binding affinities (Ki, in nM) of 3-aminochromane derivatives (as representative compounds for this compound) and the selected benchmark ligands across a range of human serotonin receptor subtypes. Data has been compiled from various sources, including the NIMH Psychoactive Drug Screening Program (PDSP) Ki database.[1][2][3][4]

Receptor Subtype3-Aminochromane Derivatives (Ki, nM)Buspirone (Ki, nM)Ketanserin (Ki, nM)Sumatriptan (Ki, nM)
5-HT1A 74 (for analog 3c)[5]14.5[6]130[7]20-30[8]
5-HT1B >10,000 (for (+)-3a)[9]832[6]>10,0007.7 - 11.07[8][10]
5-HT1D Not Available282[6]>10,0005.8 - 6.58[8][10]
5-HT2A >10,000 (for (+)-3a)[9]50[6]2-3[7]>10,000
5-HT2B 3.5 (for analog 3g)[5]>10,000>10,000>10,000
5-HT2C Not Available2,640[6]28[7]>10,000
5-HT6 Not Available2,380[6]~300[7]>500[8]
5-HT7 Low nM Affinity (unspecified value)[11]3,920[6]Not Available>10,000

Note: Data for 3-aminochromane derivatives are based on published values for close structural analogs, as a comprehensive profile for this compound is not publicly available. The specific analog is mentioned where the data originates.

Experimental Protocols

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a specific receptor.

Materials:

  • Cell membranes expressing the target human serotonin receptor subtype.

  • Radioligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A).

  • Test compound (this compound or benchmark ligand).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: A mixture of cell membranes, radioligand, and varying concentrations of the test compound is incubated in the assay buffer.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Filtration: The mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the functional activity of a compound by quantifying its effect on the production of cyclic adenosine monophosphate (cAMP), a second messenger, following receptor activation.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the target human serotonin receptor subtype.

  • Assay medium (e.g., DMEM with 0.5 mM IBMX).

  • Test compound.

  • Forskolin (to stimulate adenylyl cyclase for Gi-coupled receptors).

  • cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

Procedure:

  • Cell Plating: Cells are seeded into 96- or 384-well plates and grown to confluence.

  • Compound Addition: The assay medium is replaced with fresh medium containing varying concentrations of the test compound. For antagonist assays, cells are pre-incubated with the antagonist before adding an agonist.

  • Stimulation (for Gi-coupled receptors): Forskolin is added to stimulate cAMP production.

  • Incubation: The plates are incubated for a specified time (e.g., 30 minutes) at 37°C.

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured according to the manufacturer's protocol of the cAMP detection kit.

  • Data Analysis: A standard curve is used to determine the cAMP concentration in each well. The data is then plotted to determine the EC50 (for agonists) or IC50 (for antagonists) of the test compound.

Mandatory Visualizations

G Serotonin 5-HT2A Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5-HT2A_Receptor 5-HT2A Receptor Gq Gq 5-HT2A_Receptor->Gq Agonist Binding PLC PLC Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release (from ER) IP3->Ca2_release PKC PKC Activation DAG->PKC Cellular_Response Cellular Response Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: A diagram illustrating the 5-HT2A receptor signaling cascade.

G Radioligand Binding Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Test Compound) Start->Prepare_Reagents Incubation Incubate at Defined Temperature Prepare_Reagents->Incubation Filtration Separate Bound and Free Ligand via Filtration Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Counting Measure Radioactivity with Scintillation Counter Washing->Counting Data_Analysis Analyze Data to Determine IC50 and Ki Counting->Data_Analysis End End Data_Analysis->End

Caption: A flowchart of the radioligand binding assay experimental workflow.

References

A Comparative Analysis of 5-Methoxychroman-3-amine Hydrochloride and Alternative Monoamine-Targeting Agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the in vitro and in vivo activities of 5-Methoxychroman-3-amine hydrochloride and two prominent alternative compounds, Fluoxetine and Buspirone. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds' pharmacological profiles. Due to the limited availability of specific experimental data for this compound, data for the closely related and potent 5-HT1A receptor agonist, 5-methoxy-3-(di-n-propylamino)chroman (5-MeO-DPAC), is used as a proxy to infer its likely activity profile.

Executive Summary

This compound, represented by its analog 5-MeO-DPAC, demonstrates a highly selective and potent interaction with the serotonin 5-HT1A receptor. This profile suggests its potential as a targeted therapeutic agent with possible anxiolytic and antidepressant effects. In comparison, Fluoxetine acts as a selective serotonin reuptake inhibitor (SSRI), primarily blocking the serotonin transporter (SERT), while Buspirone is a partial agonist at the 5-HT1A receptor. The distinct mechanisms of these compounds result in different in vitro binding profiles and in vivo behavioral outcomes.

Data Presentation

In Vitro Receptor Binding Affinity

The following table summarizes the in vitro binding affinities (Ki, in nM) of 5-MeO-DPAC (as a proxy for this compound), Fluoxetine, and Buspirone at their primary targets and key selectivity-determining receptors. Lower Ki values indicate higher binding affinity.

CompoundPrimary TargetKi (nM)Secondary TargetsKi (nM)
5-MeO-DPAC 5-HT1A Receptor~15-HT2A Receptor>1000
D2 Receptor>1000
Fluoxetine Serotonin Transporter (SERT)0.9 - 2.6Norepinephrine Transporter (NET)150 - 410
Dopamine Transporter (DAT)1600 - 2900
Buspirone 5-HT1A Receptor7.13 - 25Dopamine D2 Receptor~500
In Vivo Behavioral Effects

The table below presents a summary of the in vivo behavioral effects observed for the compounds in relevant animal models.

CompoundAnimal ModelDose RangeKey Effects
5-MeO-DPAC Lordosis Behavior (Rat)200-2000 ngInhibition of lordosis behavior, indicative of 5-HT1A agonism.
Fluoxetine Forced Swim Test (Mouse/Rat)0.5 - 40 mg/kgDecreased immobility time, suggesting antidepressant-like activity.[1][2][3][4][5]
Buspirone Elevated Plus-Maze (Mouse/Rat)0.03 - 5.0 mg/kgAnxiolytic-like effects at lower doses, with behavioral suppression at higher doses.[6][7][8][9]

Experimental Protocols

Radioligand Binding Assay for 5-HT1A Receptor

This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the 5-HT1A receptor.

  • Receptor Source: Membranes from cells (e.g., HEK293) expressing the human 5-HT1A receptor or from rat hippocampal tissue.

  • Radioligand: [3H]8-OH-DPAT, a high-affinity 5-HT1A receptor agonist.

  • Procedure:

    • Incubate the receptor-containing membranes with various concentrations of the test compound and a fixed concentration of [3H]8-OH-DPAT.

    • After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.

    • The amount of radioactivity bound to the filters is quantified using liquid scintillation counting.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Forced Swim Test (FST)

The FST is a widely used behavioral test to screen for potential antidepressant activity.[4]

  • Apparatus: A transparent cylinder filled with water (23-25°C).

  • Procedure:

    • Mice or rats are placed individually into the cylinder for a 6-minute session.[10]

    • The duration of immobility during the last 4 minutes of the session is recorded.[10]

    • A decrease in the duration of immobility is indicative of an antidepressant-like effect.[1][3]

Elevated Plus-Maze (EPM) Test

The EPM is a widely used model for assessing anxiety-like behavior in rodents.

  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

  • Procedure:

    • Animals are placed at the center of the maze and allowed to explore for a set period (typically 5 minutes).

    • The number of entries and the time spent in the open and closed arms are recorded.

    • An increase in the proportion of time spent in the open arms and the number of entries into the open arms is interpreted as an anxiolytic effect.

Mandatory Visualization

G Signaling Pathway of a 5-HT1A Receptor Agonist 5-HT1A_Agonist 5-HT1A Agonist (e.g., 5-MeO-DPAC, Buspirone) 5-HT1A_Receptor 5-HT1A Receptor 5-HT1A_Agonist->5-HT1A_Receptor Binds to Gi_Protein Gi Protein 5-HT1A_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits Neuronal_Activity Decreased Neuronal Activity (Hyperpolarization) Gi_Protein->Neuronal_Activity Opens K+ channels cAMP cAMP Adenylyl_Cyclase->cAMP Reduces production of PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Neuronal_Activity Leads to

Caption: Signaling pathway of a 5-HT1A receptor agonist.

G Experimental Workflow for In Vitro and In Vivo Comparison Compound_Selection Compound Selection (5-Methoxychroman-3-amine HCl, Fluoxetine, Buspirone) In_Vitro_Assays In Vitro Assays Compound_Selection->In_Vitro_Assays In_Vivo_Models In Vivo Models Compound_Selection->In_Vivo_Models Radioligand_Binding Radioligand Binding (Ki determination) In_Vitro_Assays->Radioligand_Binding Data_Analysis Data Analysis and Comparison Radioligand_Binding->Data_Analysis Behavioral_Tests Behavioral Tests (FST, EPM) In_Vivo_Models->Behavioral_Tests Behavioral_Tests->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Workflow for in vitro and in vivo compound comparison.

References

Comparative Guide to the Synthesis of 5-Methoxychroman-3-amine Hydrochloride: An Evaluation of Reproducibility and Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reproducible synthesis of novel chemical entities is a cornerstone of drug discovery and development. 5-Methoxychroman-3-amine hydrochloride is a valuable building block for the synthesis of various biologically active molecules. This guide provides a comparative analysis of proposed synthetic routes to this compound, offering a detailed examination of potential methodologies, their reproducibility, and data-driven insights to inform your synthetic strategy. As no direct synthesis of this compound has been prominently reported in the literature, this guide outlines plausible synthetic pathways based on established chemical transformations for analogous structures.

The proposed synthetic strategies are centered around a key intermediate, 5-methoxychroman-3-one . From this intermediate, several routes to the target amine are explored and compared.

Proposed Synthetic Pathways

Two primary synthetic routes are proposed and evaluated:

  • Route 1: Reductive Amination of 5-Methoxychroman-3-one. This is a direct and often high-yielding method for the conversion of a ketone to an amine.

  • Route 2: Gabriel Synthesis from a Halogenated Precursor. A classic and reliable method for the synthesis of primary amines, avoiding over-alkylation byproducts.

A third potential route, the Leuckart-Wallach reaction , is also considered as an alternative reductive amination technique.

Data Presentation: Comparison of Proposed Synthetic Routes

Parameter Route 1: Reductive Amination Route 2: Gabriel Synthesis Alternative: Leuckart-Wallach
Starting Material 5-Methoxychroman-3-one3-Bromo-5-methoxychroman5-Methoxychroman-3-one
Key Reagents Ammonium chloride, Sodium cyanoborohydridePotassium phthalimide, HydrazineFormic acid, Ammonium formate
Estimated Overall Yield Moderate to HighModerateModerate
Key Advantages Typically a one-pot reaction from the ketone; milder conditions often possible.High selectivity for primary amine formation; avoids over-alkylation.[1][2][3][4]Uses inexpensive reagents; can be a one-pot reaction.[5][6]
Key Disadvantages Potential for side reactions; requires careful control of pH.[7][8][9][10]Requires the synthesis of a halogenated intermediate; multi-step process.Requires high reaction temperatures; can produce N-formylated byproducts.[5][6]
Reproducibility Generally good, but can be sensitive to reaction conditions.High, as it involves well-established, robust reactions.Can be variable depending on the substrate and precise conditions.

Experimental Protocols

Synthesis of Key Intermediate: 5-Methoxychroman-3-one

A reported five-step synthesis starting from 3-methoxyphenol provides a viable route to the key intermediate, 5-methoxychroman-3-one. This method involves the protection of the hydroxyl group, selective lithiation, reaction with ethyl bromoacetate, deprotection, and subsequent cyclization.

Route 1: Reductive Amination of 5-Methoxychroman-3-one

This protocol is based on general procedures for the reductive amination of ketones.

Step 1: Imine Formation and Reduction

  • To a solution of 5-methoxychroman-3-one (1.0 eq) in methanol, add ammonium chloride (10 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine.

  • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by the addition of water and concentrate under reduced pressure to remove the methanol.

  • Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 5-methoxychroman-3-amine.

Step 2: Hydrochloride Salt Formation

  • Dissolve the crude amine in a minimal amount of diethyl ether.

  • Add a solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

  • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to afford this compound.

Route 2: Gabriel Synthesis from 3-Bromo-5-methoxychroman

This route first requires the synthesis of 3-bromo-5-methoxychroman from 5-methoxychroman-3-ol, which can be obtained by the reduction of 5-methoxychroman-3-one.

Step 1: Synthesis of N-(5-Methoxychroman-3-yl)phthalimide

  • To a solution of 3-bromo-5-methoxychroman (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium phthalimide (1.2 eq).[11]

  • Heat the reaction mixture to 80-100 °C and stir for 12-16 hours.

  • Cool the mixture to room temperature and pour it into ice water.

  • Filter the resulting precipitate, wash with water, and dry to yield N-(5-methoxychroman-3-yl)phthalimide.

Step 2: Hydrazinolysis to Yield the Primary Amine

  • Suspend the N-(5-methoxychroman-3-yl)phthalimide (1.0 eq) in ethanol.

  • Add hydrazine hydrate (4.0 eq) and reflux the mixture for 4-6 hours.

  • Cool the reaction mixture to room temperature, and filter off the phthalhydrazide precipitate.

  • Concentrate the filtrate under reduced pressure to obtain the crude 5-methoxychroman-3-amine.

Step 3: Hydrochloride Salt Formation

  • Follow the procedure outlined in Route 1, Step 2.

Mandatory Visualizations

G General Synthetic Workflow cluster_ketone Intermediate Synthesis cluster_route1 Route 1: Reductive Amination cluster_route2 Route 2: Gabriel Synthesis 3-Methoxyphenol 3-Methoxyphenol 5-Methoxychroman-3-one 5-Methoxychroman-3-one 3-Methoxyphenol->5-Methoxychroman-3-one 5 Steps 5-Methoxychroman-3-amine 5-Methoxychroman-3-amine 5-Methoxychroman-3-one->5-Methoxychroman-3-amine NH4Cl, NaBH3CN 3-Bromo-5-methoxychroman 3-Bromo-5-methoxychroman 5-Methoxychroman-3-one->3-Bromo-5-methoxychroman 1. NaBH4 2. PBr3 5-Methoxychroman-3-amine HCl 5-Methoxychroman-3-amine HCl 5-Methoxychroman-3-amine->5-Methoxychroman-3-amine HCl HCl/Ether N-(5-Methoxychroman-3-yl)phthalimide N-(5-Methoxychroman-3-yl)phthalimide 3-Bromo-5-methoxychroman->N-(5-Methoxychroman-3-yl)phthalimide K-Phthalimide N-(5-Methoxychroman-3-yl)phthalimide->5-Methoxychroman-3-amine Hydrazine

Caption: Proposed synthetic pathways to this compound.

Conclusion

Both proposed routes offer viable, albeit unoptimized, pathways to the target compound. The choice between Reductive Amination and the Gabriel Synthesis will depend on the specific requirements of the researcher, including desired purity, scale, and available resources. Reductive amination is likely to be a more direct route from the key ketone intermediate, though it may require more optimization to minimize side products. The Gabriel synthesis, while longer, is a robust and highly reliable method for the preparation of primary amines and may offer higher purity of the final product. The Leuckart-Wallach reaction presents a cost-effective alternative, but the harsh reaction conditions may not be suitable for all substrates and can lead to byproduct formation. Further experimental validation is necessary to determine the optimal and most reproducible method for the synthesis of this compound.

References

A Guide to the Inter-Laboratory Comparison of 5-Methoxychroman-3-amine Hydrochloride Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of the analysis of 5-Methoxychroman-3-amine hydrochloride. Ensuring analytical methods are robust, reproducible, and consistent across different laboratories is critical for regulatory submission, quality control, and collaborative research in drug development. This document outlines detailed experimental protocols for key analytical techniques, presents a structure for comparative data analysis, and offers a standardized approach to validating the analytical procedures for this compound.

While no formal inter-laboratory comparison study for this specific molecule has been published, this guide is built upon established analytical methodologies for similar chroman derivatives and amine hydrochlorides. The provided data is hypothetical but represents realistic expectations for such a study.

Analytical Techniques & Rationale

The comprehensive analysis of this compound requires multiple orthogonal techniques to assess identity, purity, and structure. The following methods are recommended for a thorough inter-laboratory comparison:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of the compound and detecting non-volatile impurities. Its wide applicability makes it a cornerstone of pharmaceutical analysis.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile and semi-volatile impurities. The mass spectrometry detector provides definitive identification of separated components.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The primary technique for unambiguous structural confirmation and characterization of the molecule.[5][6]

The relationship and data output of these complementary techniques are illustrated below.

cluster_0 Analytical Approach cluster_1 Primary Analysis cluster_2 Data Output Compound 5-Methoxychroman-3-amine Hydrochloride Sample HPLC HPLC-UV/PDA Compound->HPLC GCMS GC-MS Compound->GCMS NMR NMR (1H, 13C) Compound->NMR Purity Purity (%) & Retention Time (min) HPLC->Purity ImpurityID Impurity Profile & Mass Spectra (m/z) GCMS->ImpurityID Structure Structural Confirmation & Chemical Shifts (ppm) NMR->Structure

Fig 1. Complementary data from orthogonal analytical techniques.

Experimental Protocols

The following protocols are provided as a standardized baseline for all participating laboratories. Adherence to these methods is crucial for minimizing inter-laboratory variability.

High-Performance Liquid Chromatography (HPLC-UV/PDA)

This method is designed to determine the purity of the analyte by calculating the area percentage of the main peak.

  • Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1.0 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is for identifying potential volatile impurities. Note that amine hydrochlorides can be challenging to analyze directly by GC-MS and may require derivatization or a high-temperature injector to release the free amine.[7]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: DB-5MS or equivalent non-polar column (30 m x 0.25 mm ID, 0.25 µm film thickness).[4]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[3]

  • Injector Temperature: 280°C (to facilitate dissociation of the hydrochloride salt).

  • Injection Mode: Splitless (1 µL injection).

  • Oven Temperature Program:

    • Initial: 60°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Parameters:

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Mass Range: 40-450 m/z.

  • Sample Preparation: Dissolve the sample in Dichloromethane (DCM) to a concentration of 1.0 mg/mL. Note: Avoid methanol to prevent potential imine formation artifacts.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is for structural confirmation.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Experiments: ¹H NMR, ¹³C NMR.

  • Solvent: Deuterated methanol (CD₃OD) or Deuterated chloroform (CDCl₃).

  • Sample Concentration: Approximately 10 mg/mL.

  • Procedure: Acquire standard ¹H and ¹³C spectra. Process the data and compare the observed chemical shifts, multiplicities, and integrations to the expected structure of 5-Methoxychroman-3-amine.

Inter-Laboratory Comparison Workflow

A successful comparison study requires careful coordination. The workflow below outlines the key stages from sample distribution to final data analysis.

A Centralized Sample Distribution (Homogenized Lot) B Labs A, B, C Receive Samples & Standardized Protocols A->B C Independent Analysis (HPLC, GC-MS, NMR) B->C D Data Submission to Coordinator (Raw Data & Processed Results) C->D E Statistical Analysis (Mean, SD, RSD, Z-scores) D->E F Comparative Report Generation E->F G Review & Final Approval by Participating Labs F->G

Fig 2. Workflow for a coordinated inter-laboratory study.

Data Presentation and Comparison

Data should be collected and summarized in a standardized format to allow for direct comparison. The following tables present hypothetical results from three laboratories to illustrate this process.

Table 1: Comparative HPLC Purity Results
LaboratoryRetention Time (min)Purity by Area %Largest Impurity (%)
Lab A 10.2199.65%0.12% (at RRT 1.15)
Lab B 10.2599.58%0.15% (at RRT 1.14)
Lab C 10.1999.71%0.11% (at RRT 1.15)
Mean 10.2299.65%0.13%
Std. Dev. 0.030.070.02
RSD (%) 0.29%0.07%15.38%

RRT = Relative Retention Time

Table 2: Comparative GC-MS Impurity Identification
LaboratoryVolatile Impurity DetectedRetention Time (min)Proposed Identity (from MS Library)
Lab A Yes8.54Dichloromethane (solvent)
Lab B Yes8.55Dichloromethane (solvent)
Lab C Yes8.53Dichloromethane (solvent)
Table 3: Comparative ¹H NMR Structural Confirmation
LaboratoryAromatic Protons (ppm)Methoxy Protons (-OCH₃) (ppm)Conclusion
Lab A 6.7-7.2~3.75 (singlet)Structure Confirmed
Lab B 6.7-7.2~3.76 (singlet)Structure Confirmed
Lab C 6.7-7.2~3.75 (singlet)Structure Confirmed

Conclusion and Best Practices

This guide provides the necessary framework for a robust inter-laboratory study on the analysis of this compound. Key factors for a successful comparison include:

  • A single, homogenized batch of the reference material distributed to all participants.

  • Strict adherence to the standardized analytical protocols.

  • Use of calibrated and well-maintained instrumentation.

  • Transparent reporting of all data, including any deviations from the protocol.

By following this guide, researchers and drug development professionals can establish a high degree of confidence in their analytical results, ensuring consistency and reliability across different sites and paving the way for successful product development and regulatory approval.

References

Safety Operating Guide

Navigating the Safe Disposal of 5-Methoxychroman-3-amine Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the integrity of their work is intrinsically linked to the safety and compliance of their laboratory practices. The proper disposal of chemical reagents, such as 5-Methoxychroman-3-amine hydrochloride, is a critical component of this responsibility. Adherence to established protocols not only mitigates potential environmental and health risks but also ensures a secure and compliant research environment. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, emphasizing immediate safety measures and logistical planning.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. Always consult the specific Safety Data Sheet (SDS) for the compound, if available, and adhere to general best practices for handling amine compounds.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves to prevent skin contact.

  • Eye Protection: Use splash goggles or safety glasses to shield against accidental splashes.

  • Lab Coat: A standard laboratory coat is essential to protect clothing and skin.

Handling and Storage:

  • Store the compound in a tightly sealed, compatible container in a cool, dry, and well-ventilated area.

  • Keep it away from incompatible materials such as acids and oxidizing agents to prevent hazardous reactions.[1]

Step-by-Step Disposal Protocol

The disposal of this compound should always be conducted in accordance with institutional, local, and national regulations. The following is a general guide based on best practices for chemical waste disposal.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Determine if the this compound waste is in solid or liquid form and if it is mixed with other solvents or reagents.

  • Segregate from Other Waste Streams: It is crucial to keep amine waste separate from other chemical wastes to prevent dangerous reactions.[1] Do not mix with hazardous waste streams such as halogenated solvents, heavy metals, or corrosive materials unless specifically instructed by your institution's Environmental Health and Safety (EHS) office.[2]

Step 2: Containerization and Labeling

  • Use a Dedicated and Compatible Container: Store the waste in a container made of a material compatible with amines, such as certain types of plastic.[1][2]

  • Clear and Accurate Labeling: The container must be clearly labeled with the full chemical name, "this compound," and any other components in the waste mixture. Include appropriate hazard warnings.[1] The container should be kept tightly sealed to prevent leaks or the release of fumes.[1]

Step 3: Storage of Waste

  • Designated Accumulation Area: Store the sealed waste container in a designated satellite accumulation area. This area should be cool, well-ventilated, and away from direct sunlight and heat sources.[1]

Step 4: Professional Disposal

  • Contact a Licensed Waste Disposal Service: The primary and recommended method for disposing of amine waste is through a licensed hazardous waste disposal company.[1] These companies are equipped to handle and dispose of chemical waste safely and in an environmentally responsible manner.[1]

  • Institutional EHS Office: Your institution's Environmental Health and Safety (EHS) office is a key resource. Contact them for guidance and to arrange for the pickup and final disposal of the chemical waste.[2]

  • Avoid Improper Disposal: Never dispose of amines down the drain or in the regular trash.[1][3] Amines can be harmful to aquatic life and ecosystems.[1]

Step 5: Spill Management

  • Preparedness: Be prepared for accidental spills by having appropriate spill containment materials readily available, such as absorbent pads and neutralizing agents.[1]

  • Response: In the event of a spill, follow your laboratory's established spill response procedures. Personnel involved in the cleanup must wear the appropriate PPE.[1]

Step 6: Record Keeping

  • Maintain Disposal Records: Keep accurate records of the chemical waste disposal, including the quantity, date, and method of disposal, as required by regulations.[1]

Quantitative Data Summary

For the safe handling and disposal of this compound and similar amine compounds, the following quantitative data, primarily related to general chemical waste characteristics, should be considered.

ParameterGuideline/ValueSource/Regulation
pH of Aqueous Waste Must not be ≤ 2 or ≥ 12.5 to be considered non-corrosive.EPA Hazardous Waste Characteristics[4]
Container Rinsing Triple rinse empty containers with a suitable solvent.General Laboratory Best Practices[2]
Waste Accumulation Follow institutional limits for satellite accumulation areas.Institutional EHS Guidelines

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: 5-Methoxychroman-3-amine hydrochloride Waste ppe Wear Appropriate PPE - Gloves, Goggles, Lab Coat start->ppe identify Step 1: Identify & Segregate Waste - Pure or mixed? - Solid or liquid? containerize Step 2: Containerize & Label - Compatible container - Tightly sealed - Clearly labeled identify->containerize ppe->identify store Step 3: Store in Designated Area - Cool, well-ventilated containerize->store is_spill Accidental Spill? store->is_spill spill_procedure Follow Spill Response Protocol - Use absorbents - Neutralize if necessary is_spill->spill_procedure Yes disposal_contact Step 4: Arrange for Disposal - Contact EHS or Licensed Contractor is_spill->disposal_contact No spill_procedure->containerize record Step 5: Document Disposal - Quantity, date, method disposal_contact->record end End: Proper Disposal Complete record->end

Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Methoxychroman-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals handling 5-Methoxychroman-3-amine hydrochloride. Adherence to these procedures is vital for ensuring personal safety, maintaining a secure laboratory environment, and ensuring compliant disposal.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure. The minimum required PPE for handling this compound is summarized below.

PPE CategoryItemStandard / SpecificationPurpose
Eye & Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield is recommended if splashing is a risk.ANSI Z87.1 (US) or EN 166 (EU).[1][2]To protect eyes and face from dust particles and splashes.[1][2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Check manufacturer's compatibility chart.To prevent direct skin contact.[1][2][3] Gloves should be inspected before use and removed properly to avoid contamination.[2]
Body Protection A properly fitting, buttoned lab coat or other protective clothing.N/ATo protect skin from accidental exposure.[1][2]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 dust mask) is recommended when handling the solid compound, especially if dust or aerosols may be generated.[2]NIOSH (US) or EN 149 (EU).To prevent inhalation of fine dust particles.[1][2]

Operational Plan: Step-by-Step Handling Protocol

Follow these steps to ensure safe handling from preparation to cleanup. All operations involving the solid compound should be performed in a well-ventilated area, preferably inside a chemical fume hood.[1][4]

Step 1: Pre-Handling Preparation

  • Review Safety Protocols: Before beginning work, review this guide and the general safety procedures for your laboratory.

  • Designate Workspace: Prepare a clean, designated area for handling, such as a chemical fume hood.

  • Assemble Equipment: Ensure all necessary equipment (spatulas, weigh boats, glassware, etc.) is clean and readily accessible.

  • Emergency Preparedness: Confirm that an eyewash station and safety shower are unobstructed and nearby.[5]

Step 2: Donning PPE

  • Put on all required PPE as detailed in the table above before entering the designated handling area.

Step 3: Handling the Compound

  • Weighing: Carefully weigh the required amount of the solid compound. Avoid creating dust.[1] Use gentle movements and appropriate tools.

  • Transfer & Dissolution: Add the compound to the solvent or reaction mixture slowly and carefully. If heating is required, do so under controlled conditions to avoid generating vapors or aerosols.

Step 4: Post-Handling & Cleanup

  • Decontamination: Thoroughly clean the work area and any equipment used.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Always remove gloves last and wash hands thoroughly with soap and water after handling is complete.[1]

  • Storage: Store the compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated place.[4][5][6]

Disposal Plan

Improper disposal of chemical waste can pose a significant risk to personnel and the environment. Direct disposal into drains or general trash is strictly prohibited.[7]

Step 1: Waste Segregation

  • Solid Waste: Collect any unused solid compound, contaminated weigh boats, and disposable PPE (like gloves) in a designated, compatible, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing the compound in a separate, compatible, and labeled hazardous liquid waste container. Do not mix with incompatible waste streams.

Step 2: Waste Container Management

  • Labeling: The waste container must be labeled "Hazardous Waste" and include the full chemical name: "this compound".

  • Storage: Keep waste containers securely sealed when not in use. Store them in a designated satellite accumulation area with secondary containment.[7]

Step 3: Final Disposal

  • Professional Removal: Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste management service.[5][7] Dispose of the contents and container in accordance with all local, regional, and national regulations.[5][8]

Workflow for Safe Handling and Disposal

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Cleanup & Storage cluster_disposal 4. Disposal Phase A Review Safety Protocols (SDS/Handling Guide) B Prepare & Clean Workspace (Fume Hood) A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Carefully Weigh Solid (Avoid Dust Generation) C->D E Transfer & Dissolve in Solution D->E F Decontaminate Workspace & Equipment E->F G Properly Remove PPE & Wash Hands F->G I Segregate Solid & Liquid Hazardous Waste F->I F->I H Store Chemical in a Sealed & Labeled Container G->H J Label Waste Container (Chemical Name & Hazard) I->J K Store in Satellite Area with Secondary Containment J->K L Arrange Pickup by Approved Waste Vendor K->L

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.